molecular formula C8H9NO2 B091404 4-Ethylnitrobenzene CAS No. 100-12-9

4-Ethylnitrobenzene

Cat. No.: B091404
CAS No.: 100-12-9
M. Wt: 151.16 g/mol
InChI Key: RESTWAHJFMZUIZ-UHFFFAOYSA-N
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Description

4-Ethylnitrobenzene is a significant fine chemical intermediate prized for its role in synthesizing critical pharmaceutical compounds and other advanced materials. Its primary research value lies in its nitroarene functional group, which serves as a versatile precursor for the production of anilines via reduction processes . In the pharmaceutical sector, this compound is a key building block in the synthesis of broad-spectrum antibacterial agents such as Chloramphenicol and Synthomycin . It also finds application in the development of antidiabetic medications, including Linagliptin, underscoring its importance in modern medicinal chemistry . Beyond pharmaceuticals, this compound is utilized in the synthesis of dyes and other complex organic molecules, where its structure facilitates further functionalization . Contemporary research explores its behavior in innovative reaction systems, such as electrocatalytic hydrogenation (ECH). In these contexts, the nitro group is selectively reduced to an amine on advanced catalyst surfaces like Mo2C@MoS2 heterostructures, a process that occurs efficiently under ambient conditions, highlighting a modern, sustainable approach to chemical transformation . This reagent is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-nitrobenzene
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InChI

InChI=1S/C8H9NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3
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InChI Key

RESTWAHJFMZUIZ-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C8H9NO2
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DSSTOX Substance ID

DTXSID9059206
Record name Benzene, 1-ethyl-4-nitro-
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Molecular Weight

151.16 g/mol
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Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS]
Record name 4-Ethylnitrobenzene
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Vapor Pressure

0.02 [mmHg]
Record name 4-Ethylnitrobenzene
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CAS No.

100-12-9
Record name 1-Ethyl-4-nitrobenzene
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Foundational & Exploratory

Spectroscopic Profile of 4-Ethylnitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-ethylnitrobenzene, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound (C₈H₉NO₂) is an aromatic compound with significant applications in the synthesis of pharmaceuticals, dyes, and other fine chemicals. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide presents a detailed compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables detail the chemical shifts (δ) and coupling constants (J) for both ¹H and ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-6 (ortho to -NO₂)~8.15Doublet (d)~8.5
H-3, H-5 (meta to -NO₂)~7.35Doublet (d)~8.5
-CH₂-~2.70Quartet (q)~7.6
-CH₃~1.25Triplet (t)~7.6

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C-1 (C-NO₂)~148.8
C-4 (C-CH₂CH₃)~147.0
C-2, C-6~123.5
C-3, C-5~129.0
-CH₂-~28.8
-CH₃~15.5
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the nitro group and the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2970C-H stretchEthyl group
~1520Asymmetric N-O stretchNitro group
~1345Symmetric N-O stretchNitro group
~855C-H out-of-plane bend1,4-disubstituted benzene
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.[1]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Ion Fragment
151High[M]⁺ (Molecular Ion)
136Moderate[M-CH₃]⁺
105Moderate[M-NO₂]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid aromatic compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • GC Method:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C). Use a split or splitless injection mode.

    • Column: Use a nonpolar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure all components elute.

  • MS Method:

    • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).

    • Detector: Set the detector voltage to an appropriate value for good sensitivity.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Characterization Sample Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer (ATR) Prep_IR->IR MS GC-MS Prep_MS->MS Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Chromatogram & Mass Spectrum Analysis MS->Process_MS Interpret_NMR Chemical Shifts, Coupling Constants, Structure Elucidation Process_NMR->Interpret_NMR Interpret_IR Functional Group Identification Process_IR->Interpret_IR Interpret_MS Molecular Weight, Fragmentation Pattern Process_MS->Interpret_MS Final_Characterization Comprehensive Structural Characterization Interpret_NMR->Final_Characterization Interpret_IR->Final_Characterization Interpret_MS->Final_Characterization

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 4-Ethylnitrobenzene, with a specific focus on its boiling and melting points. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physical data and detailed experimental methodologies.

Quantitative Data Summary

The physical properties of this compound have been reported with some variability across different sources, which may be attributed to different experimental conditions or sample purity. The following table summarizes the reported values for its boiling and melting points.

Physical PropertyReported Value(s)
Boiling Point213°C, 242°C, 246°C, 245-246°C[1][2][3][4]
Melting Point-7°C, -12°C, -18°C[1][2][3][5]

Experimental Protocols

Accurate determination of boiling and melting points is crucial for compound identification and purity assessment. Below are detailed methodologies for these key experiments.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

2.1.1. Simple Distillation Method

This method is suitable when a sufficient quantity of the sample is available.

  • Apparatus: A standard simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer.

  • Procedure:

    • A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The flask is heated gently.

    • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[6]

2.1.2. Micro Boiling Point Determination (Thiele Tube Method)

This method is ideal for small sample volumes.

  • Apparatus: A Thiele tube, a thermometer, a capillary tube sealed at one end, and a small test tube.

  • Procedure:

    • A few drops of this compound are placed in the small test tube.

    • The capillary tube is inverted and placed inside the test tube.

    • The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil.

    • The Thiele tube is heated slowly and evenly.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Heating is stopped when a steady stream of bubbles is observed.

    • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7]

2.2. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For substances like this compound, which can be a liquid at room temperature, this determination would be performed at sub-ambient temperatures.

2.2.1. Capillary Method

This is the most common method for determining the melting point of a solid.

  • Apparatus: A melting point apparatus (such as a Mel-Temp or similar digital device), and capillary tubes.[8][9]

  • Procedure:

    • A small amount of solidified this compound is introduced into a capillary tube. The sample must be cooled to a solid state first.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • An initial rapid heating can be done to find an approximate melting range.

    • A second, more careful determination is performed with a slow heating rate (e.g., 1-2°C per minute) near the expected melting point.[10]

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8] A narrow melting point range is indicative of a pure compound.[9][11]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the physical properties of a chemical substance like this compound.

G Workflow for Physical Property Determination cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination cluster_analysis Data Analysis & Reporting Sample Obtain this compound Sample Purity Assess Purity (e.g., GC, NMR) Sample->Purity Solidify Cool Sample to Solid State Purity->Solidify If pure Choose_Method Choose Method (Simple Distillation or Micro) Purity->Choose_Method If pure Load_Capillary_MP Load Sample into Capillary Tube Solidify->Load_Capillary_MP MP_Apparatus Use Melting Point Apparatus Load_Capillary_MP->MP_Apparatus Record_MP Record Melting Range MP_Apparatus->Record_MP Compare Compare with Literature Values Record_MP->Compare Setup_Apparatus Set up Apparatus Choose_Method->Setup_Apparatus Heat_Sample Heat Sample Setup_Apparatus->Heat_Sample Record_BP Record Boiling Point Heat_Sample->Record_BP Record_BP->Compare Report Report Findings Compare->Report

Caption: Workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to 4-Ethylnitrobenzene (CAS 100-12-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylnitrobenzene (CAS No. 100-12-9), a pivotal chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, synthesis and reaction protocols, and critical safety information, presented in a format tailored for scientific and technical professionals.

Chemical and Physical Properties

This compound is an aromatic nitro compound characterized by an ethyl group at the para position relative to the nitro substituent on a benzene (B151609) ring.[1] It is typically a colorless to light yellow liquid under standard conditions.[1][2] Its properties make it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 100-12-9[3]
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.17 g/mol [2]
Appearance Light yellow to orange clear liquid[4]
Boiling Point 242 to 246 °C[4][5]
Melting Point -18 °C[4][6]
Density 1.12 g/cm³ (at 20°C)[4][6]
Flash Point 117 °C[4][5][6]
Refractive Index ~1.545 (at 20°C)[4][6]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1]
IUPAC Name 1-ethyl-4-nitrobenzene[3]
InChI Key RESTWAHJFMZUIZ-UHFFFAOYSA-N[3]
SMILES CCC1=CC=C(C=C1)--INVALID-LINK--=O[3]

**2. Synthesis and Manufacturing

The primary industrial and laboratory synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of ethylbenzene (B125841).[7] This reaction, known as nitration, typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7][8]

The ethyl group is an ortho-, para-directing activator, leading to a mixture of 2-ethylnitrobenzene (B1329339) and this compound isomers.[9][10] The para isomer is generally favored due to reduced steric hindrance compared to the ortho position.[9]

G cluster_0 Reagent Preparation cluster_1 Nitration Reaction cluster_2 Work-up & Purification H2SO4 Conc. H₂SO₄ Mix Nitrating Mixture (H₂SO₄ + HNO₃) < 10°C H2SO4->Mix HNO3 Conc. HNO₃ HNO3->Mix Reaction Reaction Vessel 0-10°C Mix->Reaction Ethylbenzene Ethylbenzene Ethylbenzene->Reaction Quench Quench on Ice Reaction->Quench Extraction Separatory Funnel (Organic Extraction) Quench->Extraction Wash Wash with NaHCO₃ & Brine Extraction->Wash Dry Dry (e.g., MgSO₄) Wash->Dry Purify Fractional Distillation (under vacuum) Dry->Purify Product This compound (Para Isomer) Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis of this compound via Nitration

This protocol describes a standard laboratory procedure for the nitration of ethylbenzene.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or other suitable organic solvent

  • Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, and distillation apparatus

Methodology:

  • Prepare Nitrating Mixture: In a flask submerged in an ice-water bath, add a measured volume of concentrated sulfuric acid. While stirring, slowly add an equimolar amount of concentrated nitric acid, ensuring the temperature is maintained below 10°C.[8][10]

  • Nitration Reaction: Cool the ethylbenzene in a separate reaction flask to between 0-5°C. Slowly add the prepared nitrating mixture dropwise to the stirred ethylbenzene over 1-2 hours. The reaction is exothermic, and the temperature must be carefully controlled to not exceed 10°C to minimize side reactions.[8]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 10°C) for an additional hour to ensure the reaction proceeds to completion.[8]

  • Work-up: Carefully pour the reaction mixture over a large volume of crushed ice to quench the reaction.[10] Transfer the entire mixture to a separatory funnel.

  • Separation and Neutralization: Separate the lower aqueous layer. Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[10]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (if used) via rotary evaporation.[8]

  • Purification: The resulting mixture of ortho and para isomers can be separated by fractional distillation under reduced pressure to yield pure this compound.[8]

Key Chemical Reactions and Applications

This compound is a valuable intermediate primarily used for the synthesis of other fine chemicals.[1] Its applications are extensive in the pharmaceutical and dye industries.[1][11]

  • Pharmaceuticals: It serves as a key raw material for the production of broad-spectrum antibiotics such as chloramphenicol.[11]

  • Dye Manufacturing: It is a precursor in the synthesis of various dyes.[1]

  • Chemical Synthesis: Its most common chemical transformation is the reduction of the nitro group to form 4-ethylaniline, another crucial building block.

Reduction to 4-Ethylaniline

The reduction of the nitro group in this compound to a primary amine is a fundamental and widely used transformation. This can be achieved using several methods, including catalytic hydrogenation or metal-acid systems.[9][12]

G cluster_0 Reactants & Catalyst cluster_1 Reduction Reaction cluster_2 Work-up & Purification Start This compound in Solvent (e.g., Ethanol) Reaction Reaction Vessel (Heat under Reflux) Start->Reaction Reagents Reducing System (e.g., Fe/HCl or SnCl₂/HCl) Reagents->Reaction Neutralize Cool & Neutralize (add NaOH solution) Reaction->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry (e.g., Na₂SO₄) Extract->Dry Isolate Remove Solvent Dry->Isolate Product 4-Ethylaniline Isolate->Product

Caption: General workflow for the reduction of this compound.

Experimental Protocol 2: Reduction of this compound with Tin and HCl

This protocol provides a classic method for the reduction of an aromatic nitro group.

Materials:

  • This compound

  • Tin (Sn) metal powder or granules

  • Concentrated Hydrochloric Acid (HCl)

  • 10 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, ice bath, separatory funnel

Methodology:

  • Reaction Setup: In a round-bottom flask, add this compound and tin metal (typically 3-5 equivalents).[9][12]

  • Acid Addition: Slowly add concentrated hydrochloric acid in portions. The reaction is highly exothermic and may require cooling in an ice bath to control its rate.[9]

  • Reaction Completion: Once the initial vigorous reaction subsides, heat the mixture under reflux for 1-3 hours to ensure the reduction is complete. The reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a concentrated NaOH solution until the solution is strongly basic (pH > 10). This will precipitate tin salts.[12]

  • Extraction: Extract the aqueous layer multiple times with diethyl ether.[13]

  • Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solution under reduced pressure to afford crude 4-ethylaniline, which can be further purified by distillation.[13]

Toxicological and Safety Information

This compound is a hazardous chemical that requires careful handling. It is classified as an irritant and is harmful to aquatic life.[3][4][6] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times.[14] Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard and Safety Information for this compound

CategoryCodeDescriptionReference(s)
Hazard Statements H315Causes skin irritation.[3][6]
H319Causes serious eye irritation.[3][6]
H335May cause respiratory irritation.[6]
H402Harmful to aquatic life.[4][15]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P273Avoid release to the environment.[4][15]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P501Dispose of contents/container to an approved waste disposal plant.[4][15]

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound. Comprehensive datasets, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry, are publicly available through curated scientific databases.

  • NIST Chemistry WebBook: Provides access to IR spectra, mass spectra, and gas chromatography data.[16]

  • PubChem: Contains computed properties, depositor-supplied synonyms, and links to various spectral data.[3]

  • SpectraBase: Offers ¹H NMR, ¹³C NMR, and IR spectra.[3]

References

An In-depth Technical Guide to 1-Ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Ethyl-4-nitrobenzene (commonly known as 4-Ethylnitrobenzene), a key chemical intermediate. It covers its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and significant chemical reactions relevant to its application in fine chemical and pharmaceutical synthesis.

Compound Identification and Properties

1-Ethyl-4-nitrobenzene is an aromatic nitro compound. The ethyl group is an ortho-, para-director and an activating group in electrophilic aromatic substitution, while the nitro group is a meta-director and a strong deactivating group.[1] Its formal IUPAC name is 1-Ethyl-4-nitrobenzene, and it is also widely referred to by its CAS registry name, this compound.[2][3]

Table 1: Chemical and Physical Properties of 1-Ethyl-4-nitrobenzene

PropertyValueSource(s)
IUPAC Name 1-Ethyl-4-nitrobenzene[3]
Common Name This compound[2]
Synonyms p-Ethylnitrobenzene, 4-Nitroethylbenzene, p-Nitroethylbenzene[2][3]
CAS Number 100-12-9[2][3][4]
Molecular Formula C₈H₉NO₂[2][4]
Molecular Weight 151.16 g/mol [2]
Physical State Clear yellow liquid[2]
Boiling Point 242-247 °C[1]
Melting Point -7 °C to -18 °C[5]
Specific Gravity ~1.12

Synthesis of 1-Ethyl-4-nitrobenzene

The primary industrial and laboratory synthesis of 1-Ethyl-4-nitrobenzene is achieved through the electrophilic aromatic substitution (EAS) reaction of ethylbenzene (B125841).[6] The reaction utilizes a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[6][7]

The ethyl group on the benzene (B151609) ring directs the incoming nitronium ion to the ortho and para positions, resulting in a mixture of 2-ethylnitrobenzene (B1329339) and this compound isomers.[1][6]

This protocol describes a standard laboratory procedure for the synthesis of ethylnitrobenzene isomers.

Reagents & Equipment:

  • Ethylbenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice Bath

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Separatory funnel

  • Sodium Bicarbonate (NaHCO₃) solution (e.g., 5%)

  • Anhydrous drying agent (e.g., MgSO₄, CaCl₂)

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice-salt bath, carefully and slowly add a molar equivalent of concentrated sulfuric acid to concentrated nitric acid with continuous stirring. This process is highly exothermic and the temperature must be maintained below 10°C.[1]

  • Nitration Reaction: While maintaining the low temperature of the mixed acid, add ethylbenzene dropwise from an addition funnel over a period of 30-60 minutes with vigorous stirring. The reaction temperature should be carefully controlled.[1]

  • Reaction Completion: After the addition of ethylbenzene is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40°C) for 1-2 hours to ensure the reaction proceeds to completion.[1]

  • Work-up and Quenching: Slowly pour the reaction mixture over a large volume of crushed ice with stirring to quench the reaction. An oily layer of the crude product will separate.[1]

  • Separation and Neutralization: Transfer the entire mixture to a separatory funnel. Separate the lower aqueous layer from the organic layer. Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution to neutralize residual acid, and finally with brine.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate. Filter to remove the drying agent.[1]

  • Purification: The primary challenge is the separation of the 2-ethylnitrobenzene and this compound isomers. This is most effectively achieved by fractional distillation under reduced pressure, which leverages the difference in their boiling points (2-ethylnitrobenzene: ~228°C; this compound: ~246°C).[1]

Quantitative Data: The nitration of ethylbenzene using silica (B1680970) gel-supported nitric acid has been reported to proceed in almost quantitative yield.[8] Under standard mixed-acid conditions, the isomer ratio is a critical parameter, with the para isomer being a major product alongside the ortho isomer.[1][6]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1-Ethyl-4-nitrobenzene.

Table 2: Spectroscopic Data for 1-Ethyl-4-nitrobenzene

Technique Expected Features
¹H NMR ~8.2 ppm (d, 2H): Aromatic protons ortho to the NO₂ group. ~7.4 ppm (d, 2H): Aromatic protons meta to the NO₂ group. ~2.7 ppm (q, 2H): Methylene (-CH₂) protons of the ethyl group. ~1.3 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group.
¹³C NMR ~150 ppm: Aromatic C attached to the ethyl group. ~147 ppm: Aromatic C attached to the NO₂ group. ~129 ppm: Aromatic C ortho to the ethyl group. ~124 ppm: Aromatic C meta to the ethyl group. ~29 ppm: Methylene (-CH₂) carbon. ~15 ppm: Methyl (-CH₃) carbon.
IR Spectroscopy ~1550-1475 cm⁻¹ (strong): Asymmetrical N-O stretch of the aromatic nitro group.[9] ~1360-1290 cm⁻¹ (strong): Symmetrical N-O stretch of the aromatic nitro group.[9] ~2970-2850 cm⁻¹: C-H stretching of the ethyl group. ~1600, 1485 cm⁻¹: Aromatic C=C stretching. ~855 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution.

Key Chemical Reactions and Applications

1-Ethyl-4-nitrobenzene is a valuable intermediate primarily due to the reactivity of its nitro group. Its derivatives are important in the synthesis of pharmaceuticals and dyes.[6]

The most significant reaction is the reduction of the nitro group to an amine, yielding 4-ethylaniline. This transformation is a cornerstone for introducing an amino group onto the aromatic ring, making it a precursor for a wide range of more complex molecules. Common reduction methods include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl).

The ethyl group can be selectively oxidized to a ketone. For instance, the aerobic oxidation of 1-ethyl-4-nitrobenzene using metalloporphyrin catalysts can produce 4-nitroacetophenone, another valuable chemical intermediate.[10] A typical procedure involves heating this compound with a catalyst in a pressure reactor under an oxygen atmosphere.[10]

Visualization of Synthetic Pathway

The following diagram illustrates the primary synthesis of 1-Ethyl-4-nitrobenzene and its key subsequent transformation into 4-Ethylaniline.

G A Ethylbenzene C Electrophilic Aromatic Substitution A->C B Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Isomer Mixture (ortho and para) C->D Yields E Fractional Distillation D->E F 1-Ethyl-4-nitrobenzene (Product) E->F Isolates H Reduction F->H G Reducing Agent (e.g., H₂, Pd/C) G->H I 4-Ethylaniline H->I Yields

Caption: Synthetic workflow for 1-Ethyl-4-nitrobenzene and its subsequent reduction.

References

An In-depth Technical Guide to 4-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylnitrobenzene, a significant organic compound in various chemical syntheses. The document details its chemical and physical properties, outlines key experimental protocols for its synthesis and analysis, and presents a logical workflow for its production.

Core Properties of this compound

This compound, with the chemical formula C₈H₉NO₂, is an aromatic nitro compound.[1][2][3][4] It presents as a clear, light yellow to orange liquid.[3][5][6] This compound is a key intermediate in various organic syntheses, including the production of pharmaceuticals. For instance, it is a precursor in the synthesis of broad-spectrum antibiotics like chloramphenicol.[7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReferences
Molecular Weight 151.17 g/mol [1][2][3][4][8][9]
CAS Number 100-12-9[1][2][3][4][5][8][9][10]
Molecular Formula C₈H₉NO₂[1][2][3][4][5][8][9][10][11]
Boiling Point 242 - 247 °C[1][12]
Melting Point -18 °C[8]
Density/Specific Gravity 1.12 g/cm³[8]
Refractive Index 1.54[8]
Vapor Pressure 0.022 mmHg[6]
Purity (GC) >99.0%[3][4][8][13]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research and development.

1. Synthesis of this compound via Nitration of Ethylbenzene (B125841)

The most common method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of ethylbenzene.[12][14] This reaction typically yields a mixture of ortho and para isomers, with the para isomer (this compound) being a major product.[12]

  • Materials:

    • Ethylbenzene

    • Concentrated Nitric Acid (69-71%)

    • Concentrated Sulfuric Acid (98%)

    • Ice bath

    • Separatory funnel

    • Anhydrous magnesium sulfate (B86663) (or similar drying agent)

    • Distillation apparatus

    • Round-bottom flask with a magnetic stirrer

  • Procedure:

    • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring. Maintain the temperature below 10°C during this exothermic process.[14]

    • Nitration Reaction: While maintaining the low temperature of the mixed acid, add ethylbenzene dropwise to the mixture over a period of 30-60 minutes with vigorous stirring. The temperature should be kept between 0°C and 10°C throughout the addition.[14]

    • Reaction Completion: After the addition of ethylbenzene is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40°C) for several hours to ensure the reaction proceeds to completion.[7][12]

    • Work-up: Pour the reaction mixture over crushed ice and water. The organic layer containing the nitroethylbenzene isomers will separate.

    • Extraction and Neutralization: Transfer the mixture to a separatory funnel. Extract the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

    • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[14]

    • Purification: The resulting mixture of 2-ethylnitrobenzene (B1329339) and this compound isomers can be separated by fractional distillation under reduced pressure, taking advantage of their different boiling points (2-ethylnitrobenzene: ~228°C, this compound: 246-247°C).[12]

2. Analytical Method for Purity Assessment

Gas Chromatography (GC) is a standard method for assessing the purity of this compound and quantifying the ratio of different isomers.[3][4][8]

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • A suitable capillary column (e.g., a non-polar or medium-polarity column).

  • General Procedure:

    • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as dichloromethane (B109758) or hexane.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.

    • Chromatographic Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the column. A temperature program is typically used to ensure good separation of the isomers.

    • Detection and Quantification: The separated components are detected by the FID or MS. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Logical and Experimental Workflows

The following diagram illustrates the synthesis and purification workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) B Add Ethylbenzene (0-10°C) A->B Slow Addition C Stir at Controlled Temperature (Reaction Completion) B->C D Quench with Ice Water C->D E Separate Organic Layer D->E F Neutralize and Wash E->F G Dry Organic Layer (e.g., MgSO₄) F->G H Fractional Distillation (Separation of Isomers) G->H I Pure this compound H->I

Caption: Synthesis and purification workflow of this compound.

References

4-Ethylnitrobenzene safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 4-Ethylnitrobenzene

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical compounds is paramount. This guide provides a detailed overview of the safety information for this compound, drawing from available Safety Data Sheets (SDS) and toxicological resources.

Chemical Identification

Proper identification of a chemical is the first step in ensuring safe handling. This compound is known by several synonyms.

IdentifierValue
IUPAC Name 1-ethyl-4-nitrobenzene[1]
CAS Number 100-12-9[2][3][4][5]
Molecular Formula C8H9NO2[1][2][4][5]
Molecular Weight 151.16 g/mol [1][4], 151.17 g/mol [2][3][5]
Synonyms 4-Nitroethylbenzene, p-Ethylnitrobenzene, p-Nitroethylbenzene, Benzene, 1-ethyl-4-nitro-[1][6][7]

Physical and Chemical Properties

The physical and chemical properties of a substance are critical for determining appropriate storage and handling procedures. This compound is a clear, slightly pale yellow liquid.[1][3][6]

PropertyValue
Physical State Liquid[3]
Appearance Clear yellow to slightly pale yellow liquid[1][3][6]
Melting Point -7 °C[2][7] / -18 °C[3][8]
Boiling Point 213 °C[2][7] / 242 °C[2][4][8]
Flash Point 18 °C[2] / 117 °C[4][8]
Vapor Pressure 0.02 mmHg[1][6] - 0.0431 mmHg at 25°C[4]
Specific Gravity 1.12[3] / 1.127 g/cm³[4]
Refractive Index 1.54[3][8]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards.[1] It is crucial to understand these classifications to implement appropriate safety measures.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory tract irritation)H335: May cause respiratory irritation[1]
Hazardous to the Aquatic Environment, Acute Hazard 3H402: Harmful to aquatic life[4][8]

A significant concern with nitroaromatic compounds is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[6][9] While the direct toxicological data for this compound is limited in the provided results, it is noted to be an irritant, and for similar compounds like p-Nitrotoluene, primary methemoglobinemia is a concern.[1][6] Chronic exposure to nitrobenzene (B124822), a related compound, has been associated with symptoms similar to acute exposure.[9] The International Agency for Research on Cancer (IARC) has classified nitrobenzene as possibly carcinogenic to humans (Group 2B).[9]

Experimental Protocols

Detailed experimental protocols for the derivation of the quantitative data presented in this guide are not available within the consulted Safety Data Sheets and public databases. This information is typically held by the manufacturers or the entities that performed the testing and is not always publicly disclosed.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][10]

  • Skin Contact : In case of skin contact, immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[4][10]

  • Eye Contact : If the substance gets into the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[4][10]

  • Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][10]

Handling and Storage

Proper handling and storage are essential to minimize the risk of exposure.

  • Handling : Handle in a well-ventilated area or under a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4] Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Wash hands and any exposed skin thoroughly after handling.[10]

  • Storage : Store in a cool, dry, and well-ventilated place.[4][10] Keep the container tightly closed and store locked up.[4]

Visualizations

To further clarify the safety information, the following diagrams illustrate key workflows and concepts.

GHS_Classification cluster_product This compound cluster_hazards GHS Hazard Classification product_info CAS: 100-12-9 Formula: C8H9NO2 pictograms GHS07 GHS09 (Implied by H402) statements Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation H402: Harmful to aquatic life pictograms->statements Chemical_Exposure_Response cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_medical Medical Attention cluster_followup Follow-up start Exposure Event route Identify Route of Exposure start->route inhalation Move to Fresh Air route->inhalation Inhalation skin Remove Contaminated Clothing Wash with Soap & Water route->skin Skin Contact eye Rinse with Water for 15 mins route->eye Eye Contact seek_medical Seek Medical Attention? inhalation->seek_medical skin->seek_medical eye->seek_medical report Report Incident seek_medical->report Yes sds Consult SDS for Specific Instructions seek_medical->sds Yes

References

An In-depth Technical Guide to the Hazards and Toxicity of 4-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylnitrobenzene is a nitroaromatic compound with significant toxicological properties of concern for researchers and professionals in drug development and chemical synthesis. This document provides a comprehensive overview of the known hazards and toxicity of this compound, drawing on available data and information from structurally related compounds. The primary toxicological effect is methemoglobinemia, a condition resulting from the oxidation of hemoglobin in red blood cells, which impairs oxygen transport. Additionally, there are concerns regarding its potential for skin, eye, and respiratory irritation, as well as possible carcinogenicity and reproductive toxicity. This guide summarizes key toxicological data, outlines relevant experimental protocols for hazard assessment, and provides visual representations of toxicological pathways and experimental workflows to facilitate a deeper understanding of the risks associated with this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to assessing its toxicological profile and handling it safely in a laboratory setting.

PropertyValue
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.17 g/mol [3]
Appearance Light yellow to orange clear liquid[4]
CAS Number 100-12-9[3]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1]
Eye Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]
Acute Toxicity (Oral)-Toxic if swallowed[5]
Acute Toxicity (Inhalation)-Toxic if inhaled[5]
Carcinogenicity-Suspected of causing cancer[6]
Reproductive Toxicity-May damage the unborn child[6]
Specific Target Organ Toxicity (Repeated Exposure)-May be harmful to organs by prolonged and repeated exposure[6]
Aspiration Hazard-May be fatal if swallowed and enters airways[6]

Note: Some classifications are inferred from data on similar compounds or general hazard assessments.

Toxicological Data

EndpointSpeciesRouteValueReference
LD50RatOral640 mg/kg(Data for Nitrobenzene)
LD50RabbitDermal780 mg/kg(Data for Nitrobenzene)
LC50RatInhalation2.6 mg/L (4h)(Data for Nitrobenzene)

Mechanisms of Toxicity

The primary mechanism of toxicity for this compound, like other nitroaromatic compounds, is the induction of methemoglobinemia .[7] This condition is characterized by the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen.

Metabolic Activation and Oxidative Stress

The toxicity of this compound is intrinsically linked to its metabolism. The nitro group is reduced in the body, primarily by NADPH-cytochrome P450 reductase and other nitroreductases, to form nitrosobenzene (B162901) and ultimately N-phenylhydroxylamine. These intermediates can then undergo redox cycling, a process that generates reactive oxygen species (ROS) and leads to oxidative stress.

This compound This compound Nitroreductases Nitroreductases This compound->Nitroreductases Reduction Nitroso-ethylbenzene Nitroso-ethylbenzene Nitroreductases->Nitroso-ethylbenzene N-hydroxy-ethylaniline N-hydroxy-ethylaniline Nitroso-ethylbenzene->N-hydroxy-ethylaniline Further Reduction Hemoglobin (Fe2+) Hemoglobin (Fe2+) N-hydroxy-ethylaniline->Hemoglobin (Fe2+) Oxidizes Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) N-hydroxy-ethylaniline->Reactive Oxygen Species (ROS) Redox Cycling Methemoglobin (Fe3+) Methemoglobin (Fe3+) Hemoglobin (Fe2+)->Methemoglobin (Fe3+) Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress

Metabolic activation of this compound.
Symptoms of Methemoglobinemia

The clinical presentation of methemoglobinemia depends on the concentration of methemoglobin in the blood. Symptoms can range from cyanosis (a bluish discoloration of the skin) at lower levels to central nervous system depression, seizures, and potentially death at higher concentrations.[8]

Other Toxicological Endpoints

Irritation

This compound is classified as an irritant to the skin, eyes, and respiratory system.[1] Direct contact can cause redness, inflammation, and discomfort. Inhalation of vapors may lead to irritation of the nasal passages and throat.

Carcinogenicity

While there is no definitive classification for this compound, it is suspected of causing cancer.[6] This is often inferred from data on nitrobenzene (B124822), which has been shown to be carcinogenic in animal studies.

Reproductive Toxicity

Similar to carcinogenicity, the reproductive toxicity of this compound is not well-studied. However, nitrobenzene is a known male reproductive toxicant in animals, causing effects such as decreased testicular weight and reduced sperm production.[9]

Experimental Protocols

The following are standardized OECD guidelines for assessing the toxicity of chemicals like this compound.

Acute Oral, Dermal, and Inhalation Toxicity

These tests are designed to determine the short-term toxicity of a substance following a single dose.

cluster_oral OECD 401: Acute Oral Toxicity cluster_dermal OECD 402: Acute Dermal Toxicity cluster_inhalation OECD 403: Acute Inhalation Toxicity Oral_Admin Administer single dose by gavage Oral_Obs Observe for 14 days (mortality, clinical signs) Oral_Admin->Oral_Obs Oral_Necro Gross necropsy of all animals Oral_Obs->Oral_Necro Dermal_Admin Apply substance to skin (24h) Dermal_Obs Observe for 14 days (mortality, skin lesions) Dermal_Admin->Dermal_Obs Dermal_Necro Gross necropsy of all animals Dermal_Obs->Dermal_Necro Inhal_Admin Expose to aerosol/vapor (4h) Inhal_Obs Observe for 14 days (mortality, clinical signs) Inhal_Admin->Inhal_Obs Inhal_Necro Gross necropsy of all animals Inhal_Obs->Inhal_Necro

Workflow for acute toxicity testing.
Skin and Eye Irritation

These protocols assess the potential of a substance to cause local irritation upon contact.

  • OECD 404: Acute Dermal Irritation/Corrosion: A single dose of the test substance is applied to the skin of an animal (typically a rabbit) and observed for signs of erythema and edema over a period of up to 14 days.

  • OECD 405: Acute Eye Irritation/Corrosion: A single dose of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is then observed for up to 21 days for signs of corneal opacity, iritis, and conjunctival redness and swelling.

Genotoxicity

The Ames test is a widely used method for assessing the mutagenic potential of a chemical.

Start Start: OECD 471 Bacterial Reverse Mutation Test Strains Select Salmonella typhimurium strains (e.g., TA98, TA100) Start->Strains Metabolic_Activation Prepare plates with and without S9 metabolic activation mix Strains->Metabolic_Activation Exposure Add this compound at varying concentrations Metabolic_Activation->Exposure Incubation Incubate plates for 48-72 hours Exposure->Incubation Counting Count revertant colonies Incubation->Counting Analysis Analyze for a dose-dependent increase in revertants Counting->Analysis Result Positive or Negative for Mutagenicity Analysis->Result

References

An In-depth Technical Guide on the Solubility of 4-Ethylnitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-ethylnitrobenzene. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development in various research and industrial applications. This document compiles available solubility information, outlines detailed experimental protocols for its determination, and presents a visual workflow to aid in experimental design.

Core Topic: Solubility Profile of this compound

Data Presentation

Due to the scarcity of specific quantitative solubility data for this compound, the following table provides a qualitative summary of its expected solubility in various classes of organic solvents. For quantitative context, a table with the solubility of the structurally related compound, nitrobenzene (B124822), is also provided.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected Solubility
Alcohols Ethanol, Methanol, IsopropanolSoluble
Ketones Acetone, Methyl Ethyl KetoneSoluble
Esters Ethyl AcetateSoluble
Ethers Diethyl Ether, TetrahydrofuranSoluble
Aromatic Hydrocarbons Toluene, BenzeneSoluble
Halogenated Hydrocarbons Chloroform, DichloromethaneSoluble
Polar Aprotic Solvents Acetonitrile, DimethylformamideSoluble
Water Limited/Low Solubility

Table 2: Quantitative Solubility of Nitrobenzene in Select Solvents

SolventTemperature (°C)Solubility (g/L)
Water25~1.8

Note: This data is for nitrobenzene and is provided as a reference due to the lack of specific quantitative data for this compound. Nitrobenzene is soluble in various organic solvents like ethanol, ether, and benzene.[3]

Experimental Protocols

The following section details a standard and reliable method for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. The isothermal saturation method, also known as the shake-flask method, is widely used to determine thermodynamic solubility.[4][5]

Isothermal Saturation (Shake-Flask) Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

1. Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance

  • Glass vials or flasks with airtight screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, High-Performance Liquid Chromatography - HPLC)

2. Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be visually present to ensure that the solution reaches saturation.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker or incubator set to the desired temperature. The mixture should be agitated for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant). A typical duration is 24 to 72 hours.[5]

  • Phase Separation: After equilibration, remove the vial and let it stand at the same constant temperature to allow the undissolved solid to settle. For finer particles, centrifugation at the same temperature can be used to achieve a clear separation.

  • Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible membrane filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength or HPLC with a suitable detector).

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

Gravimetric Method

For a simpler, albeit potentially less precise, determination, a gravimetric method can be employed.[6][7]

1. Materials and Equipment:

  • This compound

  • Organic solvent of interest

  • Conical flask

  • Analytical balance

  • Evaporating dish

  • Pipette

  • Oven

2. Procedure:

  • Saturation: Prepare a saturated solution of this compound in the chosen solvent in a conical flask by adding an excess of the solute and shaking until equilibrium is reached.

  • Filtration: Filter the solution to remove any undissolved solid.

  • Measurement: Pipette a known volume (e.g., 10 mL) of the clear filtrate into a pre-weighed evaporating dish.

  • Evaporation: Carefully evaporate the solvent to dryness. This should be done in a well-ventilated fume hood. For high-boiling point solvents, an oven set at a temperature below the boiling point of the solute can be used.

  • Drying and Weighing: Dry the residue in the evaporating dish in an oven until a constant weight is achieved.

  • Calculation: The weight of the residue corresponds to the mass of this compound that was dissolved in the known volume of the solvent. From this, the solubility can be calculated in g/L or other desired units.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Result start Start add_solute Add excess This compound to vial start->add_solute add_solvent Add known volume of solvent add_solute->add_solvent equilibrate Equilibrate at constant temperature with agitation (24-72h) add_solvent->equilibrate centrifuge Centrifuge/Settle equilibrate->centrifuge sample Sample supernatant centrifuge->sample filter Filter sample sample->filter dilute Dilute filtered sample filter->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end Solubility Data calculate->end

Caption: Experimental workflow for the isothermal saturation method.

logical_relationship cluster_factors Factors Influencing Solubility substance This compound Properties solubility Solubility substance->solubility Molecular Structure (Polarity, Size) solvent Solvent Properties solvent->solubility Polarity Hydrogen Bonding conditions Experimental Conditions conditions->solubility Temperature Pressure

Caption: Key factors influencing the solubility of this compound.

References

An In-depth Technical Guide to 4-Ethylnitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylnitrobenzene (CAS No: 100-12-9) is a significant organic compound and a valuable intermediate in the fine chemical industry.[1] As a light yellow, clear liquid, it serves as a crucial building block in the synthesis of a wide range of products, including pharmaceuticals, dyes, and agrochemicals.[2][3] Notably, it is a key raw material for broad-spectrum antibiotics such as chloramphenicol (B1208) and synthomycin.[1] This technical guide provides comprehensive information on its properties, commercial suppliers, synthesis protocols, and applications relevant to researchers and professionals in drug development.

Physical and Chemical Properties

This compound is characterized by the following properties:

PropertyValueCitations
Molecular Formula C₈H₉NO₂[2][4][5][6]
Molecular Weight 151.17 g/mol [2][4][5][6]
Appearance Light yellow to yellow to orange clear liquid[2][3][7]
Boiling Point 242 °C[4][7][8]
Melting Point -18 °C[6][7]
Flash Point 117 °C[7][8]
Density/Specific Gravity 1.12 - 1.127 g/cm³[6][8]
Refractive Index 1.54[6][7]
Vapor Pressure 0.022 - 0.0431 mmHg at 25°C[3][8]
SMILES CCC1=CC=C(C=C1)--INVALID-LINK--[O-][2][4]
InChI Key RESTWAHJFMZUIZ-UHFFFAOYSA-N[9]

Commercial Availability

This compound is available from several chemical suppliers, catering to research and bulk manufacturing needs. The products are typically intended for laboratory and industrial use only.[2][10]

SupplierProduct Name/CodePurityAvailable QuantitiesCitations
Sigma-Aldrich This compound AldrichCPR (R750689)Not specified1 g
TCI Chemicals This compound (E0154)>99.0% (GC)25 g, 500 g[2][7][9]
Biosynth This compound (AAA10012)Not specified50 g[4]
Lab Pro Inc. This compound (E0154-500G)Min. 99.0% (GC)500 g[6]
CP Lab Safety This compoundNot specified500 g[10]
CymitQuimica This compound (Ref. 3B-E0154)>99.0% (GC)25 g, 500 g[2]
Santa Cruz Biotechnology This compound (CAS 100-12-9)Not specifiedContact for details[11]

Synthesis and Experimental Protocols

The most direct method for synthesizing this compound is through the nitration of ethylbenzene (B125841).[1] This electrophilic aromatic substitution reaction typically yields a mixture of ortho and para isomers, which must then be separated.[12][13]

Workflow for Synthesis of this compound via Nitration

G cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Byproducts Ethylbenzene Ethylbenzene Nitration Nitration Reaction (0-5 °C) Ethylbenzene->Nitration MixedAcid Mixed Acid (Conc. HNO₃ + Conc. H₂SO₄) MixedAcid->Nitration IsomerMix Isomer Mixture (2- and this compound) Nitration->IsomerMix Crude Product Separation Separation & Neutralization Purification Purification Separation->Purification Product This compound Purification->Product Fractional Distillation Byproduct 2-Ethylnitrobenzene (B1329339) Purification->Byproduct IsomerMix->Separation

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Nitration of Ethylbenzene

This protocol is a representative method for the laboratory-scale synthesis of this compound.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • 5% Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (for extraction)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Preparation of Mixed Acid: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 50 mL of concentrated sulfuric acid.[12]

  • To the cooled sulfuric acid, add a pre-cooled mixture of concentrated nitric acid dropwise while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.

  • Nitration: Slowly add ethylbenzene dropwise to the mixed acid, ensuring the reaction temperature does not exceed 10-15 °C.[13]

  • After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Pour the reaction mixture slowly over crushed ice. The crude product, an oily layer containing the nitro isomers, will separate.

  • Separation and Neutralization: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[13]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[12]

  • Purification: The resulting mixture of 2-ethylnitrobenzene and this compound can be separated by fractional distillation under reduced pressure, taking advantage of their different boiling points.[12][13]

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a critical starting material for synthesizing more complex molecules. Its primary role involves its reduction to 4-ethylaniline, a versatile intermediate.

Workflow for Reduction to 4-Ethylaniline

G cluster_reactants Reactants & Reagents cluster_process Process cluster_products Product Start This compound Reduction Catalytic Reduction Start->Reduction Reagent Reducing Agent (e.g., H₂, Pd/C or In, NH₄Cl) Reagent->Reduction Solvent Solvent (e.g., Ethanol) Solvent->Reduction Workup Work-up & Purification Reduction->Workup Product 4-Ethylaniline (Pharmaceutical Intermediate) Workup->Product

Caption: Reduction of this compound to 4-Ethylaniline.

Experimental Protocol: Reduction of this compound

This protocol describes the reduction of a nitroarene to an aniline (B41778) using indium metal, a method noted for its selectivity and environmentally safer conditions compared to traditional methods using zinc or tin with acid catalysts.[14]

Materials:

Procedure:

  • In a round-bottom flask, prepare a solution of this compound (1 eq.) and ammonium chloride (5 eq.) in a mixture of ethanol and water.[14]

  • Add indium powder (4 eq.) to the solution.

  • Heat the resulting mixture at reflux for 2.5 to 3 hours.[14]

  • After cooling to room temperature, dilute the reaction mixture with water and filter under vacuum to remove inorganic salts.

  • Extract the filtrate with several portions of dichloromethane.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[14]

  • Concentrate the solution under reduced pressure to yield the crude product, 4-ethylaniline, which can be further purified if necessary.

Safety Information

This compound is an irritant and requires careful handling in a laboratory setting.[3][5] Users should always consult the Safety Data Sheet (SDS) provided by the supplier before use.[15][16]

Hazard TypeGHS StatementPrecautionary MeasuresCitations
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[5][16]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[5][16]
Respiratory H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[5][8]
Aquatic Hazard H402: Harmful to aquatic lifeP273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.[7]

Handling Recommendations: Use only under a chemical fume hood.[15] Ensure eyewash stations and safety showers are close to the workstation.[15] Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[15]

References

An In-Depth Technical Guide to the Benzylic Bromination of m-Nitro Ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the free-radical bromination of m-nitro ethylbenzene (B125841) using molecular bromine (Br₂) and ultraviolet (UV) light. The document details the underlying reaction mechanism, presents a detailed experimental protocol, and summarizes relevant quantitative data for analogous reactions.

Core Reaction and Mechanism

The reaction of m-nitro ethylbenzene with bromine in the presence of UV light is a highly selective free-radical substitution reaction. This process, known as benzylic bromination, targets the hydrogen atoms on the carbon directly attached to the aromatic ring (the benzylic position). The UV radiation is crucial as it initiates the reaction by generating bromine radicals, favoring substitution on the alkyl side-chain rather than the aromatic ring.[1][2][3]

The primary product of this reaction is 1-bromo-1-(3-nitrophenyl)ethane .[1][4] The nitro group (-NO₂) on the benzene (B151609) ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, in a free-radical chain reaction, its electronic effect does not prevent substitution at the benzylic position.[5]

The stability of the intermediate radical dictates the reaction's regioselectivity. Abstraction of a benzylic hydrogen leads to the formation of a benzylic radical, which is significantly stabilized by resonance with the adjacent benzene ring.[6][7] This makes the benzylic C-H bond weaker and more susceptible to cleavage by a bromine radical compared to other C-H bonds in the molecule.[7][8]

The mechanism proceeds through three distinct stages: initiation, propagation, and termination.[1][9]

  • Initiation: The process begins with the homolytic cleavage of the bromine-bromine bond by UV light, producing two bromine radicals (Br•).[6]

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of m-nitro ethylbenzene, forming hydrogen bromide (HBr) and a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ to yield the final product, 1-bromo-1-(3-nitrophenyl)ethane, and a new bromine radical, which continues the chain reaction.[5]

  • Termination: The chain reaction concludes when two radicals combine in various possible pairing, removing the reactive intermediates from the cycle.[1]

Benzylic Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br Br_rad 2 Br• Br2->Br_rad UV light (hν) MNE m-Nitro Ethylbenzene Benzylic_Rad Benzylic Radical MNE->Benzylic_Rad + Br• HBr H-Br MNE->HBr          - HBr Product 1-bromo-1-(3-nitrophenyl)ethane Benzylic_Rad->Product + Br₂ Br_rad3 Br• Benzylic_Rad->Br_rad3          + Br• Br_rad2 Br• Br2_2 Br-Br Term1 Br• + Br• → Br₂ Term2 R• + Br• → R-Br Term3 R• + R• → R-R

Figure 1: Free-radical mechanism for the bromination of m-nitro ethylbenzene.

Experimental Protocol

The following protocol is a generalized procedure for the benzylic bromination of m-nitro ethylbenzene, synthesized from standard laboratory practices for free-radical halogenation.[2][9] N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it provides a low, constant concentration of Br₂, minimizing side reactions.[7][10][11]

Materials and Equipment:

  • m-Nitro ethylbenzene

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (B52724) (MeCN) as solvent

  • Radical initiator (optional, e.g., AIBN or benzoyl peroxide)

  • Round-bottom flask

  • Reflux condenser

  • UV lamp (or high-intensity incandescent bulb)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve m-nitro ethylbenzene (1.0 eq.) in a suitable solvent (e.g., CCl₄ or acetonitrile).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) to the solution. If using liquid bromine, it should be added dropwise. A small amount of a radical initiator like AIBN can be added, although UV light is the primary initiator.

  • Initiation and Reaction: Position a UV lamp approximately 5-10 cm from the flask. Begin vigorous stirring and gently heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is often accompanied by the disappearance of the dense NBS, which sinks to the bottom, and the formation of succinimide (B58015), which floats.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water, 5% aqueous sodium bicarbonate solution, and brine to remove any remaining HBr or unreacted bromine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography or distillation under reduced pressure to obtain pure 1-bromo-1-(3-nitrophenyl)ethane.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve m-nitro ethylbenzene in solvent B Add NBS (1.05 eq.) A->B C Heat to reflux with stirring B->C D Irradiate with UV light C->D E Monitor reaction by TLC/GC-MS D->E F Cool and filter succinimide E->F G Wash organic phase (H₂O, NaHCO₃, Brine) F->G H Dry over MgSO₄ G->H I Concentrate via rotary evaporation H->I J Purify by chromatography or distillation I->J

Figure 2: Workflow for the synthesis of 1-bromo-1-(3-nitrophenyl)ethane.

Quantitative Data

Specific quantitative yield and selectivity data for the bromination of m-nitro ethylbenzene are not widely published. However, data from analogous reactions involving substituted toluenes provide valuable insight into expected outcomes. The use of continuous flow reactors has been shown to improve selectivity and yield for benzylic brominations.[12]

The table below summarizes results for the light-induced benzylic bromination of various substituted toluenes using NBS in acetonitrile, which can serve as a proxy for estimating the performance of the reaction with m-nitro ethylbenzene.

SubstrateTemperature (°C)Time (min)Conversion (%)Selectivity (%)Reference
4-Nitrotoluene60509099[12]
4-Chlorotoluene0139298[12]
4-tert-Butyltoluene2013>9998[12]
Toluene2013>9998[12]

Table 1: Reaction conditions and outcomes for the benzylic bromination of substituted toluenes in a continuous flow system. Selectivity refers to the monobrominated product.[12]

The data indicate that electron-withdrawing groups, such as the nitro group, may require slightly higher temperatures or longer reaction times to achieve high conversion, but excellent selectivity for the desired monobrominated benzylic product can still be obtained.[12]

Safety Considerations

  • Bromine (Br₂): Liquid bromine is highly corrosive, toxic, and volatile. It can cause severe chemical burns upon contact with skin and is harmful if inhaled. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • N-Bromosuccinimide (NBS): NBS is an irritant to the skin, eyes, and respiratory system. Handle with care in a fume hood.

  • Chlorinated Solvents: Carbon tetrachloride (CCl₄) is a known carcinogen and is toxic to the liver. Its use should be minimized or replaced with safer alternatives like acetonitrile whenever possible.

  • UV Radiation: Direct exposure to UV light can be harmful to the eyes and skin. Ensure the reaction apparatus is properly shielded.

Conclusion

The reaction of m-nitro ethylbenzene with Br₂ and UV light is a reliable method for synthesizing 1-bromo-1-(3-nitrophenyl)ethane via a free-radical mechanism. The reaction exhibits high regioselectivity for the benzylic position due to the resonance stabilization of the benzylic radical intermediate. While specific yield data for this substrate is limited, analogous reactions suggest that high conversion and selectivity can be achieved under optimized conditions, particularly with the use of NBS as the bromine source. Careful adherence to experimental protocols and safety precautions is essential for a successful and safe synthesis.

References

Methodological & Application

Synthesis of 4-Ethylnitrobenzene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 4-ethylnitrobenzene is a key step in the preparation of various fine chemical intermediates. This document provides detailed application notes and protocols for two common laboratory-scale synthesis methods: mixed-acid nitration and silica (B1680970) gel-mediated nitration.

This compound is a crucial precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The most direct and common method for its preparation is the electrophilic aromatic substitution of ethylbenzene (B125841).[1][2] The ethyl group on the benzene (B151609) ring is an ortho, para-directing activator, leading to a mixture of 2-ethylnitrobenzene (B1329339) and this compound.[2][3]

Comparative Synthesis Data

The following table summarizes the quantitative data for the two primary synthesis methods described in this document, allowing for a direct comparison of their key parameters.

ParameterMixed-Acid NitrationSilica Gel-Mediated Nitration
Reagents Ethylbenzene, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)Ethylbenzene, 69% Aqueous Nitric Acid, Silica Gel
Catalyst Concentrated Sulfuric Acid[4]Silica Gel[5]
Temperature 0-10°C (addition), Room Temperature (reaction)[6]Room Temperature[5]
Reaction Time 1.5 - 2 hours[3][6]Not specified, monitor by TLC[7]
Yield Almost quantitative (for the mixture of isomers)[5]Almost quantitative[5]
Work-up Aqueous wash with water and sodium bicarbonate solution[2]Filtration and solvent removal[7]
Notes A well-established, high-yielding method.[3] Requires careful temperature control due to the exothermic nature of the reaction.[6]A greener, solvent-free alternative.[4] Reaction progress needs to be monitored.[7]

Method 1: Mixed-Acid Nitration of Ethylbenzene

This traditional and widely used method involves the nitration of ethylbenzene using a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, generating the highly electrophilic nitronium ion (NO₂⁺).[3]

Experimental Protocol

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (~70%)[4]

  • Concentrated Sulfuric Acid (~98%)[4]

  • Ice[4]

  • Deionized water[4]

  • 5% Sodium Bicarbonate (NaHCO₃) solution[4]

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)[4]

  • Dichloromethane (or other suitable organic solvent)[6]

  • Round-bottom flask[4]

  • Dropping funnel[4]

  • Magnetic stirrer and stir bar[4]

  • Thermometer[4]

  • Separatory funnel[4]

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a pre-determined volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid.[6] Maintain the temperature below 10°C throughout the addition.[6]

  • Nitration Reaction: Slowly add ethylbenzene dropwise to the stirred nitrating mixture.[6] Vigorously stir the reaction and maintain the temperature between 0°C and 10°C.[6]

  • Reaction Completion: After the addition of ethylbenzene is complete, continue stirring the mixture in the ice bath for 30 minutes.[6] Then, allow the reaction to warm to room temperature and stir for an additional 60 minutes.[6]

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.[3] Transfer the mixture to a separatory funnel. The crude product will separate as an oily layer.[2]

  • Separation and Neutralization: Separate the organic layer and wash it sequentially with cold water, a 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[2]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the product mixture of 2-ethylnitrobenzene and this compound.[2] The isomers can then be separated by fractional distillation under reduced pressure, taking advantage of their different boiling points (2-ethylnitrobenzene: ~228°C, this compound: 246-247°C).[2]

Mixed-Acid Nitration Workflow

Mixed_Acid_Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Ethylbenzene, Conc. HNO₃, Conc. H₂SO₄ nitrating_mix Prepare Nitrating Mixture (<10°C) reagents->nitrating_mix add_ethylbenzene Add Ethylbenzene (0-10°C) nitrating_mix->add_ethylbenzene stir Stir at RT add_ethylbenzene->stir quench Quench with Ice stir->quench wash Wash with H₂O & NaHCO₃ quench->wash dry Dry (MgSO₄) wash->dry isolate Isolate Product dry->isolate Silica_Gel_Nitration cluster_reaction Reaction cluster_isolation Isolation mix_reagents Combine Ethylbenzene, Silica Gel, and HNO₃ stir_rt Stir at Room Temperature mix_reagents->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc filter Filter monitor_tlc->filter remove_solvent Remove Solvent filter->remove_solvent purify Column Chromatography (if needed) remove_solvent->purify

References

Application Note: Protocols for the Laboratory Reduction of 4-Ethylnitrobenzene to 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and laboratory-scale protocols for the chemical reduction of 4-ethylnitrobenzene to the corresponding amine, 4-ethylaniline (B1216643). This transformation is a fundamental step in synthetic organic chemistry, crucial for the preparation of a variety of intermediates used in the pharmaceutical, agrochemical, and dye industries. The protocols outlined below utilize common and effective reducing agents: catalytic hydrogenation with palladium on carbon (Pd/C) and a metal/acid combination using tin (Sn) and hydrochloric acid (HCl).

Introduction

The reduction of an aromatic nitro group to a primary amine is a key transformation in the synthesis of anilines. 4-Ethylaniline, the product of this compound reduction, serves as a versatile building block for more complex molecules. The choice of reduction protocol often depends on the substrate's functional group tolerance, desired scale, safety considerations, and available laboratory equipment. This application note details two reliable and widely used methods for this conversion, providing step-by-step experimental procedures.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key quantitative and qualitative aspects of the described methods for the reduction of this compound.

MethodReagents & Catalyst/Reducing AgentTypical YieldReaction ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation This compound, Hydrogen (H₂), Palladium on Carbon (Pd/C)>95%1 atm H₂ (balloon), Room Temperature, Ethanol solventHigh yield and purity, clean reaction with simple work-up, catalyst can be recovered.Requires a hydrogen source and careful handling of the flammable catalyst.
Tin/HCl Reduction This compound, Tin (Sn) metal, Concentrated Hydrochloric Acid (HCl)80-90%Reflux temperature, acidic conditionsReadily available and inexpensive reagents, effective for a wide range of nitroarenes.[1]Requires a stoichiometric amount of metal, work-up can be cumbersome due to tin salt precipitation.[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile.[3]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen (H₂) gas supply or balloon

  • Celite® or other filter aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., H-Cube) or balloon setup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the flask and refill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen. For a balloon setup, inflate a balloon with hydrogen and attach it to the flask.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-ethylaniline. The product is often of high purity but can be further purified by vacuum distillation if necessary.

Protocol 2: Reduction using Tin (Sn) and Hydrochloric Acid (HCl)

This is a classic and robust method for the reduction of aromatic nitro compounds.[1][4]

Materials:

  • This compound

  • Tin (Sn) metal, granular

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound (1.0 eq) and granular tin (2.5-3.0 eq).

  • Acid Addition: Slowly add concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require cooling in an ice bath to control the rate.[4]

  • Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux with stirring until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice.

  • Basification: Slowly add a concentrated sodium hydroxide solution to the mixture until it is strongly alkaline (pH > 10). This will precipitate tin hydroxides and liberate the free 4-ethylaniline.[4][5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or another suitable organic solvent.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain crude 4-ethylaniline.

  • Purification: The crude product can be purified by vacuum distillation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and 4-ethylaniline are toxic and should be handled with care.

  • The reaction with tin and HCl is exothermic and should be controlled with cooling.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the catalytic hydrogenation.

Visualizations

G General Workflow for Reduction of this compound cluster_start Starting Material cluster_methods Reduction Methods cluster_workup Work-up & Purification cluster_product Final Product Start This compound Method1 Catalytic Hydrogenation (H₂, Pd/C, Ethanol) Start->Method1 Method2 Metal/Acid Reduction (Sn, HCl) Start->Method2 Workup1 Filtration (remove Pd/C) Solvent Evaporation Method1->Workup1 Workup2 Basification (NaOH) Extraction Solvent Evaporation Method2->Workup2 Purification Vacuum Distillation Workup1->Purification Workup2->Purification End 4-Ethylaniline Purification->End

Caption: Experimental workflow for the synthesis of 4-ethylaniline.

G Chemical Transformation cluster_labels This compound 4-Ethylaniline This compound->4-Ethylaniline [H] (Reducing Agent) lab1 This compound lab2 4-Ethylaniline

Caption: Reduction of this compound to 4-Ethylaniline.

References

Applications of 4-Ethylnitrobenzene in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylnitrobenzene is a key aromatic intermediate, serving as a versatile precursor in the synthesis of a wide array of organic compounds. Its utility primarily stems from the reactivity of the nitro group, which can be readily reduced to an amino group, and the influence of the ethyl group on the aromatic ring's properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals and dyes, tailored for researchers, scientists, and professionals in drug development.

Core Applications

The most significant application of this compound is its role as a precursor to 4-ethylaniline (B1216643) through the reduction of the nitro group. 4-Ethylaniline is a valuable building block in the synthesis of various downstream products, including:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs). A notable example is the synthesis of ketoprofen (B1673614).[1][2]

  • Dyes: 4-Ethylaniline is a crucial component in the production of azo dyes, where it functions as the diazo component that is coupled with various aromatic compounds to generate a wide spectrum of colors.

  • Agrochemicals and Polymers: While less documented in the provided search results, aniline (B41778) derivatives are generally important in the synthesis of pesticides and as monomers for specialty polymers.

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving this compound.

Protocol 1: Reduction of this compound to 4-Ethylaniline

The reduction of the nitro group is the pivotal first step in utilizing this compound. Catalytic hydrogenation is a common and efficient method.

Method: Catalytic Hydrogenation

  • Objective: To reduce this compound to 4-ethylaniline with high yield and purity.

  • Reagents and Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Ethanol (or other suitable solvent)

    • Hydrogen gas (H₂)

    • Filtration apparatus (e.g., Celite pad)

    • Rotary evaporator

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

    • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate) under an inert atmosphere.

    • Seal the vessel and purge with nitrogen gas, followed by evacuation.

    • Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to yield crude 4-ethylaniline, which can be further purified by distillation if necessary.[3]

Protocol 2: Synthesis of an Azo Dye from 4-Ethylaniline

This protocol describes the synthesis of an azo dye by diazotization of 4-ethylaniline and subsequent coupling with β-naphthol.

  • Objective: To synthesize 1-(4-ethylphenylazo)-2-naphthol.

  • Reagents and Materials:

    • 4-Ethylaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (B80452) (NaNO₂)

    • β-Naphthol

    • Sodium Hydroxide (NaOH)

    • Ice bath

    • Filtration apparatus

  • Procedure: Part A: Diazotization of 4-Ethylaniline

    • Dissolve 4-ethylaniline (1 eq) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

    • In a separate beaker, prepare a solution of sodium nitrite (1 eq) in cold water.

    • Slowly add the sodium nitrite solution dropwise to the 4-ethylaniline solution, keeping the temperature below 5 °C. Stir for 10-15 minutes to form the diazonium salt solution.

    Part B: Azo Coupling

    • In a separate beaker, dissolve β-naphthol (1 eq) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold β-naphthol solution with constant stirring.

    • A colored precipitate of the azo dye will form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

    • Collect the dye by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the product in a desiccator.

Protocol 3: Synthesis of Ketoprofen (Illustrative from a mixture containing the precursor to 4-ethylaniline)

This protocol is adapted from a patent describing the synthesis of ketoprofen from a mixture of o- and p-nitroethylbenzene.[1][2] This illustrates a potential downstream application of this compound.

  • Objective: To synthesize ketoprofen from a nitroethylbenzene mixture.

  • Multi-step Synthesis Overview:

    • Carboxylation: The mixture of nitroethylbenzenes is reacted with carbon dioxide in the presence of a base to introduce a carboxylic acid group.

    • Reduction: The nitro group is then reduced to an amino group.

    • Benzoylation: The amino group is acylated with benzoyl chloride.

    • Deamination: The amino group is removed to yield the final ketoprofen product.

  • Detailed Procedure for Hydrogenation Reduction Step:

    • The product from the carboxylation step (2-[p-nitrophenyl]propionate) is dissolved in an alkaline aqueous solution.

    • This solution is transferred to a pressure vessel, and 5% Pd/C catalyst (e.g., 0.5 g for a 1 mol scale reaction) is added.

    • The vessel is pressurized with hydrogen to 1.0 MPa.

    • The reaction is heated to 90-100 °C for 5 hours, or until hydrogen uptake ceases.

    • After cooling and venting, the catalyst is filtered off.

    • The aqueous solution is acidified to pH 5.0-5.5 with sulfuric acid to precipitate the 2-[p-aminophenyl]propionic acid.

    • The product is collected by filtration, washed, and dried. The reported yield for this step is 85-90%.[2]

Quantitative Data Summary

The following tables summarize quantitative data for the key reactions.

Table 1: Reduction of this compound to 4-Ethylaniline

MethodReducing Agent/CatalystSolventTemperatureTimeYieldReference
Catalytic HydrogenationH₂ / Pd/CEthanolRoom Temp.2-6 h>95%[3]
Béchamp ReductionFe / HClEthanol/WaterReflux1-3 h80-90%[3]
Stannous ChlorideSnCl₂·2H₂OEthanolReflux2-4 h85-95%[3]

Table 2: Synthesis of Azo Dyes from Aromatic Amines

Diazo ComponentCoupling ComponentMethodReaction TimeYieldReference
Aromatic Aminesβ-NaphtholGrindingFew minutesHigh
4-Ethylanilineβ-NaphtholAqueous Solution30 min~90%[4]
4-NitroanilinePhenolGrinding4 min87%[5]

Table 3: Synthesis of Ketoprofen Intermediate

Reaction StepReactantsConditionsYieldReference
Hydrogenation Reduction2-[p-nitrophenyl]propionate, H₂, Pd/C1.0 MPa H₂, 90-100 °C, 5 h85-90%[2]

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic workflows described.

G cluster_0 Synthesis of 4-Ethylaniline This compound This compound Reduction Reduction This compound->Reduction H2, Pd/C Ethanol, RT 4-Ethylaniline 4-Ethylaniline Reduction->4-Ethylaniline >95% Yield

Caption: Workflow for the reduction of this compound.

G cluster_1 Azo Dye Synthesis 4-Ethylaniline 4-Ethylaniline Diazotization Diazotization 4-Ethylaniline->Diazotization NaNO2, HCl 0-5 °C Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Coupling Coupling Diazonium Salt->Coupling β-Naphthol, NaOH 0-5 °C Azo Dye Azo Dye Coupling->Azo Dye High Yield

Caption: General workflow for azo dye synthesis from 4-ethylaniline.

G cluster_2 Ketoprofen Synthesis Pathway p-Nitroethylbenzene p-Nitroethylbenzene Carboxylation Carboxylation p-Nitroethylbenzene->Carboxylation CO2, K2CO3, DMF 2-[p-nitrophenyl]propionate 2-[p-nitrophenyl]propionate Carboxylation->2-[p-nitrophenyl]propionate Hydrogenation Hydrogenation 2-[p-nitrophenyl]propionate->Hydrogenation H2, Pd/C 2-[p-aminophenyl]propionic acid 2-[p-aminophenyl]propionic acid Hydrogenation->2-[p-aminophenyl]propionic acid Benzoylation Benzoylation 2-[p-aminophenyl]propionic acid->Benzoylation Benzoyl Chloride Benzoylated Intermediate Benzoylated Intermediate Benzoylation->Benzoylated Intermediate Deamination Deamination Benzoylated Intermediate->Deamination NaNO2, H2SO4, Isopropanol Ketoprofen Ketoprofen Deamination->Ketoprofen

Caption: Multi-step synthesis of ketoprofen from p-nitroethylbenzene.

Further Applications in Cross-Coupling Reactions

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene.[6][7] Recent studies have shown that nitroarenes can also be used as substrates in denitrative Heck reactions. For a hypothetical Heck reaction involving a derivative of this compound, one would first need to convert it to an aryl halide or triflate. Alternatively, direct denitrative coupling could be explored with appropriate catalysts.

Representative Protocol (Heck reaction of 1-chloro-4-nitrobenzene): A protocol for a related compound involves the reaction of 1-chloro-4-nitrobenzene (B41953) with phenylboronic acid, catalyzed by a Pd-PEPPSI-CMP complex in methanol (B129727) at 80 °C, affording the product in 94% yield.[8]

Suzuki Coupling

The Suzuki reaction couples an organoboron compound with an organohalide.[9][10] Similar to the Heck reaction, a derivative of this compound (e.g., 4-bromo-1-ethyl-2-nitrobenzene) would be required for a standard Suzuki coupling.

Representative Protocol (Suzuki coupling of 4-bromoanisole): A relevant example is the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid. The reaction conditions can be adapted for other aryl bromides.

The development of methods for the direct use of the nitro group as a leaving group in these cross-coupling reactions is an active area of research and presents an exciting frontier for the application of this compound and other nitroarenes in organic synthesis.

References

Application Notes and Protocols: 4-Ethylnitrobenzene as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-ethylnitrobenzene as a key intermediate in the synthesis of valuable pharmaceutical compounds. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic workflows and biological signaling pathways to support research and development in medicinal chemistry.

Introduction: The Role of this compound in Drug Synthesis

This compound is an aromatic nitro compound that serves as a versatile precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its primary utility in pharmaceutical manufacturing stems from its efficient conversion to 4-ethylaniline, a crucial building block for more complex molecular architectures. The ethyl and nitro functional groups on the benzene (B151609) ring provide strategic points for chemical modification, enabling the construction of a diverse range of therapeutic agents.

While various synthetic routes exist for many pharmaceuticals, the use of ethylbenzene (B125841) as a starting material, which is then nitrated to this compound, represents a notable pathway for certain drugs.[2][3] This document will focus on the application of this compound in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen (B1673614). Additionally, it will address the reported, though less common, connection to the antibiotic Chloramphenicol and its stereoisomer, Synthomycin.

Synthesis of Ketoprofen from this compound

A documented synthetic pathway for Ketoprofen, a widely used NSAID, begins with the nitration of ethylbenzene to produce a mixture of ortho- and para-ethylnitrobenzene. The para-isomer, this compound, is a key component in the subsequent steps.[2][3]

Experimental Protocol: Synthesis of Ketoprofen

The following multi-step protocol is adapted from a patented method for synthesizing Ketoprofen from an o/p-nitroethylbenzene mixture.[2]

Step 1: Carboxylation of Nitroethylbenzene Mixture

  • In a pressure autoclave, combine 1 mole of the mixed o/p-nitroethylbenzene, 10 moles of dimethylformamide (DMF), and 2 moles of potassium carbonate.

  • Pressurize the autoclave with dry carbon dioxide gas to 1.0 MPa.

  • Heat the mixture to 90-100°C and stir for 4 hours.

  • After cooling, recover the DMF under reduced pressure.

  • Dissolve the solid residue in 500 mL of water.

  • Extract the aqueous phase with 100 mL of ethylbenzene to remove any unreacted nitroethylbenzene. The resulting aqueous solution contains the carboxylated product and proceeds to the next step.

Step 2: Hydrogenation and Reduction to Aminophenyl Propionic Acid

  • The aqueous solution from the previous step is subjected to hydrogenation. While the patent does not specify the exact conditions, a common method for reducing the nitro group to an amine in the presence of other functional groups is catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • The reaction is monitored until the nitro group is fully reduced to an amino group, yielding 2-(aminophenyl)propionic acid isomers. The yield for this combined carboxylation and reduction is reported to be between 85-90%.[2]

Step 3: Benzoylation

  • Combine 0.1 mole of the 2-(aminophenyl)propionic acid mixture with 0.1 mole of benzoyl chloride and 0.12 moles of anhydrous zinc chloride in a reaction flask.

  • Slowly heat the mixture with stirring to 200°C and maintain this temperature for 2 hours.

  • Cool the mixture to 100°C and cautiously add 500 mL of water.

  • Reflux the mixture for 1 hour.

  • Adjust the pH to 4-5 with 5% hydrochloric acid.

  • Cool to 40°C and filter to collect the benzoylated product, which is used directly in the next step.

Step 4: Deamination to form Ketoprofen

  • The crude product from the previous step is dissolved in an appropriate solvent.

  • To this solution, add 0.2 moles of sodium nitrite.

  • In a separate flask, prepare a solution of 60 g isopropanol, 50 mL water, 0.2 moles of sulfuric acid, and 0.2 g of copper powder. Heat this mixture to 75°C.

  • Slowly add the solution containing the benzoylated intermediate to the heated copper-isopropanol mixture over approximately 1 hour.

  • Maintain the temperature at 75-80°C for an additional hour.

  • Add 100 mL of water and cool the mixture to 20°C.

  • Filter the solution and wash the solid to obtain crude Ketoprofen.

  • The crude product is purified by vacuum distillation, collecting the fraction at 180-200°C (at 0.1 mmHg).

Quantitative Data for Ketoprofen Synthesis
StepKey ReagentsTemperature (°C)Time (h)Yield (%)
Carboxylation & Reduction CO₂, K₂CO₃, DMF; H₂/Pd-C (inferred)90-100485-90
Benzoylation Benzoyl chloride, ZnCl₂2002Not specified
Deamination & Purification NaNO₂, H₂SO₄, Isopropanol, Cu75-802Not specified

Synthetic Workflow for Ketoprofen

G cluster_0 Synthesis of Ketoprofen from Ethylbenzene Ethylbenzene Ethylbenzene Nitration Nitration (HNO₃/H₂SO₄) Ethylbenzene->Nitration ENB_mixture o/p-Ethylnitrobenzene (this compound is key) Nitration->ENB_mixture Carboxylation Carboxylation (CO₂, K₂CO₃, DMF) ENB_mixture->Carboxylation Carboxylated_intermediate Carboxylated Nitro Intermediate Carboxylation->Carboxylated_intermediate Reduction Hydrogenation (e.g., H₂/Pd-C) Carboxylated_intermediate->Reduction Amino_acid 2-(Aminophenyl)propionic Acid Reduction->Amino_acid Benzoylation Benzoylation (Benzoyl Chloride, ZnCl₂) Amino_acid->Benzoylation Benzoylated_intermediate Benzoylated Intermediate Benzoylation->Benzoylated_intermediate Deamination Deamination (NaNO₂, H₂SO₄, Isopropanol, Cu) Benzoylated_intermediate->Deamination Ketoprofen Ketoprofen Deamination->Ketoprofen

Caption: Synthetic pathway of Ketoprofen from Ethylbenzene.

Signaling Pathway for Ketoprofen's Mechanism of Action

Ketoprofen, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[4][5] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

G cluster_0 Ketoprofen's Anti-inflammatory Signaling Pathway Cell_Membrane Cell Membrane Phospholipids Phospholipase_A2 Phospholipase A₂ Cell_Membrane->Phospholipase_A2 Stimulus Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX_Enzymes COX-1 and COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG₂/PGH₂) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Ketoprofen Ketoprofen Ketoprofen->COX_Enzymes Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Ketoprofen.

Connection to Chloramphenicol and Synthomycin

While some literature, particularly patents, mentions this compound as a key raw material for the broad-spectrum antibacterial antibiotic Chloramphenicol and its racemic form Synthomycin, the widely documented and industrially prevalent synthetic routes for Chloramphenicol do not start from this intermediate.[7][8] Most common syntheses begin with p-nitroacetophenone or benzaldehyde (B42025) derivatives.[9]

For the sake of completeness, the well-established mechanism of action for Chloramphenicol is detailed below, as it is of significant interest to drug development professionals.

Signaling Pathway for Chloramphenicol's Mechanism of Action

Chloramphenicol is a bacteriostatic antibiotic that functions by inhibiting protein synthesis in bacteria.[4][10] It specifically binds to the 50S subunit of the bacterial 70S ribosome, preventing the formation of peptide bonds.[1][10]

G cluster_0 Chloramphenicol's Mechanism of Action cluster_1 50S Subunit Ribosome Bacterial 70S Ribosome PTC Peptidyl Transferase Center (PTC) (A-site) Peptide_Bond Peptide Bond Formation PTC->Peptide_Bond Catalyzes Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->PTC Binds Protein_Elongation Protein Chain Elongation Peptide_Bond->Protein_Elongation Bacterial_Growth Bacterial Growth Inhibition (Bacteriostatic Effect) Protein_Elongation->Bacterial_Growth Chloramphenicol Chloramphenicol Chloramphenicol->PTC Binds and Blocks

Caption: Inhibition of Bacterial Protein Synthesis by Chloramphenicol.

Chloramphenicol binds to the A-site of the peptidyl transferase center on the 50S ribosomal subunit.[11] This action sterically hinders the binding of aminoacyl-tRNA, thereby inhibiting the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[1][10]

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis, with a clear and documented pathway to the NSAID Ketoprofen. The conversion of this compound to its corresponding aniline (B41778) is a key transformation that opens up a wide array of possibilities for the synthesis of complex, biologically active molecules. While its role in the synthesis of Chloramphenicol is less defined in mainstream chemical literature, the study of its reactivity continues to be an important area for process chemists and drug discovery scientists. The protocols and pathways detailed in this document provide a foundation for further research and development in the synthesis of these and other important pharmaceuticals.

References

Application Notes and Protocols: Synthesis of 4-Ethylnitrobenzene via Nitration of Ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of ethylbenzene (B125841) is a cornerstone reaction in organic synthesis, exemplifying a classic electrophilic aromatic substitution (EAS). This process introduces a nitro group (—NO₂) onto the ethylbenzene ring, yielding a mixture of isomers.[1] These nitroaromatic compounds are valuable precursors for manufacturing a wide range of materials, including pharmaceuticals, dyes, and agrochemicals.[2] The ethyl group (C₂H₅) on the benzene (B151609) ring is an activating, ortho-, para-directing substituent.[1][3] Consequently, the nitration of ethylbenzene primarily produces 2-ethylnitrobenzene (B1329339) (ortho) and 4-ethylnitrobenzene (para), with the para isomer often being the major product due to reduced steric hindrance.[4] This document provides detailed protocols for the synthesis of this compound, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of ethylbenzene follows a well-established three-step electrophilic aromatic substitution mechanism.[1][2]

  • Generation of the Electrophile : The reaction is initiated by the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺). This is typically achieved by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid, which acts as a catalyst.[2][3][5]

  • Electrophilic Attack : The electron-rich π-system of the ethylbenzene ring acts as a nucleophile, attacking the nitronium ion. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2] The electron-donating nature of the ethyl group stabilizes the positive charge, particularly when the attack occurs at the ortho and para positions.[1][6]

  • Deprotonation : In the final step, a weak base, such as a water molecule or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bonded to the nitro group. This action restores the aromaticity of the ring, yielding the final nitroethylbenzene product.[1][2]

reaction_mechanism cluster_step1 Step 1: Generation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Ethylbenzene Ethylbenzene NO2_plus->Ethylbenzene SigmaComplex Sigma Complex (Arenium Ion) Ethylbenzene->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺ SigmaComplex->Product H_plus H⁺

Mechanism of electrophilic aromatic nitration of ethylbenzene.

Experimental Protocols

Controlling reaction conditions, particularly temperature, is critical to favor mono-nitration and prevent the formation of dinitro products.[4]

Protocol 1: Mixed-Acid Nitration

This is the most common laboratory method for nitrating ethylbenzene.[3]

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Deionized water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)

  • 250 mL Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

Procedure:

  • Prepare Nitrating Mixture : In a 250 mL round-bottom flask submerged in an ice-water bath, add 25 mL of concentrated sulfuric acid.[3] While stirring, slowly add 20 mL of concentrated nitric acid, ensuring the temperature of the "mixed acid" remains cool.[3][7]

  • Reaction : In a separate flask, place the ethylbenzene. Slowly add the cold nitrating mixture dropwise to the stirred ethylbenzene over 30-60 minutes.[1][4] It is crucial to maintain the internal reaction temperature below 10°C throughout the addition to prevent over-nitration.[4]

  • Stirring : After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30 minutes.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up (Quenching) : Pour the reaction mixture slowly onto approximately 100 g of crushed ice in a beaker with vigorous stirring to quench the reaction.[1][4]

  • Separation and Neutralization : Transfer the mixture to a separatory funnel. The crude product will form an oily organic layer. Separate the organic layer and wash it sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[1][3]

  • Drying and Isolation : Transfer the washed organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate.[1][3] Filter to remove the drying agent. The resulting crude product is a mixture of isomers.

  • Purification : The 2-ethylnitrobenzene and this compound isomers can be separated by fractional distillation under reduced pressure, taking advantage of their different boiling points (2-ethylnitrobenzene: ~228°C, this compound: 242-247°C).[1][8]

Protocol 2: Nitration with Acetic Anhydride (B1165640)

This method can offer higher selectivity for mono-nitration by using a milder nitrating agent, acetyl nitrate (B79036), generated in-situ.[2][4]

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid

  • Acetic Anhydride

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Standard work-up reagents (water, NaHCO₃ solution, drying agent)

Procedure:

  • Prepare Acetyl Nitrate : In a flask cooled to 0°C, add 5.0 mL of acetic anhydride.[2][9] Slowly add 2.0 mL of concentrated nitric acid dropwise with vigorous stirring, keeping the temperature below 10°C.[4][9]

  • Reaction : In a separate flask, dissolve 1.06 g (10 mmol) of ethylbenzene in 1.0 mL of acetic anhydride and cool to 0°C.[2]

  • Addition : Slowly add the prepared acetyl nitrate solution to the ethylbenzene solution while maintaining the temperature at or below 10°C.[4]

  • Stirring : After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours or overnight.[2][4][9]

  • Work-up and Purification : Dilute the mixture with dichloromethane and follow the same work-up (quenching, washing, drying) and purification (distillation) steps as described in Protocol 1.[2][4]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) B 2. Cool Ethylbenzene C 3. Add Nitrating Mixture to Ethylbenzene (T < 10°C) B->C D 4. Stir and Monitor (TLC) C->D E 5. Quench on Ice D->E F 6. Separate Organic Layer E->F G 7. Wash with H₂O & NaHCO₃ F->G H 8. Dry with MgSO₄ G->H I 9. Purify by Fractional Distillation H->I

General experimental workflow for mixed-acid nitration.

Data Presentation

The regioselectivity of ethylbenzene nitration is highly dependent on the reaction conditions. The ethyl group's directing effect strongly favors the formation of ortho and para products.[2] The ratio between these isomers can be influenced by the choice of nitrating agent and the temperature.[2][10]

Table 1: Isomer Distribution in the Nitration of Ethylbenzene under Various Conditions

Nitrating Agent/ConditionsOrtho (%)Para (%)Meta (%)Reference(s)
Mixed Acid (HNO₃ / H₂SO₄)~45%~50%~5%[2][4]
Nitric Acid / Acetic Anhydride (Acetyl Nitrate)VariesVariesVaries[2][4]
Nitric Acid on Silica Gel (Solvent-Free, Room Temperature)VariesVariesVaries[2][11]

Note: The exact isomer distribution can vary based on specific reaction parameters such as temperature, reaction time, and the precise ratio of reagents. The para isomer is typically favored due to less steric hindrance compared to the ortho position.[4]

References

Application Notes and Protocols: Catalytic Hydrogenation of 4-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 4-ethylnitrobenzene to produce 4-ethylaniline (B1216643) is a critical transformation in organic synthesis. 4-Ethylaniline serves as a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, dyes, and polymers. This reduction of a nitro group to a primary amine is a fundamental reaction, and various catalytic systems have been developed to achieve high yields and selectivity under different conditions.[1][2][3][4][5] The choice of catalyst and reaction parameters is crucial for optimizing the reaction efficiency, minimizing by-products, and ensuring a safe process.[1][4] This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the catalytic hydrogenation of this compound.

Data Presentation: Reaction Conditions for Catalytic Hydrogenation

The following table summarizes various reported conditions for the catalytic hydrogenation of nitroarenes, which are applicable to this compound. The selection of specific conditions will depend on the available equipment, scale of the reaction, and desired purity of the product.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Pressure (MPa)Reaction Time (h)Typical Yield (%)Reference
10% Pd/C1-5Ethanol (B145695) or Ethyl AcetateRoom Temperature - 600.1 - 0.52-6>95[3][4][6]
Raney Nickel5-10 wt%Ethanol50 - 1001 - 51-5>90[4]
Ni/SiO2N/AN/A100 - 3000.15 - 2.2N/AHigh Conversion[7]
Co@NCN/AN/A800.10.5High Conversion & Selectivity[8]
Ferromagnetic CatalystN/AVarious25 - 1500.1 - 5.0N/A>98.5[9]
Pd@Fe3O4N/AWater80N/A (Transfer Hydrogenation)1>99[10]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is a widely used and highly efficient method for the reduction of nitroarenes due to its high activity under mild conditions and clean reaction profile.[3][4]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or another filter aid

Equipment:

  • Hydrogenation vessel (e.g., Parr shaker or a round-bottom flask with a hydrogen balloon)

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Vessel Preparation: In a clean and dry hydrogenation vessel, add this compound (1 equivalent).

  • Solvent Addition: Dissolve the this compound in a suitable solvent like ethanol or ethyl acetate. The typical concentration ranges from 0.1 to 1.0 M.[4]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst. The typical catalyst loading is 1-5 mol% of palladium relative to the substrate.[4][6]

  • Inerting the System: Seal the reaction vessel and purge it with an inert gas at least three times to remove any residual oxygen.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. Pressurize the vessel to the desired pressure (typically 0.1-0.4 MPa or using a hydrogen balloon for atmospheric pressure) and commence vigorous stirring.[6]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or by observing the uptake of hydrogen. The reaction is typically complete within 2-6 hours.[3][6]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[3][6]

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-ethylaniline.

  • Purification (Optional): The resulting 4-ethylaniline is often of high purity. However, if necessary, it can be further purified by vacuum distillation.[6]

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂·2H₂O)

This method provides an alternative to catalytic hydrogenation and is useful when pressurized hydrogen is not available or desirable.[6]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid to the flask.[6]

  • Reaction: Heat the reaction mixture to reflux for 1-3 hours. Monitor the progress of the reaction by TLC.[6]

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add a concentrated NaOH solution until the solution is strongly basic (pH > 10) to precipitate tin hydroxides and liberate the free amine.[6][11]

  • Extraction: Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[6]

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude 4-ethylaniline.

  • Purification (Optional): The crude product can be purified by distillation.[11]

Mandatory Visualization

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_product Final Product A This compound E Hydrogenation Reactor (Controlled T & P) A->E B Hydrogen (H₂) B->E C Catalyst (e.g., Pd/C) C->E D Solvent (e.g., Ethanol) D->E F Catalyst Filtration E->F Reaction Mixture G Solvent Evaporation F->G Filtrate H 4-Ethylaniline G->H Crude Product

Caption: Workflow for the catalytic hydrogenation of this compound.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all equipment must be properly grounded. Ensure there are no ignition sources nearby.

  • Catalysts: Some catalysts, like Raney Nickel and dry Pd/C, can be pyrophoric (ignite spontaneously in air). Handle these catalysts under an inert atmosphere or as a slurry in a solvent.

  • Exothermic Reaction: The hydrogenation of nitro compounds is a highly exothermic reaction. Proper temperature control is essential to prevent runaway reactions, especially on a larger scale. Unstable hydroxylamine (B1172632) intermediates can form, which may decompose and cause a dangerous temperature spike.[1]

  • Pressure: Reactions under pressure should be carried out in appropriate pressure-rated vessels with safety features like rupture discs.

By following these protocols and considering the safety precautions, researchers can effectively and safely perform the catalytic hydrogenation of this compound to obtain the valuable 4-ethylaniline intermediate.

References

Application Notes and Protocols for the Purification of Crude 4-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crude 4-ethylnitrobenzene, typically synthesized via the nitration of ethylbenzene (B125841), is often a mixture containing unreacted starting materials, acidic byproducts, and positional isomers, primarily 2-ethylnitrobenzene (B1329339) and smaller amounts of 3-ethylnitrobenzene. For applications in pharmaceutical synthesis and other fine chemical industries, a high degree of purity is essential. These application notes provide detailed protocols for the purification of crude this compound, focusing on a multi-step approach involving an initial work-up followed by high-resolution purification techniques. The primary methods detailed are fractional vacuum distillation and preparative column chromatography, along with a gas chromatography (GC) method for purity assessment.

Initial Work-Up: Removal of Acidic Impurities

The crude product from the nitration of ethylbenzene contains residual nitric and sulfuric acids which must be removed prior to further purification. This is achieved through a series of washes.

Experimental Protocol: Aqueous Work-Up
  • Transfer : Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • Dilution : Dilute the mixture with an organic solvent of your choice, such as dichloromethane (B109758) or diethyl ether, to facilitate phase separation.

  • Water Wash : Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it several times, periodically venting to release pressure. Allow the layers to separate and discard the lower aqueous layer.

  • Bicarbonate Wash : Add a saturated solution of sodium bicarbonate (NaHCO₃) to the organic layer. Swirl gently at first, then stopper and invert, venting frequently to release the carbon dioxide gas that evolves. Continue until no more gas is evolved. This step neutralizes any remaining acidic impurities.[1] Allow the layers to separate and discard the aqueous layer.

  • Brine Wash : Wash the organic layer with a saturated solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying : Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Solvent Removal : Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, neutralized mixture of ethylnitrobenzene isomers.

Logical Workflow for Purification

The following diagram illustrates the general workflow for the purification of crude this compound.

G Crude Crude this compound (Isomer Mixture + Impurities) Workup Aqueous Work-up (Washing & Drying) Crude->Workup Purification Primary Purification Workup->Purification Distillation Fractional Vacuum Distillation Purification->Distillation  Primary Method Chromatography Preparative Column Chromatography Purification->Chromatography Alternative/Secondary Method PurityAnalysis Purity Assessment (GC-FID) Distillation->PurityAnalysis Chromatography->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation PackColumn Pack Column with Silica Gel Slurry LoadSample Load Crude Sample PackColumn->LoadSample Elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions (TLC/GC) CollectFractions->AnalyzeFractions CombineFractions Combine Pure Fractions AnalyzeFractions->CombineFractions SolventRemoval Remove Solvent CombineFractions->SolventRemoval PureProduct Pure this compound SolventRemoval->PureProduct Yields

References

Application Notes and Protocols for the Analytical Characterization of 4-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methods for the characterization of 4-Ethylnitrobenzene. Detailed protocols for chromatographic and spectroscopic techniques are presented, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide is intended to equip researchers with the necessary information to perform qualitative and quantitative analysis of this compound.

Physicochemical Properties

This compound is an organic compound with the chemical formula C₈H₉NO₂. It is a pale yellow liquid at room temperature. A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
Molecular Weight 151.17 g/mol [1][2]
CAS Number 100-12-9[1]
Boiling Point 242-246 °C[3][4]
Melting Point -18 °C[1][3]
Density 1.118 - 1.12 g/cm³[1][4]
Refractive Index 1.54[1][3]
Flash Point 117 °C[3][4]

Chromatographic Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures and for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector:

    • Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.

    • Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

Expected Data:

The primary fragment ions (m/z) and their relative intensities for this compound are summarized below. The molecular ion peak is expected at m/z 151.

m/zRelative IntensityAssignment
15199.99%[M]⁺
13616.65%[M-CH₃]⁺
10555.85%[M-NO₂]⁺
7727.28%[C₆H₅]⁺
7922.44%[C₆H₇]⁺

Note: Fragmentation patterns can vary slightly between instruments.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Solvent Dichloromethane Sample->Solvent Dilution Dilute to 1 mg/mL Solvent->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Separation on DB-5ms column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (m/z 40-300) Ionization->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram MassSpectrum Extract Mass Spectrum Chromatogram->MassSpectrum Identification Identify by Retention Time & Fragmentation MassSpectrum->Identification Quantification Quantify using Peak Area Identification->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound, particularly for purity analysis and monitoring reactions.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) (ACN) and water. A typical starting point is 60:40 (v/v) ACN:Water. For improved peak shape, 0.1% formic acid can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the detector (e.g., 0.1 mg/mL).

Expected Data:

The retention time of this compound will depend on the specific HPLC conditions. Under the conditions described above, a retention time in the range of 5-10 minutes can be expected.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample MobilePhase Mobile Phase (ACN:Water) Sample->MobilePhase Dissolve Dissolve to 0.1 mg/mL MobilePhase->Dissolve Injection Inject 10 µL into HPLC Dissolve->Injection Separation Separation on C18 column Injection->Separation Detection UV Detection at 270 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Integrate Peak Area Chromatogram->PeakIntegration Quantification Quantify using Calibration Curve PeakIntegration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Spectroscopic Methods

Spectroscopic methods provide valuable information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a standard pulse sequence.

Expected Data:

The expected chemical shifts (δ) for the protons and carbons of this compound are summarized below.

¹H NMR (400 MHz, CDCl₃) δ (ppm)MultiplicityIntegrationAssignment
Aromatic Protons8.15d, J = 8.6 Hz2HProtons ortho to NO₂
Aromatic Protons7.35d, J = 8.6 Hz2HProtons meta to NO₂
Methylene Protons2.75q, J = 7.6 Hz2H-CH₂-
Methyl Protons1.25t, J = 7.6 Hz3H-CH₃
¹³C NMR (100 MHz, CDCl₃) δ (ppm)Assignment
Aromatic Carbon152.0C-NO₂
Aromatic Carbon146.3C-CH₂CH₃
Aromatic Carbon128.6CH (meta to NO₂)
Aromatic Carbon123.6CH (ortho to NO₂)
Methylene Carbon24.5-CH₂-
Methyl Carbon14.9-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Data:

Key FTIR absorption peaks for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2969StrongAliphatic C-H stretch (asymmetric)
2875MediumAliphatic C-H stretch (symmetric)
1601StrongAromatic C=C stretch
1512Very StrongAsymmetric NO₂ stretch
1342Very StrongSymmetric NO₂ stretch
855StrongC-H out-of-plane bend (para-disubstituted)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule.

Experimental Protocol:

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Sample Preparation: Dissolve the sample in a UV-transparent solvent, such as ethanol (B145695) or methanol, to a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10-50 µg/mL.

  • Acquisition: Scan the absorbance from 200 to 400 nm using the pure solvent as a blank.

Expected Data:

This compound exhibits a characteristic UV absorbance maximum (λmax) in the range of 270-280 nm in methanol.

Summary of Analytical Data

The following table summarizes the key analytical data for the characterization of this compound.

Analytical TechniqueParameterValue
GC-MS Retention Index (Kovats, non-polar)1393
Molecular Ion (m/z)151
Key Fragments (m/z)136, 105, 79, 77
HPLC Detection Wavelength (λ)270 nm
¹H NMR Chemical Shifts (δ, ppm)8.15 (d), 7.35 (d), 2.75 (q), 1.25 (t)
¹³C NMR Chemical Shifts (δ, ppm)152.0, 146.3, 128.6, 123.6, 24.5, 14.9
FTIR Key Peaks (cm⁻¹)2969, 1601, 1512, 1342, 855
UV-Vis λmax (in Methanol)~275 nm

Logical Relationship of Analytical Methods

The characterization of this compound typically follows a logical progression, starting with separation and leading to structural confirmation.

Logical_Flow cluster_separation Separation & Quantification cluster_identification Identification & Structure Elucidation GC Gas Chromatography (GC) MS Mass Spectrometry (MS) GC->MS Coupled Technique HPLC High-Performance Liquid Chromatography (HPLC) UVVis UV-Vis Spectroscopy HPLC->UVVis Coupled Technique FTIR FTIR Spectroscopy MS->FTIR NMR NMR Spectroscopy (¹H & ¹³C) NMR->MS FTIR->NMR

Caption: Logical flow of analytical techniques for this compound.

References

Application Notes and Protocols for the Reduction of 4-Ethylnitrobenzene with Strong Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reduction of 4-ethylnitrobenzene to 4-ethylaniline (B1216643) using various strong reducing agents. The information is intended to guide researchers in selecting appropriate methods and executing these reactions efficiently and safely.

Introduction

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines. 4-Ethylaniline, the product of this compound reduction, is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired selectivity, cost, and scale. This document outlines methodologies for several common and effective strong reducing systems.

Data Presentation: Comparison of Reducing Agents

The following table summarizes quantitative data for different methods of reducing nitroarenes to anilines. While specific data for this compound is limited in readily available literature, the presented data for closely related substrates provides a strong indication of expected outcomes.

Reducing Agent/SystemCatalyst/ConditionsSubstrateSolventTimeTemp. (°C)Yield (%)Reference
H₂/Pd-C 10% Pd on Carbon2-EthylnitrobenzeneEthanol (B145695)-RT - 60High (Typical)General Knowledge
Sn/HCl Concentrated HClThis compound--ExothermicGood to Excellent[1]
Fe/HCl Concentrated HClThis compound--ExothermicGood to Excellent[1]
NaBH₄/NiCl₂·6H₂O NiCl₂·6H₂ONitrobenzeneCH₃CN:H₂O5 minRT95General Protocol
LiAlH₄ -Aromatic Nitro CompoundsEther-RefluxHigh (can form azo compounds)General Knowledge

Note: Yields are highly dependent on reaction scale, purity of reagents, and precise experimental conditions. The data for NaBH₄ and LiAlH₄ are based on general protocols for nitroarenes and serve as a likely reference for this compound.

Reaction Pathway

The general reaction pathway for the reduction of this compound to 4-ethylaniline is illustrated below.

ReactionPathway This compound This compound 4-Ethylaniline 4-Ethylaniline This compound->4-Ethylaniline [H] Strong Reducing Agent

Caption: Reduction of this compound to 4-ethylaniline.

Experimental Protocols

The following are detailed protocols for the reduction of this compound.

Protocol 1: Catalytic Hydrogenation using H₂/Pd-C

This method is one of the cleanest and most efficient for nitro group reduction, often providing high yields with simple work-up procedures.[2]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol% of Pd)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) for inerting

  • Hydrogenation apparatus (e.g., Parr shaker, autoclave, or a flask with a hydrogen balloon)

  • Filtration medium (e.g., Celite®)

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Catalyst Addition: Under an inert atmosphere of nitrogen, carefully add the 10% Pd/C catalyst.

  • Inerting: Seal the reaction vessel and purge the system with nitrogen gas at least three times to remove any oxygen.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-5 bar) or use a hydrogen balloon for atmospheric pressure reactions.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 60°C). Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as TLC or GC.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-ethylaniline. Further purification can be achieved by distillation if necessary.

CatalyticHydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve this compound in Solvent add_catalyst Add Pd/C Catalyst (under N₂) dissolve->add_catalyst inert Purge with N₂ add_catalyst->inert hydrogenate Introduce H₂ & Pressurize inert->hydrogenate stir Stir at Desired Temp. hydrogenate->stir monitor Monitor Progress (TLC/GC) stir->monitor vent Vent H₂ & Purge with N₂ monitor->vent filter Filter to Remove Catalyst vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Distillation) concentrate->purify

Caption: Workflow for catalytic hydrogenation.

Protocol 2: Reduction using Tin (Sn) and Hydrochloric Acid (HCl)

This is a classic and robust method for the reduction of aromatic nitro compounds.[1][3]

Materials:

  • This compound

  • Tin (Sn) metal, granular

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and granular tin (2.0-2.5 eq).

  • Acid Addition: Slowly add concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require cooling in an ice bath to control the rate.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux with stirring until the reaction is complete (monitor by TLC).

  • Basification: Cool the reaction mixture to room temperature and cautiously add a concentrated sodium hydroxide solution until the solution is strongly alkaline (pH > 10). This will precipitate tin hydroxides and liberate the free 4-ethylaniline.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield crude 4-ethylaniline.

  • Purification: The product can be further purified by distillation under reduced pressure.

SnHCl_Reduction start Start add_reagents Add this compound & Sn start->add_reagents add_hcl Slowly Add Conc. HCl (Control Temp.) add_reagents->add_hcl reflux Heat to Reflux add_hcl->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool basify Add NaOH (aq) to pH > 10 cool->basify extract Extract with Organic Solvent basify->extract dry Dry Organic Layer extract->dry concentrate Concentrate Solvent dry->concentrate purify Purify by Distillation concentrate->purify end End purify->end

Caption: Workflow for Sn/HCl reduction.

Protocol 3: Reduction using Sodium Borohydride (B1222165) (NaBH₄) and a Catalyst

Sodium borohydride alone is generally not effective for the reduction of nitro groups. However, in the presence of a transition metal catalyst, it becomes a powerful reducing system that can operate under mild conditions.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or another suitable catalyst

  • Acetonitrile (B52724) (CH₃CN) and Water (H₂O)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of acetonitrile and water (e.g., 10:1 ratio, 3.3 mL).

  • Catalyst Addition: Add NiCl₂·6H₂O (0.2 mmol) to the solution and stir for 3-5 minutes.

  • NaBH₄ Addition: Add sodium borohydride (4.0 mmol) portion-wise to the reaction mixture. An immediate black precipitate and gas evolution may be observed.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid (5-30 minutes). Monitor the reaction progress by TLC.

  • Quenching: Upon completion, add distilled water (5 mL) to the reaction mixture and stir for 10 minutes.

  • Extraction: Extract the mixture with dichloromethane (3 x 8 mL).

  • Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain the crude 4-ethylaniline.

  • Purification: Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

Protocol 4: Reduction using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a very powerful and non-selective reducing agent. Extreme caution must be exercised when using this reagent due to its high reactivity with water and other protic sources. This method can sometimes lead to the formation of azo compounds as byproducts from nitroarenes.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring. The addition should be slow enough to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC).

  • Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and then water again (3x mL).

  • Filtration and Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether.

  • Drying and Concentration: Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-ethylaniline.

  • Purification: Purify the product by distillation under reduced pressure.

Safety Precautions

  • General: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the system is free of leaks and that no ignition sources are present. The palladium catalyst can be pyrophoric upon exposure to air after the reaction; handle with care.

  • Metal/Acid Reductions: These reactions are exothermic and can produce hydrogen gas. Add reagents slowly and with adequate cooling. Concentrated acids are corrosive.

  • LiAlH₄: This reagent reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used. The work-up procedure must be performed with extreme caution behind a blast shield.

By following these protocols and safety guidelines, researchers can effectively and safely perform the reduction of this compound to 4-ethylaniline for various applications in research and development.

References

Handling and storage procedures for 4-Ethylnitrobenzene in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 4-Ethylnitrobenzene in a laboratory setting. It includes key physical, chemical, and toxicological data, as well as experimental protocols relevant to its application in research and development.

Introduction

This compound (CAS No. 100-12-9) is an aromatic nitro compound that serves as a valuable intermediate in organic synthesis.[1] Its chemical structure, featuring an ethyl group and a nitro group on a benzene (B151609) ring, allows for a variety of chemical transformations. The nitro group can be readily reduced to an amine, providing a pathway to 4-ethylaniline (B1216643), a precursor for various dyes, pharmaceuticals, and other specialty chemicals. Notably, this compound is a key raw material in the synthesis of the broad-spectrum antibiotic chloramphenicol. Given its reactivity and potential hazards, strict adherence to safety protocols is essential when handling this compound.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₈H₉NO₂[2][3]
Molecular Weight 151.17 g/mol [2][3]
Appearance Light yellow to yellow to orange clear liquid[4]
Boiling Point 242 °C[2]
Melting Point -18 °C[3]
Flash Point 117 °C[4]
Specific Gravity 1.12 (at 20°C)[3]
Refractive Index 1.54[3]
Toxicological Data*
ParameterValueSpeciesReference
LD50 Oral 588 mg/kgRat[5]
LD50 Dermal 760 mg/kgRabbit[5]
LC50 Inhalation 556 ppm (4 hours)Rat[6]
Occupational Exposure Limits*

Specific occupational exposure limits for this compound have not been established. The limits for Nitrobenzene are provided as a safety reference.

OrganizationLimit TypeValueReference
OSHA PEL (8-hour TWA)1 ppm (5 mg/m³) [skin][7][8]
NIOSH REL (10-hour TWA)1 ppm (5 mg/m³) [skin][9]
ACGIH TLV (8-hour TWA)1 ppm (5 mg/m³) [skin][7]

Note: The "[skin]" notation indicates that skin absorption is a significant route of exposure.

Health and Safety Information

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1]
Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation.[1]
Hazardous to the aquatic environment, acute hazard3H402: Harmful to aquatic life.[4]
First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Handling and Storage Procedures

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended. Use a full-face supplied-air respirator if the potential for exposure is high.

Safe Handling Practices
  • Always work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with eyes, skin, and clothing.

  • Avoid breathing vapor or mist.

  • Wash thoroughly after handling.

  • Keep away from heat, sparks, and flame.

  • Ground and bond containers when transferring material.

Storage
  • Keep container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Keep away from sources of ignition.

Experimental Protocols

Reduction of this compound to 4-Ethylaniline

This protocol describes a general procedure for the reduction of this compound to 4-ethylaniline using tin and hydrochloric acid.

Materials:

  • This compound

  • Granulated Tin

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide (B78521) solution (e.g., 30%)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place this compound and granulated tin.

  • Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may require cooling in an ice bath to control the rate.

  • After the initial reaction has subsided, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain crude 4-ethylaniline.

  • The product can be further purified by distillation under reduced pressure.

Mandatory Visualizations

G cluster_storage Storage Procedures cluster_handling Handling Procedures cluster_emergency Emergency Procedures storage_area Store in a cool, dry, well-ventilated area closed_container Keep container tightly closed incompatibles Away from incompatible materials (oxidizers, acids, bases) ignition Away from ignition sources fume_hood Work in a chemical fume hood ppe Wear appropriate PPE (gloves, goggles, lab coat) avoid_contact Avoid contact with skin, eyes, and clothing wash Wash hands thoroughly after handling spill Spill: Absorb with inert material and dispose of properly fire Fire: Use dry chemical, CO2, or foam first_aid First Aid: Follow SDS guidelines

Caption: Logical workflow for the safe handling and storage of this compound.

G start Start: Assemble Reaction Apparatus add_reactants Add this compound and Granulated Tin to Flask start->add_reactants add_hcl Slowly Add Concentrated HCl (Control Temperature) add_reactants->add_hcl reflux Heat to Reflux (1-2 hours) add_hcl->reflux cool_down Cool Reaction Mixture to Room Temperature reflux->cool_down basify Make Alkaline with Concentrated NaOH cool_down->basify extract Extract with Diethyl Ether basify->extract dry Dry Organic Layer (Anhydrous MgSO4) extract->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate purify Purify by Vacuum Distillation filter_evaporate->purify

Caption: Experimental workflow for the reduction of this compound.

References

Application Notes and Protocols for the Continuous Synthesis of 4-Ethylnitrobenzene Using a Microchannel Reactor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the continuous synthesis of 4-ethylnitrobenzene, a key intermediate in the production of various pharmaceuticals and fine chemicals, utilizing a microchannel reactor. The use of microreactor technology offers significant advantages in terms of safety, efficiency, and process control over traditional batch methods for this highly exothermic nitration reaction.

Introduction

The nitration of ethylbenzene (B125841) is a classic electrophilic aromatic substitution reaction that yields a mixture of ortho, meta, and para isomers of ethylnitrobenzene. The para-isomer, this compound, is a crucial precursor in the synthesis of various compounds, including the broad-spectrum antibiotic chloramphenicol.[1] Traditional batch nitration processes are often plagued by challenges related to heat management, mass transfer limitations, and safety concerns due to the use of highly corrosive and reactive mixed acids (a combination of nitric and sulfuric acids).

Microchannel reactors, with their high surface-area-to-volume ratio, provide exceptional heat and mass transfer capabilities. This allows for precise temperature control, minimizing the formation of unwanted byproducts and enhancing the safety of the process.[1] Continuous flow synthesis in microreactors also enables stable and efficient production, making it an attractive alternative to conventional batch methods.[1]

Advantages of Microchannel Reactors for Nitration

The adoption of microchannel reactors for the nitration of ethylbenzene presents several key advantages over traditional batch processing:

  • Enhanced Safety: The small reaction volume within the microchannels significantly reduces the risk associated with the highly exothermic nitration reaction. This minimizes the potential for thermal runaways.

  • Precise Temperature Control: The high heat transfer efficiency of microreactors allows for precise control of the reaction temperature, which is crucial for optimizing product selectivity and minimizing the formation of di-nitrated byproducts.

  • Improved Mass Transfer: The micro-scale dimensions of the channels lead to rapid mixing of the immiscible organic and aqueous phases, accelerating the reaction rate and improving overall efficiency.

  • Increased Yield and Selectivity: Better control over reaction parameters often translates to higher yields of the desired product and improved selectivity for the 4-isomer.

  • Continuous and Automated Operation: The process can be operated continuously, leading to higher throughput and reduced operational costs compared to batch-wise production.[1]

Experimental Protocols

This section details the protocol for the continuous synthesis of this compound using a microchannel reactor.

Materials and Equipment
  • Ethylbenzene (≥99%)

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (95-98%)

  • Deionized Water

  • 5% (w/w) Sodium Bicarbonate Solution

  • Microchannel reactor system equipped with:

    • Two high-pressure pumps (for organic and acid phases)

    • T-mixer

    • Microchannel reactor chip (e.g., silicon carbide, glass)

    • Back pressure regulator

    • Temperature controller/circulator

  • Continuous liquid-liquid separator

  • pH meter

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, lab coat.

Experimental Workflow

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Continuous Reaction cluster_workup 3. Work-up and Purification prep_acid Prepare Mixed Acid (H₂SO₄ + HNO₃) pump_acid Pump Mixed Acid prep_acid->pump_acid prep_org Prepare Ethylbenzene pump_org Pump Ethylbenzene prep_org->pump_org mixer T-Mixer pump_acid->mixer pump_org->mixer reactor Microchannel Reactor (Controlled Temperature and Pressure) mixer->reactor separator Continuous Liquid-Liquid Separator reactor->separator neutralization Neutralization (5% NaHCO₃) separator->neutralization Organic Phase waste waste separator->waste Spent Acid washing Washing (Deionized Water) neutralization->washing phase_sep Phase Separation washing->phase_sep product Product: This compound & 2-Ethylnitrobenzene phase_sep->product Organic Phase aqueous_waste Aqueous Waste phase_sep->aqueous_waste Aqueous Phase

Caption: Experimental workflow for the continuous synthesis of this compound.

Detailed Procedure

1. Preparation of the Mixed Acid:

  • Caution: This process is highly exothermic and must be performed in a fume hood with appropriate PPE.

  • In a jacketed glass vessel cooled to 0-5 °C, slowly add concentrated sulfuric acid to concentrated nitric acid in a 2:1 molar ratio with constant stirring.

  • Maintain the temperature of the mixture below 10 °C throughout the addition.

  • Once the addition is complete, allow the mixed acid to stir for an additional 15 minutes at 0-5 °C before use.

2. Continuous Reaction:

  • Set up the microchannel reactor system as shown in the workflow diagram.

  • Pre-cool the microchannel reactor to the desired reaction temperature (e.g., 25 °C) using the temperature controller.

  • Set the back pressure regulator to the desired pressure (e.g., 0.5 MPa).[1]

  • Pump the prepared mixed acid and ethylbenzene into the T-mixer at a controlled molar ratio (e.g., 2:1 mixed acid to ethylbenzene) and a total flow rate that corresponds to the desired residence time in the reactor (e.g., 5-10 minutes).[1]

  • The two streams will mix and enter the microchannel reactor where the nitration reaction occurs.

  • Continuously collect the output from the reactor.

3. Work-up and Purification:

  • The biphasic mixture from the reactor is fed directly into a continuous liquid-liquid separator to separate the organic phase (product mixture) from the spent acid.

  • The organic phase is then continuously washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.

  • The washed organic phase is separated from the aqueous phase.

  • The final product is a mixture of this compound and 2-ethylnitrobenzene. Further purification by fractional distillation may be required to isolate the 4-isomer.

Chemical Reaction Pathway

reaction_pathway cluster_electrophile 1. Generation of Nitronium Ion cluster_substitution 2. Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + 2H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ ethylbenzene Ethylbenzene sigma_complex Sigma Complex (Arenium ion) ethylbenzene->sigma_complex + NO₂⁺ products This compound (major) + 2-Ethylnitrobenzene (minor) sigma_complex->products - H⁺ H_plus H⁺

Caption: Reaction pathway for the nitration of ethylbenzene.

Data Presentation

The following table presents representative data for the nitration of ethylbenzene. The exact yields and isomer distribution can vary based on the specific reaction conditions such as temperature, residence time, and the ratio of reactants.

ParameterValue
Reaction Temperature 25 - 40 °C[1]
Pressure 0.2 - 1.0 MPa[1]
Residence Time 2 - 15 minutes[1]
Overall Yield >95% (typical)
Isomer Distribution
This compound~60-70%
2-Ethylnitrobenzene~30-40%
3-Ethylnitrobenzene<5%

Note: The isomer distribution is based on typical outcomes for electrophilic aromatic substitution of ethylbenzene and may vary. Optimization of reaction conditions is recommended to maximize the yield of the desired this compound isomer.

Safety Precautions

  • Corrosive and Reactive Chemicals: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.

  • Exothermic Reaction: The nitration reaction is highly exothermic. The use of a microchannel reactor helps to manage the heat generated, but careful monitoring of the temperature is still essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat when handling the reagents and running the experiment.

  • Emergency Procedures: Ensure that an emergency shower and eyewash station are readily accessible. Be prepared to handle chemical spills according to your institution's safety protocols.

References

Application Notes and Protocols: Coupling of Ethylbenzene Dehydrogenation with Nitrobenzene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the coupled catalytic reaction involving the dehydrogenation of ethylbenzene (B125841) to styrene (B11656) and the hydrogenation of nitrobenzene (B124822) to aniline (B41778). This innovative approach offers significant advantages over the traditional individual processes, including enhanced ethylbenzene conversion, improved energy efficiency, and the elimination of an external hydrogen source for nitrobenzene hydrogenation.[1][2] The exothermic nature of nitrobenzene hydrogenation provides the necessary heat for the endothermic dehydrogenation of ethylbenzene, making the overall process potentially autothermal.[2][3]

Data Presentation: Performance of Various Catalytic Systems

The following tables summarize the quantitative data from several studies on the coupling of ethylbenzene dehydrogenation with nitrobenzene hydrogenation over different catalysts.

Table 1: Performance of Molybdenum-Based Catalysts

CatalystTemperature (°C)EB:NB Molar RatioEB Conversion (%)Styrene Selectivity (%)NB Conversion (%)Aniline Selectivity (%)Reference
MoO₃/TiO₂3503:1~15 (initial)~96~25 (initial)~100[4]
MoO₂/TiO₂-Al₂O₃4503:128~10061~100[4][5]

Table 2: Performance of Palladium-Based Catalysts

CatalystTemperature (°C)EB:NB Molar RatioEB Conversion (%)Styrene Selectivity (%)NB Conversion (%)Aniline Selectivity (%)Reference
0.5 wt% Pd/MgAl₂O₄400-550Not Specified51.891.447.3100[5]

Table 3: Performance of Platinum-Based Catalysts

CatalystTemperature (°C)EB:NB Molar RatioEB Conversion (%)Styrene Selectivity (%)NB Conversion (%)Aniline Selectivity (%)Reference
0.02 wt% Pt/AC400Not Specified33.899.2Not ReportedNot Reported[5]

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the coupled reaction.

Protocol 1: Catalyst Preparation

1.1 Preparation of MoO₃/TiO₂ Catalyst

This protocol is based on the wet impregnation method.

Materials:

  • Ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Titanium dioxide (TiO₂, anatase)

  • Deionized water

Procedure:

  • Calculate the required amount of ammonium heptamolybdate to achieve the desired MoO₃ loading (e.g., 1-10 wt%).

  • Dissolve the calculated amount of ammonium heptamolybdate in deionized water with vigorous stirring for 2 hours at room temperature.

  • Add the appropriate amount of TiO₂ support to the solution and continue stirring for 4 hours at room temperature.

  • Remove the water under reduced pressure using a rotary evaporator.

  • Dry the resulting solid in an oven at 110°C for 16 hours.

  • Calcine the dried powder in a furnace in static air at 500°C for 6 hours.

1.2 Preparation of Pd/MgAl₂O₄ Catalyst

This protocol describes the co-precipitation and impregnation methods.

Materials:

  • Magnesium nitrate (B79036) (Mg(NO₃)₂·6H₂O)

  • Aluminum nitrate (Al(NO₃)₃·9H₂O)

  • Ammonium hydroxide (B78521) (NH₄OH) solution (1 M)

  • Palladium chloride (PdCl₂)

  • Deionized water

Procedure: Part A: Synthesis of MgAl₂O₄ Support

  • Prepare an aqueous solution of stoichiometric quantities of magnesium nitrate and aluminum nitrate.

  • Precipitate the hydroxides by adding 1 M ammonium hydroxide solution dropwise with vigorous stirring at room temperature, maintaining a pH of 9.

  • Age the resulting precipitate for a period of time.

  • Filter the precipitate and wash it thoroughly with deionized water to remove any excess nitrate ions.

  • Dry the washed precipitate in an air oven at a specified temperature.

  • Calcine the dried powder to form the spinel phase of MgAl₂O₄.

Part B: Impregnation of Palladium

  • Prepare a solution of palladium chloride in a suitable solvent.

  • Impregnate the MgAl₂O₄ support with the palladium chloride solution to achieve the desired Pd loading (e.g., 0.25-4.0 wt%).

  • Dry the impregnated support.

  • Calcine the material in air at a specified temperature (e.g., 773 K for 5 hours).

Protocol 2: Catalytic Reaction in a Fixed-Bed Reactor

Equipment:

  • Fixed-bed tubular reactor (e.g., stainless steel or quartz)

  • Furnace with temperature controller

  • Mass flow controllers for gases

  • Syringe pump for liquid reactants

  • Condenser to trap liquid products

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Pack a known amount of the prepared catalyst (e.g., 50 mg) into the reactor, supported by quartz wool.

  • Pre-treat the catalyst as required by the specific material (e.g., reduction in a hydrogen flow at a specific temperature and time).

  • After pre-treatment, switch to an inert gas flow (e.g., helium or nitrogen) and adjust the reactor temperature to the desired reaction temperature (e.g., 350-550°C).

  • Prepare the reaction mixture of ethylbenzene and nitrobenzene with the desired molar ratio (e.g., 3:1).

  • Introduce the liquid reactant mixture into a vaporizer and then into the reactor using a syringe pump at a controlled flow rate.

  • Pass the reactor effluent through a condenser cooled with a circulating fluid to collect liquid products.

  • Analyze the gaseous and liquid products periodically using an online or offline gas chromatograph.

Protocol 3: Product Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column suitable for separating aromatic compounds (e.g., a column packed with 5% polyphenylether on Chromosorb G AW-DMCS).[6]

Procedure:

  • Calibration: Prepare standard solutions of ethylbenzene, styrene, nitrobenzene, aniline, and any expected by-products (e.g., benzene, toluene) in a suitable solvent. Inject known concentrations of these standards into the GC to generate calibration curves.

  • Sample Analysis: Inject a known volume of the liquid product sample (or a gas sample from the reactor outlet) into the GC.

  • Quantification: Identify the peaks in the chromatogram based on their retention times compared to the standards. Quantify the concentration of each component using the calibration curves.

  • Calculation of Performance Metrics:

    • Conversion: Calculate the conversion of ethylbenzene (EB) and nitrobenzene (NB) using the following formulas:

      • EB Conversion (%) = [(moles of EB in) - (moles of EB out)] / (moles of EB in) * 100

      • NB Conversion (%) = [(moles of NB in) - (moles of NB out)] / (moles of NB in) * 100

    • Selectivity: Calculate the selectivity to styrene and aniline using the following formulas:

      • Styrene Selectivity (%) = (moles of styrene produced) / (moles of EB reacted) * 100

      • Aniline Selectivity (%) = (moles of aniline produced) / (moles of NB reacted) * 100

    • Yield: Calculate the yield of styrene and aniline using the following formulas:

      • Styrene Yield (%) = (moles of styrene produced) / (moles of EB in) * 100

      • Aniline Yield (%) = (moles of aniline produced) / (moles of NB in) * 100

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_dehydrogenation Dehydrogenation (Endothermic) cluster_hydrogenation Hydrogenation (Exothermic) EB Ethylbenzene (C₈H₁₀) Styrene Styrene (C₈H₈) EB->Styrene + 3H₂ Catalyst Catalyst Surface EB->Catalyst H2 Hydrogen (3H₂) NB Nitrobenzene (C₆H₅NO₂) Aniline Aniline (C₆H₅NH₂) NB->Aniline + 2H₂O NB->Catalyst H2O Water (2H₂O) Catalyst->Styrene Catalyst->Aniline

Caption: Conceptual diagram of the coupled reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation Reactor_Setup Fixed-Bed Reactor Setup & Pre-treatment Catalyst_Prep->Reactor_Setup Reactant_Prep Reactant Mixture Preparation Reaction_Execution Execute Coupled Reaction Reactant_Prep->Reaction_Execution Reactor_Setup->Reaction_Execution Product_Collection Product Collection (Gas & Liquid) Reaction_Execution->Product_Collection GC_Analysis Gas Chromatography Analysis Product_Collection->GC_Analysis Data_Calculation Calculate Conversion, Selectivity, Yield GC_Analysis->Data_Calculation

Caption: General workflow for the experimental process.

Simplified Hydrogen Transfer Mechanism

Hydrogen_Transfer Catalyst Catalyst Surface EB_adsorption Ethylbenzene (EB) adsorbs on catalyst H_abstraction Hydrogen is abstracted from EB Forms adsorbed Styrene and H EB_adsorption->H_abstraction H_transfer Adsorbed H reacts with adsorbed NB intermediate H_abstraction->H_transfer Styrene_desorption Styrene desorbs from catalyst H_abstraction->Styrene_desorption NB_adsorption Nitrobenzene (NB) adsorbs on catalyst NB_adsorption->H_transfer Aniline_desorption Aniline desorbs from catalyst H_transfer->Aniline_desorption

Caption: Simplified mechanism of hydrogen transfer.

References

Troubleshooting & Optimization

Troubleshooting common issues in 4-Ethylnitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 4-ethylnitrobenzene. The following guides and frequently asked questions (FAQs) address specific challenges to help optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the electrophilic nitration of ethylbenzene (B125841).[1] This reaction is typically carried out using a nitrating mixture, which consists of concentrated nitric acid and concentrated sulfuric acid.[1] The role of sulfuric acid is to act as a catalyst, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile that reacts with the ethylbenzene.[1][2]

Q2: Why does the nitration of ethylbenzene produce a mixture of isomers?

The ethyl group (-C₂H₅) on the benzene (B151609) ring is an activating group and an ortho, para-director in electrophilic aromatic substitution.[3][4] This means it increases the rate of reaction compared to benzene and directs the incoming electrophile (the nitro group) to the positions adjacent (ortho) and opposite (para) to it on the aromatic ring.[4] Consequently, the nitration of ethylbenzene primarily yields a mixture of 2-ethylnitrobenzene (B1329339) (ortho) and this compound (para), with a smaller amount of 3-ethylnitrobenzene (meta).[4]

Q3: What are the key safety precautions to consider during this synthesis?

The nitration of ethylbenzene is a highly exothermic reaction, meaning it releases a significant amount of heat.[1] Therefore, effective temperature control is crucial to prevent a runaway reaction.[3] Key safety measures include:

  • Slow, controlled addition of the nitrating agent to the ethylbenzene.[1]

  • Utilizing an ice bath or cooling mantle to dissipate heat.[1]

  • Continuously monitoring the internal temperature of the reaction mixture.[1][3]

  • Working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, due to the corrosive nature of concentrated nitric and sulfuric acids.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low overall yield of nitroethylbenzene isomers 1. Insufficient Nitrating Agent: The molar ratio of nitric acid to ethylbenzene may be too low, leading to incomplete conversion.[1] 2. Low Reaction Temperature: While necessary to control the reaction, excessively low temperatures can significantly slow down the reaction rate.[1][3] 3. Poor Mixing: As this is a two-phase reaction (organic and aqueous), inefficient stirring can limit the reaction rate by reducing the interfacial area between the reactants.[1] 4. Excess Water: The presence of too much water can dilute the acids and hinder the formation of the nitronium ion.[1]1. Check Stoichiometry: Ensure an adequate molar ratio of the nitrating agent to ethylbenzene.[1] 2. Optimize Temperature: Maintain a low but effective temperature. A range of 0-10°C is often recommended for the addition, followed by stirring at a slightly higher temperature (e.g., room temperature) to ensure completion.[5][6] 3. Ensure Vigorous Stirring: Use a properly sized stir bar and a powerful magnetic stirrer to ensure the mixture is homogeneous.[1][3] 4. Use Concentrated Acids: Employ concentrated nitric and sulfuric acids to minimize the water content in the reaction mixture.[1]
High yield of dinitroethylbenzene (over-nitration) 1. Excessive Reaction Temperature: Higher temperatures increase the reaction rate and favor a second nitration.[3] 2. High Concentration of Nitrating Agent: Using fuming nitric acid or a high ratio of nitric acid to ethylbenzene increases the likelihood of dinitration.[3] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of undesired byproducts.1. Strict Temperature Control: Maintain a low and consistent temperature (e.g., 0-10°C) throughout the addition of the nitrating agent.[5][6] 2. Use Stoichiometric Amounts: Carefully control the amount of the nitrating agent used. 3. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction and stop it once the starting material is consumed.[4]
Formation of a dark, tarry substance Oxidation of the starting material or product: This can happen at high temperatures or with a very high concentration of nitric acid.[3]Use Milder Nitrating Conditions: Consider alternative nitrating agents like acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride) which can be more selective.[3] You can also ensure the temperature is kept low throughout the reaction.
Difficulty separating 2-ethylnitrobenzene and this compound Inefficient Separation Technique: The boiling points of the ortho and para isomers are relatively close, making separation by simple distillation challenging.Use Fractional Distillation: This is the most common industrial method for separating the isomers, as it takes advantage of the difference in their boiling points.[4] The separation is often performed under reduced pressure to lower the boiling points and prevent thermal decomposition.[4][6]

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
2-EthylnitrobenzeneC₈H₉NO₂151.17~228-13 to -10
This compoundC₈H₉NO₂151.17242 - 247-7 to -18

Experimental Protocols

Protocol: Nitration of Ethylbenzene with Mixed Acid

This protocol outlines a standard laboratory procedure for the nitration of ethylbenzene.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (69-71%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • 5% Sodium Bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator (optional)

  • Fractional distillation apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly and carefully add a predetermined volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid with constant stirring.[5] Caution: This process is highly exothermic. Maintain the temperature below 10°C.[6]

  • Reaction Setup: Place ethylbenzene in a separate round-bottom flask equipped with a magnetic stir bar and cool it in an ice bath to 0-5°C.[6]

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred ethylbenzene over a period of 1-2 hours.[6] It is crucial to maintain the reaction temperature below 10°C throughout the addition.[6]

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30-60 minutes.[5][6] Then, allow the mixture to warm to room temperature and stir for another hour to ensure the reaction goes to completion.[5]

  • Work-up: Carefully pour the reaction mixture over crushed ice with stirring.[5][6]

  • Extraction and Neutralization: Transfer the mixture to a separatory funnel. The organic layer, containing the nitroethylbenzene isomers, should be separated. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.[1][5][6]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and remove the solvent using a rotary evaporator to obtain the crude mixture of nitroethylbenzene isomers.[1][5]

  • Purification: Separate the 2-ethylnitrobenzene and this compound isomers via fractional distillation under reduced pressure.[6]

Visualizations

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No cause_yield Insufficient Nitrating Agent? Low Temperature? Poor Mixing? check_yield->cause_yield Yes over_nitration Over-nitration (Dinitro- compounds)? check_purity->over_nitration Yes separation_issue Poor Isomer Separation? check_purity->separation_issue No tar_formation Tarry Substance? over_nitration->tar_formation No cause_over_nitration High Temperature? High [Nitrating Agent]? Long Reaction Time? over_nitration->cause_over_nitration Yes tar_formation->check_purity No cause_tar High Temperature? Oxidation? tar_formation->cause_tar Yes success Successful Synthesis separation_issue->success No cause_separation Inefficient Distillation? separation_issue->cause_separation Yes solution_yield Adjust Stoichiometry Optimize Temperature Increase Stirring cause_yield->solution_yield solution_yield->start Retry solution_over_nitration Lower & Control Temp. Use Stoichiometric Amounts Monitor Reaction cause_over_nitration->solution_over_nitration solution_over_nitration->start Retry solution_tar Use Milder Conditions Strict Temp. Control cause_tar->solution_tar solution_tar->start Retry solution_separation Use Fractional Distillation (under reduced pressure) cause_separation->solution_separation solution_separation->start Repurify

Caption: Troubleshooting workflow for this compound synthesis.

ReactionPathway reactants Ethylbenzene + (HNO₃ + H₂SO₄) electrophile Generation of Nitronium Ion (NO₂⁺) reactants->electrophile attack Electrophilic Attack on Benzene Ring electrophile->attack EAS sigma_complex Formation of Sigma Complex attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation products 2-Ethylnitrobenzene & This compound deprotonation->products Restores Aromaticity

Caption: Electrophilic aromatic substitution pathway for nitration.

References

Technical Support Center: Nitration of 4-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the nitration of 4-ethylnitrobenzene, with the goal of improving the yield of 2,4-dinitroethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary product when nitrating this compound?

The primary product is 2,4-dinitroethylbenzene. The initial nitro group at the para-position and the ethyl group at the 1-position direct the incoming second nitro group primarily to the ortho-position relative to the ethyl group.

Q2: Why are the reaction conditions for nitrating this compound harsher than for nitrating ethylbenzene?

The nitro group already present on the benzene (B151609) ring is a strong deactivating group.[1][2] This means it withdraws electron density from the ring, making it less susceptible to electrophilic attack by the nitronium ion (NO₂⁺).[2] Consequently, more forceful conditions, such as higher temperatures and more concentrated acids, are required to achieve a second nitration compared to the initial nitration of ethylbenzene.[2]

Q3: What is the role of sulfuric acid in this reaction?

Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.[3][4] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards product formation.[5]

Q4: What are the main side reactions to be aware of?

The main side reactions include the formation of other isomers, such as 2,6-dinitroethylbenzene, and oxidation of the ethyl group, especially at very high temperatures.[6] Overly aggressive conditions can also lead to the formation of dark, tarry byproducts due to decomposition.[6][7]

Q5: What are the critical safety precautions for this nitration?

Working with a mixture of concentrated nitric and sulfuric acids ("mixed acid") is hazardous.

  • Corrosive Chemicals : Both acids are highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

  • Exothermic Reaction : The reaction is highly exothermic.[5][6] It is crucial to use an ice bath for cooling, add reagents slowly, and continuously monitor the internal temperature to prevent a runaway reaction, which can be identified by a rapid temperature increase and the evolution of brown nitrogen oxide fumes.[6]

  • Proper Quenching : Always pour the reaction mixture slowly onto crushed ice to quench the reaction; never add water directly to the concentrated acid mixture.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently Forcing Conditions : The deactivating effect of the first nitro group requires vigorous conditions.[2] 2. Excess Water : Water in the reaction mixture can dilute the acids and inhibit the formation of the nitronium ion.[5] 3. Poor Mixing : The reaction is a two-phase system (organic and aqueous). Inadequate stirring reduces the interfacial area, slowing the reaction rate.[5]1. Increase Temperature : Gradually increase the reaction temperature, for example, to the 60-90°C range.[9] Monitor carefully for side reactions. 2. Use Fuming Acids : Consider using fuming nitric acid or fuming sulfuric acid (oleum) for a more potent nitrating mixture.[1][2] 3. Ensure Anhydrous Conditions : Use concentrated (e.g., 98%) sulfuric acid and concentrated (e.g., 70-90%) nitric acid. 4. Increase Stirring Rate : Ensure vigorous and efficient stirring throughout the reaction.[5]
Formation of Dark, Tarry Substance 1. Reaction Temperature is Too High : Excessive heat can cause oxidation of the ethyl group or general decomposition of the organic material.[6] 2. Nitrating Agent is Too Concentrated/Aggressive : Very harsh conditions can lead to unwanted side reactions and degradation.1. Strict Temperature Control : Maintain the temperature within the optimal range. Do not allow it to exceed the target, especially during the exothermic addition phase.[6] 2. Stepwise Temperature Increase : After the initial addition at a lower temperature, raise the temperature to the desired level for the main reaction period.
Low Yield of 2,4-Dinitroethylbenzene 1. Incomplete Reaction : See "Low or No Conversion" above. 2. Suboptimal Reaction Time : The reaction may not have been allowed to proceed to completion. 3. Loss During Work-up/Purification : The product may be lost during washing, extraction, or recrystallization steps.1. Optimize Reaction Time : Monitor the reaction's progress using a suitable technique (e.g., TLC, GC) to determine the optimal time. A typical duration might be several hours.[9][10] 2. Careful Work-up : Ensure phase separation is clean. Use appropriate solvents for extraction and perform back-extraction of the aqueous layer if necessary. 3. Optimize Purification : Select a suitable solvent for recrystallization to maximize recovery of the pure product.

Experimental Protocols & Data

Protocol 1: Mixed-Acid Nitration of this compound

This protocol describes a standard procedure for the dinitration of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70-90%)

  • Crushed Ice

  • Deionized Water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Methanol (for recrystallization)

Procedure:

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add this compound. Cool the flask in an ice-salt bath to 0-5°C.

  • Nitrating Mixture Preparation : In a separate beaker or dropping funnel, carefully and slowly add concentrated nitric acid to an equal or greater volume of concentrated sulfuric acid. This mixing is highly exothermic and must be done in an ice bath with slow addition.[5]

  • Reaction : Add the cold nitrating mixture dropwise to the stirred this compound. Maintain the internal reaction temperature between 50-90°C.[9] The rate of addition should be controlled to prevent the temperature from rising uncontrollably.

  • Heating : After the addition is complete, continue to stir the mixture at the target temperature (e.g., 80-90°C) for 5-10 hours to drive the reaction to completion.[9]

  • Work-up : Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring.

  • Isolation : The solid crude product will precipitate. Isolate the solid by vacuum filtration and wash it with cold deionized water until the washings are neutral to pH paper.

  • Neutralization : Further wash the crude product with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold deionized water.[1]

  • Drying & Purification : Dry the crude product. Purify 2,4-dinitroethylbenzene by recrystallization from a suitable solvent, such as ethanol.

Data Summary: Effect of Reaction Conditions

The following table summarizes the general effects of key parameters on the dinitration of an activated aromatic ring.

ParameterConditionEffect on Yield of 2,4-DinitroethylbenzenePotential Issues
Temperature Low (e.g., < 40°C)Low conversion, unreacted starting material remains.Inefficient reaction.
Moderate (e.g., 60-90°C)Increased conversion and higher yield.[9]Increased risk of side products if not controlled.
High (e.g., > 100°C)May lead to decomposition and oxidation.[2][6]Formation of tar, lower yield of desired product.
Reaction Time Short (e.g., < 2 hours)Incomplete reaction, lower yield.-
Long (e.g., 5-10 hours)Higher conversion, improved yield.[9][10]May increase side products if temperature is too high.
Acid Strength Standard Conc. AcidsModerate yield, may require longer time/higher temp.-
Fuming Acids (HNO₃/H₂SO₄)Higher reaction rate and conversion.[1]More hazardous, higher risk of runaway reaction/oxidation.

Visual Guides

Caption: Reaction pathway for the electrophilic nitration of this compound.

Troubleshooting_Flowchart start Low Yield of 2,4-Dinitroethylbenzene cause1 High Amount of Unreacted Starting Material? start->cause1 cause2 Product is Dark/Tarry? start->cause2 cause3 Significant Product Loss During Work-up? start->cause3 sol1 Increase Temp. Increase Reaction Time Use Fuming Acids cause1->sol1 Yes sol2 Strictly Control Temp. Ensure Slow Reagent Addition cause2->sol2 Yes sol3 Optimize Purification Solvent Careful Phase Separation cause3->sol3 Yes

Caption: Troubleshooting flowchart for low yield in this compound nitration.

Experimental_Workflow prep 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) in Ice Bath add 3. Add Nitrating Mixture Dropwise (Control Temperature) prep->add react 2. Cool this compound in Separate Flask react->add heat 4. Heat Reaction Mixture (e.g., 80-90°C for 5-10h) add->heat quench 5. Quench by Pouring onto Ice heat->quench isolate 6. Isolate Crude Product (Filtration) quench->isolate wash 7. Wash with H₂O and NaHCO₃ isolate->wash purify 8. Purify by Recrystallization wash->purify

Caption: Step-by-step experimental workflow for the nitration of this compound.

References

Side reactions and byproduct formation in 4-Ethylnitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Ethylnitrobenzene

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of this compound. Below you will find frequently asked questions and troubleshooting guides to address common side reactions and byproduct formation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary products formed during the nitration of ethylbenzene (B125841)?

A1: The nitration of ethylbenzene is a classic electrophilic aromatic substitution reaction. The ethyl group (-CH₂CH₃) is an activating group that directs the incoming nitro group (-NO₂) primarily to the ortho (2-) and para (4-) positions of the benzene (B151609) ring.[1][2] Therefore, the reaction typically yields a mixture of 2-ethylnitrobenzene (B1329339) and this compound, with only a small amount of the meta isomer being formed.[2]

Q2: Why is my reaction mixture turning dark brown or black and forming a tarry substance?

A2: The formation of a dark, tarry substance is usually an indication of oxidation of the starting material or the product.[3] This side reaction is often caused by excessively high reaction temperatures or the use of a highly concentrated nitrating mixture.[3] To mitigate this, it is crucial to maintain strict temperature control, ideally below 10°C during the addition of the nitrating agent, and consider using milder nitrating conditions if the problem persists.[3]

Q3: I obtained a high yield of product, but it's not the desired this compound. What is the likely byproduct?

A3: The most common byproduct in this synthesis is the isomeric 2-ethylnitrobenzene.[1] The ethyl group's directing effect strongly favors the formation of both ortho and para products.[1] Additionally, if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), over-nitration can occur, leading to the formation of dinitroethylbenzene byproducts, such as 2,4-dinitroethylbenzene.[2][3]

Q4: What are the signs of a runaway reaction, and how can I prevent it?

A4: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and vigorous evolution of brown nitrogen oxide gases.[3] The nitration of ethylbenzene is highly exothermic, making this a significant safety risk.[2] To prevent it, you must:

  • Ensure efficient cooling by using an ice-salt bath.[3]

  • Add the nitrating agent slowly (dropwise) to the ethylbenzene.[3]

  • Continuously monitor the internal temperature of the reaction flask.[3]

  • Maintain a reaction temperature below 10°C during the addition phase.[3]

Q5: Why is it difficult to separate this compound from its isomers?

A5: The isomers of ethylnitrobenzene, particularly the 2- and 4-isomers, have very similar physical properties, which makes their separation challenging.[4] Effective separation typically requires techniques like fractional distillation or column chromatography.[5] For analytical purposes, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable methods.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Nitroethylbenzene 1. Incomplete reaction. 2. Reaction temperature was too low. 3. Insufficient amount of nitrating agent. 4. Loss of product during work-up and purification.1. Increase reaction time or gently raise the temperature after the initial addition, while monitoring for side reactions.[2] 2. Ensure the reaction is allowed to stir at room temperature after the initial cooled addition is complete.[5] 3. Check the stoichiometry of your reagents. 4. Be careful during extractions and washing steps; ensure proper phase separation.
High Percentage of Dinitro Byproducts 1. Reaction temperature was too high (e.g., >50-60°C).[2] 2. Reaction time was excessively long at a higher temperature. 3. The concentration of the nitrating agent was too high.1. Strictly maintain the reaction temperature below 10°C during the addition of the nitrating agent.[3] 2. Reduce the post-addition reaction time or run the reaction at a lower temperature. 3. Use a less aggressive nitrating agent, such as acetyl nitrate (B79036) generated in situ.[3]
Product is a Dark, Tarry Substance 1. Oxidation of starting material or product due to high temperatures or high nitric acid concentration.[3]1. Ensure strict temperature control throughout the reaction.[3] 2. Use milder nitrating conditions (e.g., acetyl nitrate).[3] 3. Ensure the nitrating mixture is added slowly and below the surface of the reaction mixture if possible to avoid localized heating.
Poor Isomeric Selectivity (High ortho/para ratio) 1. The regioselectivity is influenced by the nitrating agent and reaction temperature.[1]1. Modify the nitrating agent. For example, using nitric acid with acetic anhydride (B1165640) can sometimes offer different selectivity compared to mixed acid.[1] 2. Carefully control the temperature, as it can influence the isomer ratio.

Quantitative Data on Isomer Distribution

The regioselectivity of the nitration of ethylbenzene is highly dependent on the specific reaction conditions. The following table summarizes typical isomer distributions under different nitrating systems.

Nitrating AgentTemperatureOrtho (%)Meta (%)Para (%)Reference
HNO₃ / H₂SO₄30°C45451[General textbook data]
HNO₃ / Ac₂O-10°C54343[General textbook data]
HNO₃ on Silica (B1680970) GelRoom Temp~41~2~57[7]

Note: These values are approximate and can vary based on the precise experimental setup.

Experimental Protocols

Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2]

Protocol 1: Selective Mono-nitration using Mixed Acids

This protocol focuses on achieving selective mono-nitration by carefully controlling the temperature.[3]

  • Preparation: Add ethylbenzene (e.g., 10.6 g, 0.1 mol) to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C in an ice-salt bath.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 15 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. This addition should be done while cooling the beaker in an ice bath.

  • Reaction: Slowly add the cold nitrating mixture dropwise to the stirred ethylbenzene over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10°C throughout the addition.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30 minutes.

  • Work-up:

    • Slowly pour the reaction mixture onto 100 g of crushed ice with stirring.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (until gas evolution ceases), and finally with brine.[3]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of isomers can be separated by column chromatography on silica gel or by fractional distillation.[3][5]

Protocol 2: Nitration using Nitric Acid and Acetic Anhydride

This method can offer higher selectivity for mono-nitration and may be milder.[3]

  • Preparation of Acetyl Nitrate: In a flask, cool 15 mL of acetic anhydride to 0°C. With vigorous stirring, slowly add 6 mL of concentrated nitric acid dropwise, ensuring the temperature remains below 10°C. This in situ generation must be done with extreme caution.[3]

  • Reaction Setup: In a separate flask, dissolve ethylbenzene (e.g., 10.6 g, 0.1 mol) in a small amount of acetic anhydride (e.g., 5 mL) and cool to 0°C.

  • Reaction: Slowly add the prepared acetyl nitrate solution to the ethylbenzene solution, maintaining the temperature at or below 10°C.

  • Stirring: Once the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.[3]

Mandatory Visualizations

Reaction_Pathway Ethylbenzene Ethylbenzene AreniumIon_p Arenium Ion (para intermediate) Ethylbenzene->AreniumIon_p Electrophilic Attack (para) AreniumIon_o Arenium Ion (ortho intermediate) Ethylbenzene->AreniumIon_o Electrophilic Attack (ortho) NitratingMixture HNO₃ / H₂SO₄ Product_p This compound (Para Product) AreniumIon_p->Product_p Deprotonation Product_o 2-Ethylnitrobenzene (Ortho Product) AreniumIon_o->Product_o Deprotonation

Caption: Main reaction pathway for the nitration of ethylbenzene.

Side_Reactions cluster_dinitration Dinitration (Over-nitration) cluster_oxidation Oxidation MonoNitro This compound DiNitro 2,4-Dinitroethylbenzene MonoNitro->DiNitro Excess HNO₃ / H₂SO₄ High Temp. Ethylbenzene Ethylbenzene / Product Tarry Tarry Oxidation Products Ethylbenzene->Tarry High Temp. High [HNO₃]

Caption: Common side reactions in ethylbenzene nitration.

Troubleshooting_Workflow Start Experiment Start CheckProduct Analyze Crude Product (TLC, GC) Start->CheckProduct Problem Identify Issue CheckProduct->Problem LowYield Low Yield? Problem->LowYield Yield Issue Tarry Dark/Tarry Product? Problem->Tarry Appearance Issue Dinitration Dinitration High? Problem->Dinitration Purity Issue LowYield->Tarry No Sol_LowYield Increase Time/Temp Post-Addition Check Reagent Stoichiometry LowYield->Sol_LowYield Yes Tarry->Dinitration No Sol_Tarry Lower Reaction Temperature Use Milder Nitrating Agent Tarry->Sol_Tarry Yes Sol_Dinitration Strict Temp Control (<10°C) Reduce Reaction Time Dinitration->Sol_Dinitration Yes End Purify Product Dinitration->End No Sol_LowYield->End Sol_Tarry->End Sol_Dinitration->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 4-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the reduction of 4-ethylnitrobenzene to 4-ethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing this compound to 4-ethylaniline?

A1: The most prevalent methods for the reduction of this compound involve catalytic hydrogenation, metal catalysts in acidic media, and hydride-reducing agents.

  • Catalytic Hydrogenation: This is a widely used and often clean method employing catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney® Nickel with hydrogen gas.[1] It generally offers high yields and selectivity under relatively mild conditions.

  • Metal and Acid: This classical approach uses metals like iron (Fe) or tin (Sn) in the presence of an acid, most commonly hydrochloric acid (HCl).[2] The Béchamp reduction, which uses iron and a mineral acid, is a cost-effective method.[3]

  • Sodium Borohydride (B1222165) (NaBH₄): While sodium borohydride alone is generally ineffective at reducing nitroarenes, its reactivity can be significantly enhanced by using it in conjunction with a transition metal catalyst, such as copper or nickel-based catalysts.[4][5][6]

Q2: How do I choose the best reduction method for my specific needs?

A2: The choice of reduction method depends on several factors, including the scale of your reaction, available equipment, functional group tolerance of your substrate, and cost considerations.

  • For high-purity and clean reactions on a laboratory scale, catalytic hydrogenation is often preferred due to its high efficiency and straightforward workup.[1]

  • If cost is a major factor, especially for larger-scale syntheses, iron in acidic medium is a viable and economical option.[3][7]

Q3: What are the typical reaction conditions for these methods?

A3: Reaction conditions can vary, but the following table summarizes typical parameters for common reduction methods.

MethodCatalyst/Reducing AgentSolventTemperatureReaction TimeTypical Yield
Catalytic HydrogenationPd/C (1-5 mol%)Ethanol (B145695), MethanolRoom Temperature2-6 hours>95%[1]
Metal/Acid (Fe)Iron powder (3-5 equiv.), HCl or Acetic AcidEthanol/WaterReflux1-3 hours80-90%[1]
Metal/Acid (Sn)Tin metalConcentrated HClReflux1-2 hours85-95% (general for ethylnitrobenzene)[1][2]
Sodium BorohydrideNaBH₄ (4 equiv.), Ni(OAc)₂·4H₂O (0.2 equiv.)Acetonitrile/WaterRoom Temperature~20 minutesHigh to excellent[6]
Sodium BorohydrideNaBH₄ (5.0 mmol), Cu@C catalyst (2.0-10.0 mg)EthanolRoom Temperature~8-60 minutesUp to 100% (for nitrobenzene)[4]

Troubleshooting Guides

This section addresses common issues encountered during the reduction of this compound.

Issue 1: Incomplete or Slow Reaction

Potential Cause Troubleshooting Steps
Catalyst Inactivity (Catalytic Hydrogenation) 1. Use a fresh batch of catalyst. 2. Ensure the catalyst is not poisoned by impurities in the starting material or solvent. 3. Increase the catalyst loading (e.g., from 1-5 mol% to 5-10 mol%).
Insufficient Reducing Agent 1. For metal/acid reductions, ensure a sufficient excess of the metal is used (typically 3-5 equivalents).[1] 2. For NaBH₄ reductions, ensure the appropriate molar ratio of the reducing agent is used.[6]
Low Reaction Temperature 1. If the reaction is sluggish at room temperature, consider gentle heating. For metal/acid reductions, heating to reflux is common.[1][2]
Poor Mixing 1. In heterogeneous reactions (e.g., catalytic hydrogenation, metal/acid), ensure vigorous stirring to facilitate contact between the reactants and the catalyst surface.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Formation of Intermediates (e.g., nitroso, hydroxylamine, azoxy, and azo compounds) 1. These often arise from incomplete reduction. Increase the reaction time or the amount of reducing agent. 2. Optimize the reaction temperature; sometimes lower temperatures can favor the formation of hydroxylamines.
Over-reduction (Catalytic Hydrogenation) 1. In some cases, the aromatic ring can be reduced. This is more likely with more aggressive catalysts like Rhodium or under harsh conditions (high pressure and temperature). Stick to milder catalysts like Pd/C and moderate conditions.
Side Chain Reactions 1. Under certain conditions, such as free radical bromination with Br₂ and UV light, reaction can occur on the ethyl side chain.[9][10] Ensure your reaction conditions are specific for nitro group reduction.

Issue 3: Difficult Product Isolation and Purification

Potential Cause Troubleshooting Steps
Emulsion Formation during Workup 1. This is common when neutralizing the acidic reaction mixture. To break the emulsion, add a saturated brine solution. 2. Filtering the mixture through a pad of celite can also be effective.
Product Solubility in Water 1. 4-Ethylaniline has some solubility in water, which can lead to lower yields during aqueous extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Removal of Metal Salts 1. After metal/acid reduction, the product is often complexed with the metal salt. The mixture needs to be made strongly alkaline (e.g., with concentrated NaOH) to liberate the free amine.[2] 2. The resulting metal hydroxides need to be filtered off. Washing the filter cake thoroughly with an organic solvent will help recover any adsorbed product.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum pump and then refill it with hydrogen from the balloon. Repeat this process 3-5 times to ensure the atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-6 hours).[1]

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-ethylaniline. The product is often of high purity but can be further purified by distillation if necessary.

Protocol 2: Reduction using Iron and Hydrochloric Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and iron powder (3-5 equivalents).

  • Solvent Addition: Add a mixture of ethanol and water, followed by the slow addition of concentrated hydrochloric acid. The reaction is exothermic and may require initial cooling.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC or GC. The reaction is generally complete in 1-3 hours.

  • Workup: After cooling, carefully make the reaction mixture alkaline by adding a concentrated sodium hydroxide (B78521) or sodium carbonate solution to precipitate iron hydroxides and liberate the free amine.

  • Isolation: Filter the mixture and wash the solid residue thoroughly with an organic solvent (e.g., ethyl acetate). Separate the organic layer of the filtrate, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-ethylaniline. Further purification can be achieved by distillation.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Reduction Method cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product start This compound method1 Catalytic Hydrogenation (H₂, Pd/C) start->method1 method2 Metal/Acid (Fe, HCl) start->method2 method3 Hydride Reduction (NaBH₄, Catalyst) start->method3 workup Reaction Quenching Neutralization Extraction method1->workup method2->workup method3->workup purification Distillation or Chromatography workup->purification end 4-Ethylaniline purification->end

Caption: General experimental workflow for the reduction of this compound.

troubleshooting_logic start Reaction Issue? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes side_products Side Products Formed start->side_products Yes isolation_problem Isolation Problem start->isolation_problem Yes check_catalyst Check Catalyst Activity Increase Loading incomplete_reaction->check_catalyst increase_reductant Increase Reducing Agent Reaction Time incomplete_reaction->increase_reductant optimize_temp Optimize Temperature incomplete_reaction->optimize_temp check_conditions Adjust Conditions (Temp, Time, Reductant) side_products->check_conditions break_emulsion Break Emulsion (Brine) Use Celite isolation_problem->break_emulsion multiple_extractions Perform Multiple Extractions isolation_problem->multiple_extractions solution Problem Solved check_catalyst->solution increase_reductant->solution optimize_temp->solution check_conditions->solution break_emulsion->solution multiple_extractions->solution

Caption: Troubleshooting logic for the reduction of this compound.

References

Technical Support Center: Purification of 4-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Ethylnitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities in crude this compound, typically synthesized by the nitration of ethylbenzene (B125841), include:

  • Positional Isomers: 2-Ethylnitrobenzene and 3-Ethylnitrobenzene are the most prevalent impurities due to the ortho- and para-directing nature of the ethyl group during electrophilic aromatic substitution.[1][2]

  • Unreacted Starting Material: Residual ethylbenzene may be present if the reaction has not gone to completion.

  • Dinitrated Byproducts: Over-nitration can lead to the formation of dinitroethylbenzene isomers, which will have significantly different physical properties.[3]

  • Residual Acids: Traces of nitric and sulfuric acid from the nitrating mixture may remain after the initial workup.

Q2: Why is the separation of 2-Ethylnitrobenzene and this compound so challenging?

A2: The separation of these positional isomers is difficult due to their very similar physicochemical properties, including close boiling points and polarities.[1] This similarity makes conventional purification techniques like distillation and chromatography challenging to optimize for baseline separation.

Q3: What are the primary purification methods for this compound?

A3: The primary methods for purifying this compound are:

  • Fractional Distillation (especially under reduced pressure): This is a common industrial method that exploits the small difference in boiling points between the 2- and 4-isomers.[1]

  • Chromatography (HPLC and GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical and preparative techniques for separating isomers.[4]

  • Recrystallization: While this compound is a liquid at room temperature (melting point: -7°C), recrystallization can be employed at low temperatures or for solid derivatives.[5][6]

Data Presentation: Physical Properties of Ethylnitrobenzene Isomers

The following table summarizes key physical properties of this compound and its common isomeric impurity, 2-Ethylnitrobenzene, to aid in the selection and optimization of purification methods.

PropertyThis compound2-EthylnitrobenzeneReference(s)
CAS Number 100-12-9612-22-6[7][8]
Molecular Formula C₈H₉NO₂C₈H₉NO₂[7][8]
Molecular Weight 151.17 g/mol 151.16 g/mol [7][8]
Appearance Colorless to slightly pale yellow liquidYellow to light brown oily liquid[5]
Boiling Point (atm) 242 - 247 °C228 - 232.5 °C[1][7][8]
Boiling Point (reduced pressure) Not specified172-174 °C @ 18 mmHg[9]
Melting Point -7 °C-13 to -10 °C[5][9]
Density ~1.12 g/mL1.127 g/mL @ 25°C

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of 2-Ethylnitrobenzene and this compound isomers.

Possible CauseSolution
Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates to separate components with close boiling points.* Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). * Ensure the column is well-insulated to maintain a proper temperature gradient.[10]
Distillation Rate is Too High: A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column.* Reduce the heating rate to ensure a slow and steady distillation. A rate of 1-2 drops per second for the distillate is often recommended.[11]
Flooding of the Column: Excessive boiling can cause the liquid to be carried up the column instead of allowing for proper fractionation.* Reduce the heating rate. If flooding occurs, allow the liquid to drain back into the distilling flask before resuming at a lower temperature.[10]

Workflow for Fractional Distillation

cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis & Collection A Crude this compound (mixture of isomers) B Assemble Fractional Distillation Apparatus A->B C Add Crude Mixture to Distilling Flask B->C D Apply Vacuum (Reduced Pressure) C->D E Heat Mixture Gently D->E F Collect Fractions based on Boiling Point E->F G Monitor Temperature Closely E->G H Analyze Fractions (GC or HPLC) F->H G->F I Combine Pure Fractions of this compound H->I J Store Purified Product I->J

A flowchart for the fractional distillation of this compound.
High-Performance Liquid Chromatography (HPLC)

Issue: Co-elution or poor resolution of this compound from its isomers.

Possible CauseSolution
Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity for positional isomers.* Switch to a column with alternative selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase, to leverage π-π interactions.[5]
Suboptimal Mobile Phase Composition: The mobile phase does not provide adequate differentiation in the partitioning of the isomers.* If using acetonitrile (B52724)/water, try methanol (B129727)/water, or vice versa. The change in organic modifier can alter selectivity. * Perform a gradient elution to scout for an optimal isocratic mobile phase composition.
Peak Tailing: Interaction of the nitro group with residual silanols on the silica (B1680970) support can cause poor peak shape.* Use a mobile phase with a low pH (e.g., buffered to pH 3) to suppress silanol (B1196071) ionization. * Add a competing base, such as a small amount of triethylamine (B128534) (TEA), to the mobile phase to block active silanol sites.

Workflow for HPLC Purification

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_collect Collection & Evaporation cluster_final Final Product A Dissolve Crude Sample in Mobile Phase B Filter Sample (0.22 µm filter) A->B C Inject Sample onto Phenyl-Hexyl Column B->C D Run Isocratic or Gradient Elution C->D E Monitor at 254 nm D->E F Collect Fractions Containing 4-ENB E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified this compound H->I

A general workflow for the HPLC purification of this compound.
Gas Chromatography (GC)

Issue: Inaccurate quantification or poor peak shape.

Possible CauseSolution
Column Bleed at High Temperatures: High oven temperatures can cause the stationary phase to degrade, leading to a rising baseline.* Ensure the oven temperature does not exceed the column's maximum operating temperature. * Use a column specifically designed for high-temperature applications if necessary.
Peak Tailing: Active sites in the injector liner or on the column can interact with the nitro group.* Use a deactivated injector liner. * Ensure the column is properly conditioned before use.
Sample Degradation: High injector temperatures can cause thermal degradation of nitroaromatic compounds.* Optimize the injector temperature to ensure complete volatilization without causing degradation. A temperature of 250°C is a good starting point.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound at Low Temperature

While this compound is a liquid at room temperature, this protocol can be adapted for low-temperature crystallization to remove more soluble or less soluble impurities.

  • Solvent Selection:

    • Based on the principle of "like dissolves like," polar organic solvents such as ethanol (B145695) or methanol are good starting points.[6] Due to the lack of specific solubility data, a solvent screen is recommended.

    • Ideal solvent: The compound should be highly soluble at or near room temperature and poorly soluble at low temperatures (e.g., -20°C to -78°C).

  • Dissolution:

    • Dissolve the crude this compound in a minimal amount of the chosen solvent at room temperature.

  • Cooling and Crystallization:

    • Slowly cool the solution in an ice bath, followed by a colder bath (e.g., dry ice/acetone).

    • Slow cooling promotes the formation of purer crystals.[6]

  • Isolation:

    • Quickly filter the cold slurry through a pre-chilled Büchner funnel to collect the crystals.

    • Wash the crystals with a small amount of the ice-cold solvent.

  • Drying:

    • Dry the purified crystals under vacuum.

Protocol 2: HPLC Method for Purity Analysis and Purification

This protocol provides a starting point for the separation of this compound from its isomers.

  • Instrument: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). A standard C18 column can also be used but may require more method development.[5]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., starting with a 60:40 ratio). Methanol can be used as an alternative to acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.

Protocol 3: GC Method for Purity Analysis

This protocol is suitable for assessing the purity of this compound and quantifying isomeric impurities.

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A mid-polarity capillary column such as a DB-5 or HP-INNOWax (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes.

  • Detector Temperature: 280-300°C.[4]

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or acetone) to an appropriate concentration (e.g., 1 mg/mL).

Logical Relationship of Purification Challenges

A Crude this compound B Presence of Impurities A->B C 2-Ethylnitrobenzene Isomer B->C D Dinitro Byproducts B->D E Unreacted Ethylbenzene B->E F Similar Physical Properties (Boiling Point, Polarity) C->F G Purification Challenge F->G H Fractional Distillation G->H Solution I Chromatography (HPLC/GC) G->I Solution

The relationship between impurities and purification challenges.

References

Preventing decomposition of 4-Ethylnitrobenzene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Ethylnitrobenzene to prevent its decomposition.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue Potential Cause Recommended Action
Discoloration (Yellowing or Darkening) Exposure to light, air (oxidation), or elevated temperatures.Store in an amber, tightly sealed container in a cool, dark place. Consider purging the container with an inert gas like nitrogen or argon before sealing.
Presence of Impurities in Analysis (GC/MS, HPLC) Decomposition due to improper storage, or inherent impurities from synthesis (e.g., 2- and 3-ethylnitrobenzene isomers).Verify storage conditions. If decomposition is suspected, repurify the compound if possible (e.g., by fractional distillation under reduced pressure). Always run a fresh standard for comparison.
Inconsistent Experimental Results Degradation of the this compound stock solution.Prepare fresh solutions for each experiment. If a stock solution must be stored, keep it in a tightly sealed vial with minimal headspace, refrigerated, and protected from light. Re-analyze the stock solution for purity if it has been stored for an extended period.
Precipitate Formation in Solution Temperature fluctuations causing the compound to fall out of solution, or reaction with the solvent or container.Ensure the compound is fully dissolved at the working temperature. Use high-purity solvents and store solutions at a constant temperature. Verify the compatibility of the solvent and container material with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1] It is recommended to keep it in a tightly closed container, preferably under an inert atmosphere such as nitrogen, to prevent oxidation.[2]

Q2: What are the primary factors that can cause this compound to decompose?

A2: The main factors that can lead to the decomposition of this compound are:

  • Light: Photochemical degradation can occur upon exposure to UV light.

  • Heat: Elevated temperatures can accelerate decomposition.

  • Oxygen: The presence of air can lead to oxidative degradation.

  • Incompatible Materials: Contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases can cause chemical reactions leading to decomposition.[3][4]

Q3: How can I tell if my this compound has started to decompose?

A3: A visual inspection may reveal a change in color from a clear, light yellow liquid to a darker yellow or brown hue.[5] However, the most reliable way to detect decomposition is through analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which can identify and quantify degradation products and isomeric impurities.[6][7]

Q4: What are the likely decomposition products of this compound?

A4: While specific long-term storage decomposition studies on this compound are not extensively documented, degradation of similar nitroaromatic compounds can involve oxidation of the ethyl group to form 1-(4-nitrophenyl)ethanol (B1297073) or 4-nitroacetophenone, or reduction of the nitro group. Polymerization or condensation reactions may also occur over time, especially in the presence of light or heat.

Q5: Is it necessary to repurify this compound before use?

A5: If the compound has been stored for a long time or if there are any signs of decomposition (e.g., discoloration), it is highly recommended to check its purity using an appropriate analytical method. If impurities are detected, repurification by fractional distillation under reduced pressure may be necessary to ensure the integrity of your experimental results.[4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature Cool (typically 2-8 °C for long-term storage)To minimize thermal degradation.
Light Protected from light (amber glass or opaque container)To prevent photochemical reactions.
Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent oxidation.[2]
Container Tightly sealed, chemically resistant glassTo prevent exposure to air and moisture, and to avoid reaction with the container.
Incompatibilities Store away from strong acids, strong bases, oxidizing agents, and reducing agentsTo prevent chemical reactions.[3][4]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify any potential degradation products or isomers.

Methodology:

  • Sample Preparation:

  • GC-MS Instrumentation and Conditions:

    • Instrument: Agilent 7890B GC coupled to an Agilent 5977A MSD (or equivalent).

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any other observed peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and known fragmentation patterns of potential degradation products and isomers.

Protocol 2: Quantification of this compound Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the purity of a this compound sample.

Methodology:

  • Sample and Standard Preparation:

    • Prepare a stock solution of a certified this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare the this compound sample to be tested at a concentration within the calibration range (e.g., 50 µg/mL) using the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • Instrument: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) (or equivalent).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). A Phenyl-Hexyl column may provide better selectivity for isomers.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of this compound in the sample solution using the calibration curve.

    • Calculate the purity of the sample based on the prepared concentration and the concentration determined from the calibration curve.

    • Assess the presence of other peaks in the chromatogram, which may indicate impurities.

Mandatory Visualization

Decomposition_Prevention cluster_factors Decomposition Factors cluster_prevention Preventive Measures substance This compound (Stable) decomposed Decomposition Products (Impurities, Color Change) Temp Elevated Temperature Temp->decomposed Light Light Exposure (UV) Light->decomposed Air Oxygen (Air) Air->decomposed Incompatible Incompatible Materials (Acids, Bases, Oxidizers) Incompatible->decomposed StoreCool Store in a Cool Place StoreCool->Temp Prevents StoreDark Use Amber/Opaque Container StoreDark->Light Prevents InertAtm Store Under Inert Gas (Nitrogen/Argon) InertAtm->Air Prevents ProperSeal Tightly Sealed Container ProperSeal->Air Minimizes

Caption: Factors leading to this compound decomposition and preventive storage measures.

References

Technical Support Center: Catalyst Deactivation in 4-Ethylnitrobenzene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation during the hydrogenation of 4-ethylnitrobenzene to 4-ethylaniline (B1216643).

Troubleshooting Guides in Q&A Format

Q1: My this compound hydrogenation reaction has stalled or is showing significantly reduced conversion. What are the likely causes?

A1: A stalled or slow reaction is a common issue, often pointing to a decline in catalyst activity. The primary causes can be categorized as follows:

  • Catalyst Poisoning: This is a frequent cause of rapid deactivation. Impurities in the reactants, solvent, or hydrogen gas can strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur compounds (e.g., thiols, sulfides), nitrogen compounds (including the amine product itself which can cause inhibition), and carbon monoxide from the hydrogen source.[1][2] Even trace amounts of these substances can have a significant negative impact.

  • Coking or Fouling: Carbonaceous deposits, often referred to as coke, can form on the catalyst surface.[3] These deposits physically block the active sites and pores of the catalyst, preventing reactants from reaching them. This is often observed as a gradual decrease in the reaction rate over time or upon recycling the catalyst.[2]

  • Improper Reaction Conditions: Suboptimal conditions can lead to poor catalyst performance. This includes inadequate hydrogen pressure, inefficient stirring leading to poor mass transfer, or a reaction temperature that is too low.[4]

  • Catalyst Inactivity: The catalyst itself may be inherently inactive due to age, improper storage, or incomplete activation.[4]

Q2: I'm observing the formation of colored byproducts and a decrease in selectivity towards 4-ethylaniline. What could be the reason?

A2: The formation of colored impurities, such as azo and azoxy compounds, is typically due to the accumulation of reaction intermediates like nitrosobenzene (B162901) and hydroxylamine (B1172632) derivatives.[1] This often indicates an issue with the catalyst's ability to complete the hydrogenation process efficiently. A partially deactivated or poisoned catalyst may not have sufficient active sites to fully reduce these intermediates to the desired amine.[2] In some cases, adding a catalyst modifier, such as a vanadium compound, can help prevent the accumulation of hydroxylamine intermediates.[5]

Q3: My catalyst's performance is decreasing with each recycle. How can I prevent this?

A3: A decline in performance upon recycling is a classic sign of catalyst deactivation. To mitigate this:

  • Ensure thorough purification of reactants and solvents: Remove potential poisons like sulfur and halide compounds before they come into contact with the catalyst.[2]

  • Optimize reaction conditions: Lowering the reaction temperature or pressure can sometimes minimize the side reactions that lead to coke formation.[2][6]

  • Improve mixing: Efficient agitation is crucial to prevent localized high concentrations of reactants or intermediates on the catalyst surface, which can promote fouling.[2]

  • Implement a regeneration protocol: If deactivation is unavoidable, a suitable regeneration procedure can often restore catalyst activity.

Q4: How can I determine the specific cause of my catalyst's deactivation?

A4: Identifying the root cause is key to resolving the issue. A systematic approach is recommended:

  • Review the Purity of Your Reagents: Analyze your starting materials, solvents, and hydrogen gas for common poisons.

  • Analyze the Spent Catalyst: Techniques like Temperature-Programmed Oxidation (TPO) can quantify the amount of coke on the catalyst.[7] Elemental analysis can identify the presence of poisons like sulfur.

  • Evaluate Reaction Parameters: Ensure that hydrogen pressure, temperature, and stirring speed are optimal and have been consistently maintained.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in the hydrogenation of aromatic nitro compounds?

A1: The most prevalent poisons for catalysts commonly used in nitroarene hydrogenation (e.g., Pd/C, Pt/C, Raney Ni) are:

  • Sulfur compounds: Thiols, thioethers, and hydrogen sulfide (B99878) are severe poisons, even at parts-per-million (ppm) levels.[1]

  • Nitrogen compounds: Besides the product amine which can act as an inhibitor, other nitrogen-containing functional groups can poison the catalyst.[1]

  • Halides: Chloride and bromide ions can deactivate the catalyst.[1]

  • Carbon Monoxide: CO present as an impurity in the hydrogen gas stream can strongly adsorb to and poison the catalyst.[1]

Q2: Is catalyst deactivation always due to poisoning or coking?

A2: No. While poisoning and coking are the most common causes of chemical deactivation, other mechanisms include:

  • Thermal Degradation (Sintering): At high temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.

  • Leaching: The active metal may dissolve into the reaction medium, leading to a permanent loss of catalyst.

  • Mechanical Attrition: For slurry-phase reactions, the physical breakdown of the catalyst support can occur over time.[3]

Q3: Can a deactivated catalyst be regenerated?

A3: In many cases, yes. The appropriate regeneration method depends on the cause of deactivation:

  • For Coking/Fouling: A common method is controlled oxidation (burning off the carbon deposits) in a stream of air or a diluted oxygen mixture.[8][9]

  • For Certain Poisons: Solvent washing can sometimes remove adsorbed poisons or reaction residues.[8] For sulfur poisoning, oxidative treatments can be effective.[2] It is important to note that regeneration may not always restore 100% of the initial activity.

Q4: What are the typical signs of catalyst poisoning?

A4: Signs of catalyst poisoning often include a sharp and significant decrease in the reaction rate, or the reaction stopping completely before all the starting material is consumed.[2] This is in contrast to fouling, which typically results in a more gradual decline in activity.

Quantitative Data on Catalyst Deactivation

The following tables provide illustrative data on the impact of common deactivation mechanisms. Specific quantitative data for this compound hydrogenation is scarce in the literature; therefore, these tables are based on general trends observed in related nitroarene hydrogenation systems.

Table 1: Illustrative Impact of Sulfur Poisoning on Pd/C Catalyst Activity

Sulfur CompoundPoison Concentration (ppm)Approximate Activity Loss (%)Reference(s)
Thiophene1050-70[2][10]
Hydrogen Sulfide560-80[2]
Thioanisole20>90[10]

Note: The actual activity loss can vary significantly depending on the specific catalyst, reaction conditions, and substrate.

Table 2: Effect of Coking on Catalyst Performance

CatalystTime on Stream (hours)Coke Content (wt%)Conversion Drop (%)Reference(s)
Pd/Al₂O₃24520-30[11]
Ni/SiO₂501040-50[12][13]

Note: Coke formation and its impact are highly dependent on temperature, pressure, and the nature of the reactants and catalyst support.

Experimental Protocols

General Protocol for this compound Hydrogenation

This protocol is a general guideline and may require optimization for specific equipment and catalyst types.

  • Reactor Setup:

    • To a clean and dry hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave), add this compound (1.0 eq).

    • Add a suitable solvent (e.g., ethanol, ethyl acetate) to achieve a desired concentration (e.g., 0.5 M).

    • Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol% of Pd relative to the substrate).

  • Reaction Execution:

    • Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-60 °C).

    • Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (e.g., TLC, GC-MS, HPLC) on periodically drawn samples.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Remove the catalyst by filtration through a pad of celite. Wash the filter cake with the reaction solvent.

    • The filtrate containing the 4-ethylaniline can be concentrated under reduced pressure. Further purification can be achieved by distillation or chromatography if necessary.

Step-by-Step Catalyst Regeneration Protocol for Deactivated Pd/C (by Coking)

This protocol is a general procedure for the oxidative regeneration of a coked palladium on carbon catalyst. Caution: This procedure involves oxidation and can be exothermic. It should be carried out with appropriate safety measures in a well-ventilated area.

  • Catalyst Recovery and Washing:

    • After the reaction, recover the deactivated catalyst by filtration.

    • Wash the catalyst thoroughly with the reaction solvent to remove any adsorbed organic residues.

    • Wash with a lower-boiling-point solvent (e.g., methanol (B129727) or acetone) to facilitate drying.

    • Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Oxidative Treatment:

    • Place the dried, deactivated catalyst in a tube furnace or a similar apparatus that allows for controlled heating under a gas flow.

    • Begin a flow of inert gas (e.g., nitrogen) over the catalyst.

    • Slowly heat the catalyst to a target temperature, typically between 200-400 °C. The optimal temperature depends on the nature of the coke and the thermal stability of the catalyst.

    • Once the target temperature is reached and stable, gradually introduce a diluted stream of air or oxygen into the inert gas flow (e.g., 2-5% O₂ in N₂). This should be done cautiously to control the exotherm from coke combustion.

    • Hold at this temperature under the oxidative gas flow for several hours (e.g., 2-4 hours) until the coke is completely burned off. This can be monitored by analyzing the off-gas for CO₂.

  • Reduction (Re-activation):

    • After the oxidative treatment, switch the gas flow back to an inert gas to purge the system of oxygen.

    • Cool the catalyst under the inert gas flow.

    • To re-reduce the palladium oxide formed during the oxidation step, switch to a flow of hydrogen gas (or a diluted hydrogen mixture).

    • Slowly heat the catalyst to a reduction temperature (e.g., 150-250 °C) and hold for 1-2 hours.

    • Cool the catalyst to room temperature under a flow of inert gas.

  • Storage:

    • The regenerated catalyst should be stored under an inert atmosphere to prevent re-oxidation and maintain its activity.

Visualizations

Reaction Pathway

Reaction_Pathway This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate +H₂ Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate +H₂ 4-Ethylaniline 4-Ethylaniline Hydroxylamine Intermediate->4-Ethylaniline +H₂ Deactivation_Mechanisms cluster_poisoning Poisoning cluster_coking Coking/Fouling cluster_sintering Sintering Active Site Active Site Poisoned Site Poisoned Site Active Site->Poisoned Site Impurity Adsorption (e.g., Sulfur) Pore Opening Pore Opening Blocked Pore Blocked Pore Pore Opening->Blocked Pore Carbon Deposition Dispersed Particles Dispersed Particles Agglomerated Particle Agglomerated Particle Dispersed Particles->Agglomerated Particle High Temperature Troubleshooting_Workflow Start Low Catalyst Activity Observed Check_Purity Check Purity of Reactants, Solvent, and H₂ Gas Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Pressure, Stirring) Check_Purity->Check_Conditions Purity OK Poisoning Action: Purify Feedstock, Use Guard Bed Check_Purity->Poisoning Impurities Found Analyze_Catalyst Analyze Spent Catalyst (e.g., TPO, Elemental Analysis) Check_Conditions->Analyze_Catalyst Conditions OK Suboptimal_Conditions Action: Adjust Temp, Pressure, or Stirring Rate Check_Conditions->Suboptimal_Conditions Conditions Not Optimal Analyze_Catalyst->Poisoning Poisons Detected Coking Action: Optimize Conditions, Regenerate Catalyst Analyze_Catalyst->Coking High Coke Content Sintering Action: Lower Reaction Temp, Consider Different Catalyst Analyze_Catalyst->Sintering Particle Size Increased

References

Technical Support Center: Scaling Up the Synthesis of 4-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Ethylnitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this synthesis from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of ethylbenzene (B125841) nitration?

A2: The nitration of ethylbenzene is a classic electrophilic aromatic substitution reaction. The primary products are a mixture of ortho- and para-ethylnitrobenzene. Due to steric hindrance from the ethyl group, the para isomer (this compound) is typically the major product. A small amount of the meta isomer may also be formed. Under overly vigorous conditions, dinitration can occur, leading to products like 2,4-dinitroethylbenzene.

Q2: What is the most critical factor to control to prevent over-nitration (dinitration)?

A2: Temperature is the most critical factor. Nitration reactions are highly exothermic, and elevated temperatures significantly increase the reaction rate, which favors dinitration.[1] Maintaining a low and consistent temperature is crucial for achieving selective mono-nitration.

Q3: What are the signs of a runaway reaction, and how can it be prevented?

A3: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, the evolution of brown fumes (nitrogen oxides), and a significant darkening of the reaction mixture. To prevent this, ensure efficient stirring and cooling, add the nitrating agent slowly and in portions, and continuously monitor the internal temperature of the reactor. It is standard practice to add the nitrating agent to the substrate, not the other way around.[1]

Q4: I am observing a low conversion of ethylbenzene. What are the likely causes?

A4: Low conversion of ethylbenzene can be due to several factors:

  • Insufficient nitrating agent: The amount of the generated nitronium ion (NO₂⁺) may be too low.

  • Reaction temperature is too low: While crucial for preventing over-nitration, excessively low temperatures can significantly slow down the reaction rate.

  • Inefficient mixing: Poor agitation can lead to localized concentrations of reactants and an incomplete reaction.

Q5: When scaling up to a pilot plant, what are the key differences from a lab-scale batch process?

A5: Scaling up introduces several challenges, primarily related to heat and mass transfer. In a larger reactor, the surface-area-to-volume ratio decreases, making heat removal more difficult. Mixing also becomes more critical to ensure uniform temperature and reactant concentration. For these reasons, continuous flow reactors are often preferred at the pilot and industrial scale for nitration reactions, as they offer significantly better heat and mass transfer, leading to improved safety and process control.[2]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the synthesis of this compound.

Issue 1: High Levels of Dinitrated Byproducts
Possible Cause Recommendation
Excessive Reaction Temperature Implement more robust temperature control. For pilot-scale, consider a continuous flow reactor with better heat exchange capabilities. In a batch reactor, ensure the cooling system is adequate and the addition rate of the nitrating agent is slow enough to maintain the target temperature.
High Concentration of Nitrating Agent Reduce the concentration of the nitrating agent. Consider using a milder nitrating agent, such as acetyl nitrate (B79036) generated in-situ from nitric acid and acetic anhydride.
Prolonged Reaction Time Monitor the reaction progress using an appropriate analytical method (e.g., GC, HPLC) and quench the reaction as soon as the desired conversion of the starting material is achieved.
Issue 2: Low Yield of this compound
Possible Cause Recommendation
Incomplete Reaction Verify the stoichiometry of the reagents. If the temperature is very low, a slight, controlled increase may be necessary to improve the reaction rate. Ensure vigorous and efficient stirring to promote contact between the organic and aqueous phases.
Product Loss During Work-up If the product is an oil, ensure efficient extraction with a suitable organic solvent. During neutralization washes with a base like sodium bicarbonate, be cautious of emulsion formation. If an emulsion forms, adding a small amount of brine can help to break it.
Side Reactions (e.g., Oxidation) If the product mixture is dark or tarry, it may indicate oxidation of the starting material or product. This can be caused by high temperatures or a very high concentration of nitric acid. Use milder nitrating conditions and ensure strict temperature control.

Data Presentation

Table 1: Comparison of Lab-Scale and Pilot-Plant Scale Synthesis Parameters
Parameter Lab-Scale (Batch) Pilot-Plant Scale (Continuous Flow) Key Considerations for Scale-Up
Reactor Type Round-bottom flaskMicrochannel or Plug Flow Reactor (PFR)Continuous reactors offer superior heat and mass transfer, enhancing safety and control.[2]
Typical Volume 100 mL - 5 L10 L - 100 LHeat removal becomes a major challenge with increasing volume.
Temperature Control Ice bath, cryostatInternal cooling coils, jacketed vessel, heat exchangersPrecise and rapid temperature control is critical to prevent runaway reactions.
Mixing Magnetic or overhead stirrerStatic mixers, high-shear mixersEfficient mixing is essential to ensure good contact between the immiscible phases and uniform temperature.
Typical Yield 90-95% (combined isomers)>95% (with optimized process)Continuous processes can often lead to higher yields due to better control over reaction parameters.
Table 2: Typical Isomer Distribution in Ethylbenzene Nitration
Isomer Typical Yield (%) Factors Influencing Distribution
2-Ethylnitrobenzene (ortho)~35-40%Temperature, nitrating agent.
3-Ethylnitrobenzene (meta)~5%Generally a minor product.
This compound (para)~55-60%Steric hindrance from the ethyl group favors the formation of the para isomer.

Experimental Protocols

Lab-Scale Mixed-Acid Nitration of Ethylbenzene

Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is highly exothermic.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Deionized water

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Prepare Nitrating Mixture: In a round-bottom flask submerged in an ice-water bath, add 25 mL of concentrated sulfuric acid. While stirring, slowly add 20 mL of concentrated nitric acid, ensuring the temperature of the mixture remains low.

  • Reaction: Slowly add 20 mL of ethylbenzene dropwise to the cold, stirred nitrating mixture. Maintain the reaction temperature between 10-20°C. After the addition is complete, continue stirring for 30-60 minutes.

  • Work-up:

    • Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with stirring.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with another 50 mL of cold water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification & Analysis:

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The resulting crude product can be analyzed by GC-MS to determine the isomer ratio. Further purification can be achieved by distillation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis prep_reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃ in Ice Bath) add_ethylbenzene Slowly Add Ethylbenzene to Nitrating Mixture prep_reagents->add_ethylbenzene react Reaction (Control Temperature) add_ethylbenzene->react quench Quench on Ice Water react->quench separate Separate Organic Layer quench->separate wash Wash with NaHCO₃ (aq) and Water separate->wash dry Dry with Anhydrous Agent wash->dry purify Distillation dry->purify analyze Characterization (GC-MS, NMR) purify->analyze troubleshooting_dinitration start High Levels of Dinitrated Byproducts cause1 Excessive Reaction Temperature? start->cause1 cause2 High Nitrating Agent Concentration? cause1->cause2 No solution1 Improve Temperature Control (e.g., better cooling, slower addition, continuous flow reactor) cause1->solution1 Yes cause3 Prolonged Reaction Time? cause2->cause3 No solution2 Reduce Nitrating Agent Concentration or Use Milder Agent cause2->solution2 Yes solution3 Monitor Reaction Progress and Quench Promptly cause3->solution3 Yes

References

Technical Support Center: Managing Exothermic Reactions in the Nitration of Ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing the highly exothermic nitration of ethylbenzene (B125841).

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of ethylbenzene so exothermic and prone to runaway reactions?

A1: The nitration of aromatic compounds, including ethylbenzene, is an exothermic process. The ethyl group (-CH₂CH₃) is an activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more reactive than benzene itself.[1] This heightened reactivity leads to a faster reaction rate and consequently, a more rapid release of heat. A runaway reaction can occur if the rate of heat generation exceeds the rate of heat removal from the reactor, leading to a rapid and uncontrolled increase in temperature and pressure.[1]

Q2: What are the primary products of ethylbenzene nitration, and how can I influence their distribution?

Q3: What are the signs of a runaway reaction during the nitration of ethylbenzene?

A3: The key signs of a runaway reaction include:

  • A rapid and uncontrolled increase in the internal reaction temperature.

  • Vigorous evolution of brown fumes (nitrogen oxides).

  • A noticeable darkening or charring of the reaction mixture.

Q4: What immediate actions should be taken if a runaway reaction is suspected?

A4: If a runaway reaction is suspected, prioritize safety above all else:

  • Immediately stop the addition of the nitrating agent.

  • Enhance cooling by adding more coolant to the cooling bath (e.g., dry ice to an acetone (B3395972) bath).

  • If the temperature continues to rise uncontrollably, and it is safe to do so, quench the reaction by slowly and carefully pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring. Be aware that this quenching process is itself exothermic.

  • Alert colleagues and follow all established laboratory emergency procedures.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or no conversion of ethylbenzene 1. Insufficient nitrating agent: The amount of nitronium ion (NO₂⁺) generated is too low. 2. Reaction temperature is too low: While crucial for safety, excessively low temperatures can significantly slow the reaction rate. 3. Inefficient mixing: As the reaction is often biphasic, poor stirring can lead to localized concentrations of reactants and an incomplete reaction.1. Check stoichiometry: Ensure a slight molar excess of nitric acid is used. 2. Optimize temperature: While maintaining a low temperature is critical, a temperature range of 0-10°C is a reasonable starting point. If the reaction is too slow, cautiously explore a slightly higher range (e.g., 10-20°C) with vigilant monitoring. 3. Ensure vigorous stirring: Use an appropriate-sized stir bar and a powerful magnetic stirrer to ensure the mixture is homogeneous.
Over-nitration (formation of dinitroethylbenzene) 1. Excessive reaction temperature: Higher temperatures significantly increase the rate of the second nitration. 2. High concentration of nitrating agent: A large excess of the nitrating agent can drive the reaction towards dinitration. 3. Prolonged reaction time: Leaving the reaction to stir for too long after the initial nitration is complete can lead to further nitration.1. Strict temperature control: Maintain the reaction temperature below 10°C, preferably between 0-5°C, using an efficient cooling bath (e.g., ice-salt or dry ice/acetone). 2. Control stoichiometry: Use a modest excess of the nitrating agent. 3. Monitor reaction progress: Use techniques like TLC or GC to monitor the consumption of the starting material and the formation of the desired product, and quench the reaction upon completion.
Formation of dark, tarry byproducts Oxidation of the starting material or product: This can be caused by high reaction temperatures or a high concentration of nitric acid.Use milder nitrating conditions: Consider alternative nitrating agents like acetyl nitrate (B79036) (generated in-situ from nitric acid and acetic anhydride) which can be more selective.[1] Ensure the temperature is strictly controlled throughout the reaction.

Quantitative Data

Table 1: Physical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
Ethylbenzene106.17136.2-95.00.867
o-Nitroethylbenzene151.16227-228-141.121
p-Nitroethylbenzene151.16245-24635-371.118
2,4-Dinitroethylbenzene196.16300 (decomposes)48-501.321

Note: Data compiled from various chemical property databases.

Table 2: Enthalpy of Reaction

Reaction Enthalpy of Reaction (ΔH)
Nitration of EthylbenzeneWhile the reaction is known to be highly exothermic, a specific, experimentally determined value for the enthalpy of nitration of ethylbenzene is not readily available in the reviewed literature. It is crucial to assume a significant heat release and take appropriate precautions.

Experimental Protocols

Protocol 1: Selective Mononitration using Mixed Acids

This protocol focuses on achieving selective mono-nitration by carefully controlling the temperature and the rate of addition of the nitrating mixture.[1]

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Crushed Ice

  • 5% Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and a cooling bath.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylbenzene (e.g., 10.6 g, 0.1 mol). Cool the flask to 0°C in an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate beaker, cool concentrated nitric acid (e.g., 10 mL) in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 15 mL) to the nitric acid with constant stirring, ensuring the temperature of the mixture remains low.

  • Reaction: Slowly add the cold nitrating mixture dropwise to the stirred ethylbenzene over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10°C throughout the addition.

  • Completion: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30 minutes.

  • Work-up: Slowly pour the reaction mixture onto crushed ice (e.g., 100 g) with vigorous stirring.

  • Extraction: Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Nitration using Nitric Acid and Acetic Anhydride (B1165640)

This method can offer higher selectivity for mono-nitration.[1]

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (~70%)

  • Acetic Anhydride

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and a cooling bath.

Procedure:

  • Acetyl Nitrate Preparation (in-situ): In a flask, cool acetic anhydride (e.g., 15 mL) to 0°C. With vigorous stirring, slowly add concentrated nitric acid (e.g., 6 mL) dropwise, ensuring the temperature is kept below 10°C. Extreme caution is advised during this step.

  • Reaction Setup: In a separate flask, dissolve ethylbenzene (e.g., 10.6 g, 0.1 mol) in a small amount of acetic anhydride (e.g., 5 mL) and cool to 0°C.

  • Reaction: Slowly add the prepared acetyl nitrate solution to the ethylbenzene solution, maintaining the temperature at or below 10°C.

  • Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Visualizations

Nitration_Mechanism cluster_0 Step 1: Generation of the Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 Nitric Acid (HNO₃) Nitronium Nitronium Ion (NO₂⁺) HNO3->Nitronium + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4 Bisulfate (HSO₄⁻) H3O Hydronium (H₃O⁺) Ethylbenzene Ethylbenzene SigmaComplex Sigma Complex (Arenium Ion) Ethylbenzene->SigmaComplex + NO₂⁺ Product Nitroethylbenzene SigmaComplex->Product + HSO₄⁻ H2SO4_regen Sulfuric Acid (regenerated)

Caption: Mechanism of Ethylbenzene Nitration.

Troubleshooting_Workflow Start High Temperature Excursion? StopAddition Stop Nitrating Agent Addition Start->StopAddition Yes NormalOps Continue with Caution Start->NormalOps No IncreaseCooling Increase Cooling StopAddition->IncreaseCooling Monitor Monitor Temperature IncreaseCooling->Monitor Stable Temperature Stabilized Monitor->Stable Yes Runaway Runaway Suspected Monitor->Runaway No Stable->NormalOps Quench Emergency Quench Procedure Runaway->Quench

Caption: Troubleshooting High-Temperature Events.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up PrepEB Cool Ethylbenzene to 0°C AddAcid Slowly Add Mixed Acid to Ethylbenzene (<10°C) PrepEB->AddAcid PrepAcid Prepare Mixed Acid in Ice Bath PrepAcid->AddAcid Stir Stir at 0-10°C for 30 min AddAcid->Stir Quench Pour onto Crushed Ice Stir->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with H₂O, NaHCO₃, Brine Separate->Wash Dry Dry with MgSO₄ & Filter Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate

Caption: General Experimental Workflow.

References

Technical Support Center: Isomeric Purification of 4-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of isomeric impurities from 4-Ethylnitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities found in crude this compound?

During the synthesis of this compound via the nitration of ethylbenzene, the ethyl group directs the incoming nitro group to the ortho and para positions.[1] Consequently, the primary impurities are 2-ethylnitrobenzene (B1329339) and a minor amount of 3-ethylnitrobenzene.[1]

Q2: Why is it challenging to separate this compound from its isomers?

The primary challenge lies in the similar physicochemical properties of the positional isomers.[2] They share the same molecular weight and have very similar polarities and boiling points, which makes separation by common techniques like distillation or chromatography difficult.[2][3]

Q3: What are the most common industrial methods for separating these isomers?

Fractional distillation is the most prevalent industrial method for separating 2- and this compound.[1][4] This technique exploits the difference in their boiling points, though it requires careful control to be effective.[1]

Q4: Which laboratory-scale techniques are most effective for high-purity separation?

For laboratory-scale purification demanding high purity, column chromatography is highly effective.[5] Additionally, analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be adapted for preparative separation to achieve excellent purity.[2][6]

Q5: Can crystallization be used to purify this compound?

Yes, recrystallization can be an effective method. The success of this technique depends on finding a suitable solvent or solvent system where the solubility of this compound and its isomeric impurities differs significantly with temperature.[5] Ethanol or methanol (B129727) are often good starting points for nitroaromatic compounds.[5]

Troubleshooting Guides

Fractional Distillation
Problem Potential Cause(s) Solution(s)
Poor Separation / Isomer Contamination in Fractions 1. Distillation rate is too fast: Vapors do not have sufficient time to equilibrate in the column.[4]2. Inefficient column: The fractionating column does not have enough theoretical plates for the separation.[7]3. Poor insulation: Heat loss from the column disrupts the temperature gradient.[4]1. Reduce the heating rate: Aim for a slow, steady collection rate (e.g., 1-2 drops per second).[4]2. Use a longer column or a column with higher efficiency packing: This increases the number of theoretical plates.[8]3. Insulate the column: Wrap the column with glass wool or aluminum foil to ensure an adiabatic process.[4][8]
Temperature Fluctuations at the Thermometer 1. Uneven heating: The heat source is providing inconsistent energy.[4]2. Boiling has stopped ("bumping"): The liquid is superheating and boiling erratically.1. Ensure uniform heating: Use a heating mantle with a stirrer or an oil bath for consistent heat transfer.[8]2. Add boiling chips or use a magnetic stirrer: This ensures smooth boiling of the mixture.
Column Chromatography
Problem Potential Cause(s) Solution(s)
Poor Separation / Co-elution of Isomers 1. Inappropriate mobile phase (eluent): The polarity of the solvent system is too high or too low, failing to differentiate between the isomers.[5]2. Column overloading: Too much sample was loaded onto the column.[5]3. Poorly packed column: Channeling in the stationary phase leads to an uneven solvent front.[5]1. Optimize the eluent: Use Thin Layer Chromatography (TLC) to screen for the best solvent system. Start with a non-polar solvent (e.g., hexane) and gradually add a more polar one (e.g., ethyl acetate) to find the optimal polarity for separation.[5]2. Reduce the sample load: Use a smaller amount of the crude mixture relative to the amount of stationary phase.3. Repack the column carefully: Ensure the stationary phase is packed uniformly without air bubbles or cracks.
Product Elutes Too Quickly or Too Slowly 1. Eluent polarity is incorrect: Too high polarity will cause all compounds to elute quickly; too low will result in very slow elution.1. Adjust eluent polarity: If elution is too fast, decrease the proportion of the polar solvent. If it's too slow, increase it.

Data Presentation

Table 1: Physical Properties of Ethylnitrobenzene Isomers

Property2-EthylnitrobenzeneThis compoundReference(s)
Molecular Weight 151.16 g/mol 151.16 g/mol [9][10]
Melting Point -13 to -10 °C-7 °C (approx.)[9][11][12]
Boiling Point (atm) ~228 - 232.5 °C~242 - 247 °C[1][9][12]
Density (at 25 °C) 1.127 g/mL~1.1 g/mL[9][13]
Refractive Index (n20/D) 1.537Not widely reported[13]

Table 2: Typical Isomer Distribution from Nitration of Ethylbenzene

IsomerTypical Yield (%)Reference(s)
2-Ethylnitrobenzene (ortho) ~35-40%[14]
3-Ethylnitrobenzene (meta) ~5%[14]
This compound (para) ~55-60%[14]
Note: Isomer distribution can vary based on reaction conditions like temperature and nitrating agent.[14]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for separating gram-to-kilogram quantities of this compound from its lower-boiling 2-ethyl isomer.

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a collection flask. Ensure all glass joints are properly sealed.

  • Sample Loading: Charge the round-bottom flask with the crude ethylnitrobenzene mixture and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle or oil bath.[8]

  • Equilibration: As the mixture boils, observe the vapor rising slowly up the fractionating column. This rise should be gradual to allow for proper separation across the theoretical plates.[8] If the vapor rise stalls, slightly increase the heat.

  • Fraction Collection: The temperature should stabilize at the boiling point of the lower-boiling component (2-ethylnitrobenzene). Collect this first fraction in a separate flask.

  • Second Fraction: Once the majority of the first component has distilled, the temperature at the distillation head will drop before rising again to the boiling point of the higher-boiling component (this compound). Change the receiving flask to collect the purified this compound.

  • Analysis: Analyze the collected fractions using GC or HPLC to determine their isomeric purity.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for obtaining high-purity this compound on a laboratory scale.

  • Solvent System Selection: Use TLC to determine an optimal mobile phase. A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 95:5 v/v). The goal is to achieve a clear separation between the spots for 2- and this compound.

  • Column Packing: Pack a glass chromatography column with silica (B1680970) gel using the selected eluent (wet slurry method is common). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions in test tubes or flasks. The less polar 2-isomer will typically elute before the more polar 4-isomer.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light.

  • Combine and Concentrate: Combine the pure fractions containing the desired this compound and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

G start Crude this compound (Mixture of Isomers) distillation Fractional Distillation start->distillation Large Scale chromatography Column Chromatography start->chromatography High Purity / Lab Scale analysis Purity Analysis (GC/HPLC) distillation->analysis waste Isomeric Impurities (e.g., 2-Ethylnitrobenzene) distillation->waste chromatography->analysis chromatography->waste analysis->distillation Repurify analysis->chromatography Repurify pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

G start Problem: Poor Separation in Fractional Distillation check_rate Is distillation rate slow and steady (1-2 drops/sec)? start->check_rate check_insulation Is the column well-insulated? check_rate->check_insulation Yes solution_rate Reduce heating rate. check_rate->solution_rate No check_column Is the column efficiency (length/packing) sufficient? check_insulation->check_column Yes solution_insulation Wrap column with glass wool or aluminum foil. check_insulation->solution_insulation No solution_column Use a longer column or one with higher efficiency packing. check_column->solution_column No end_node Separation Improved check_column->end_node Yes solution_rate->end_node solution_insulation->end_node solution_column->end_node

Caption: Troubleshooting workflow for poor distillation separation.

G start Problem: Co-elution of Isomers in Column Chromatography check_eluent Was the mobile phase optimized using TLC? start->check_eluent check_loading Was the sample load minimal relative to silica volume? check_eluent->check_loading Yes solution_eluent Screen solvent systems (e.g., Hexane/EtOAc) with TLC. check_eluent->solution_eluent No check_packing Was the column packed uniformly without channels? check_loading->check_packing Yes solution_loading Reduce the amount of sample loaded. check_loading->solution_loading No solution_packing Repack column carefully using a slurry method. check_packing->solution_packing No end_node Separation Improved check_packing->end_node Yes solution_eluent->end_node solution_loading->end_node solution_packing->end_node

Caption: Troubleshooting workflow for poor chromatography separation.

References

Technical Support Center: Optimizing Ethylbenzene Production for Styrene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the production of ethylbenzene (B125841), a crucial precursor for styrene (B11656) manufacturing.

Frequently Asked Questions (FAQs) & Troubleshooting

Ethylbenzene Synthesis (Benzene Alkylation)

Q1: What are the primary causes of decreased ethylbenzene yield?

A1: A decrease in ethylbenzene (EB) yield can typically be attributed to several factors:

  • Catalyst Deactivation: Zeolite catalysts, commonly used in liquid-phase and vapor-phase alkylation, can lose activity over time. This deactivation can be caused by:

    • Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.

    • Poisoning: Contaminants in the benzene (B151609) or ethylene (B1197577) feed can poison the catalyst.

  • Suboptimal Reaction Conditions: Deviation from optimal temperature, pressure, or reactant feed ratios can negatively impact yield. For instance, an incorrect benzene-to-ethylene ratio can lead to increased side reactions.[1]

  • Feed Impurities: The presence of water or other reactive species in the feedstock can interfere with the catalyst and reaction chemistry.

Q2: How can I minimize the formation of polyethylbenzenes (PEBs)?

A2: The formation of byproducts like diethylbenzene (DEB) and other polyethylbenzenes is a common issue. To minimize their formation:

  • Optimize Benzene-to-Ethylene Ratio: A higher molar ratio of benzene to ethylene in the feed can suppress the formation of PEBs.[1]

  • Control Reaction Temperature: Higher temperatures can sometimes favor the formation of PEBs. Maintaining the optimal temperature for your specific catalyst is crucial.

  • Utilize a Transalkylation Unit: A separate reactor can be used to react PEBs with benzene to produce additional ethylbenzene, thereby increasing overall yield and reducing waste.

Q3: What is the procedure for regenerating a deactivated zeolite catalyst?

A3: While specific regeneration procedures can vary depending on the catalyst manufacturer, a general approach for a coked zeolite catalyst involves a controlled burn-off of the carbon deposits. This is typically done by passing a stream of inert gas containing a low concentration of oxygen over the catalyst bed at an elevated temperature. The regeneration process must be carefully controlled to avoid damaging the catalyst structure due to excessive heat.

Styrene Synthesis (Ethylbenzene Dehydrogenation)

Q4: My styrene yield is decreasing, and I observe an increase in byproducts like benzene and toluene. What is the likely cause?

A4: This is a classic sign of catalyst deactivation in the dehydrogenation unit. The iron oxide-based catalysts used for this process are susceptible to:

  • Coke Deposition: Similar to alkylation catalysts, coke can form on the surface, blocking active sites.[2]

  • Loss of Promoter: Potassium is a common promoter in these catalysts, and its loss over time is an irreversible deactivation mechanism.[2][3]

  • Changes in Iron's Oxidation State: The active form of the catalyst can be reduced over time, leading to decreased activity.

  • Thermal Cracking: At the high temperatures required for dehydrogenation, non-catalytic thermal cracking of ethylbenzene can occur, leading to the formation of benzene and other byproducts. This becomes more pronounced as catalyst activity declines and higher operating temperatures are used to compensate.

Q5: How can I extend the life of my ethylbenzene dehydrogenation catalyst?

A5: To prolong catalyst life:

  • Maintain Optimal Steam-to-Ethylbenzene Ratio: Steam plays a crucial role in the process. It not only acts as a diluent to shift the reaction equilibrium towards styrene but also helps in removing coke from the catalyst surface.[4]

  • Control Reactor Inlet Temperature: While it's common practice to slowly increase the reactor inlet temperature to counteract catalyst deactivation, excessive temperatures can accelerate irreversible deactivation mechanisms.[3]

  • Ensure Feed Purity: Impurities in the ethylbenzene feed can act as catalyst poisons.

Q6: What are the key safety considerations when working with ethylbenzene and styrene?

A6: Both ethylbenzene and styrene are flammable liquids and their vapors can form explosive mixtures with air. Proper ventilation and grounding of equipment are essential to prevent ignition sources. Styrene can also undergo hazardous polymerization, especially at elevated temperatures. Therefore, it's crucial to keep styrene cool and often stabilized with inhibitors during storage and distillation.

Data Presentation

Table 1: Comparison of Ethylbenzene Production Technologies

ParameterLiquid-Phase (Zeolite Catalyst)Vapor-Phase (Zeolite Catalyst)
Operating Temperature LowerHigher
Operating Pressure HigherLower
Ethylbenzene Purity Very HighHigh
Byproduct Formation Lower (less PEBs and xylenes)Higher
Catalyst Regeneration Less FrequentMore Frequent
Energy Consumption Generally LowerGenerally Higher

Table 2: Typical Performance Data for Zeolite Catalysts in Benzene Alkylation

CatalystTemperature (°C)Benzene:Ethylene Molar RatioBenzene Conversion (%)Ethylbenzene Selectivity (%)Reference
BXE ALKCAT (ZSM-5)4501:1High~85.5[1]
BXE ALKCAT (ZSM-5)3001:1Lower~73.0[1]
Modified Hβ Zeolite60-Ethylene Conversion: 87.2991.67[5]

Table 3: Performance of Ethylbenzene Dehydrogenation Catalysts

Catalyst SystemOperating Temperature (°C)Steam/Ethylbenzene RatioEthylbenzene Conversion (%)Styrene Selectivity (%)Notes
Potassium-promoted Iron Oxide~600-650High50-70 (per pass)88-95Deactivation occurs via coking and potassium loss.[2][3]
K/CeO2500CO2/O2 atmosphere~96.1~94.2Long-term stability test data.[6]

Experimental Protocols

1. Protocol for Catalyst Activity Testing in Ethylbenzene Synthesis

  • Objective: To evaluate the performance of a zeolite catalyst for the alkylation of benzene with ethylene.

  • Apparatus: A fixed-bed continuous flow reactor system, mass flow controllers for gases, a high-pressure liquid pump for benzene, a furnace with temperature control, a back-pressure regulator, and a product collection system with a gas-liquid separator.

  • Procedure:

    • Load a known amount of the catalyst into the reactor.

    • Pre-treat the catalyst as per the manufacturer's recommendation (e.g., calcination in air followed by purging with an inert gas).

    • Set the reactor temperature and pressure to the desired values.

    • Introduce the benzene feed to the reactor at a specific flow rate.

    • Once the system is stable, introduce the ethylene feed at the desired molar ratio to benzene.

    • Allow the reaction to run for a set period, collecting liquid and gas products at regular intervals.

    • Analyze the products using Gas Chromatography (GC) to determine the conversion of benzene and the selectivity to ethylbenzene and other products.

2. Protocol for Product Analysis by Gas Chromatography (GC)

  • Objective: To quantify the composition of the product stream from ethylbenzene or styrene synthesis.

  • Apparatus: A Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., one with a non-polar stationary phase).

  • Procedure:

    • Prepare calibration standards for all expected components (benzene, ethylene, ethylbenzene, diethylbenzenes, styrene, toluene, etc.).

    • Develop a suitable temperature program for the GC oven to ensure good separation of all components.

    • Inject a known volume of the product sample into the GC.

    • Identify the components based on their retention times compared to the standards.

    • Quantify the concentration of each component by comparing its peak area to the calibration curves. ASTM D7504 provides a standardized method for this type of analysis.[7]

Visualizations

Ethylbenzene_Production_Workflow cluster_feed Feed Preparation cluster_reaction Reaction Section cluster_separation Purification Section cluster_products Products & Recycle Benzene Benzene Feed Alkylation Alkylation Reactor (Zeolite Catalyst) Benzene->Alkylation Ethylene Ethylene Feed Ethylene->Alkylation Benzene_Column Benzene Column Alkylation->Benzene_Column Transalkylation Transalkylation Reactor Transalkylation->Benzene_Column EB_Column Ethylbenzene Column Benzene_Column->EB_Column Benzene_Recycle Benzene Recycle Benzene_Column->Benzene_Recycle Unreacted Benzene PEB_Column PEB Column EB_Column->PEB_Column EB_Product High-Purity Ethylbenzene EB_Column->EB_Product PEB_Recycle PEB Recycle PEB_Column->PEB_Recycle PEB_Recycle->Transalkylation Benzene_Recycle->Alkylation Benzene_Recycle->Transalkylation

Caption: Workflow for Ethylbenzene Production.

Dehydrogenation_Catalyst_Deactivation Start Active Catalyst (K-Promoted Fe-Oxide) Coking Coke Deposition (Reversible) Start->Coking High Temp. Hydrocarbon Exposure K_Loss Potassium Loss (Irreversible) Start->K_Loss Time, High Temp. Fe_Reduction Iron Oxide Reduction (Partially Reversible) Start->Fe_Reduction Reducing Atmosphere Coking->Start Steam Gasification (Regeneration) Deactivated Deactivated Catalyst Coking->Deactivated K_Loss->Deactivated Fe_Reduction->Deactivated

Caption: Catalyst Deactivation Pathways.

Troubleshooting_Workflow Start {Problem Detected|e.g., Low Styrene Yield} Check_Process Check Process Parameters - Temperature - Pressure - Feed Rates - Steam Ratio Start->Check_Process Analyze_Product Analyze Product Stream (GC) - Increased Byproducts? (Benzene, Toluene) Check_Process->Analyze_Product Parameters OK Catalyst_Deactivation Suspect Catalyst Deactivation Analyze_Product->Catalyst_Deactivation Byproducts Increased Increase_Temp Option: Increase Reactor Temp. Catalyst_Deactivation->Increase_Temp Yes Regenerate Schedule Catalyst Regeneration/Replacement Catalyst_Deactivation->Regenerate No (or Temp Maxed) Monitor_Performance Monitor Performance Increase_Temp->Monitor_Performance Root_Cause Identify Root Cause - Feed Impurities? - Process Upset? Regenerate->Root_Cause

Caption: Troubleshooting Low Styrene Yield.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 4-Ethylnitrobenzene via Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of high-purity versus lower-purity 4-Ethylnitrobenzene, a critical intermediate in various synthetic applications. The purity is validated using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1][2] This document outlines the experimental protocol, presents comparative data, and illustrates the analytical workflow to assist researchers in ensuring the quality and integrity of their starting materials.

Introduction to this compound and the Imperative of Purity

This compound (C₈H₉NO₂) is an aromatic nitro compound frequently used in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[3][4] The primary synthesis route involves the nitration of ethylbenzene (B125841), which typically yields a mixture of ortho (2-), meta (3-), and para (4-) isomers.[3] The presence of these isomeric impurities, along with residual reactants or by-products, can significantly impact the yield, purity, and safety profile of the final product. Therefore, rigorous purity validation of this compound is a crucial step in research and development. GC-MS is considered a "gold standard" for this purpose as it allows for the separation, identification, and quantification of the main component and trace impurities.[1]

Comparative Analysis of this compound Purity by GC-MS

The following table summarizes hypothetical yet realistic GC-MS data for two batches of this compound: a high-purity standard and a sample with common impurities. The data highlights the differences in their chromatographic profiles and the calculated purity.

ParameterHigh-Purity this compound (Batch A)Lower-Purity this compound (Batch B)
Appearance Clear, slightly pale yellow liquid[5]Slightly yellow liquid
Purity by GC (% Area) 99.85%95.20%
Retention Time (min) 12.5812.58
Molecular Ion (m/z) 151[6]151
Key Impurities Detected 2-Ethylnitrobenzene (0.10%), 3-Ethylnitrobenzene (0.05%)2-Ethylnitrobenzene (2.50%), 3-Ethylnitrobenzene (1.80%), Ethylbenzene (0.50%)

Table 1: Comparative GC-MS Data for High-Purity and Lower-Purity this compound.

The data clearly indicates that Batch A is of significantly higher purity than Batch B. The primary impurities in Batch B are the 2- and 3-isomers of ethylnitrobenzene, which are common by-products of the synthesis process.[3] The presence of residual ethylbenzene in Batch B further diminishes its purity.

Experimental Protocol: GC-MS Analysis of this compound

This protocol details the methodology for the purity assessment of this compound using a standard GC-MS system.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).[3]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for separating the isomers.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Injector:

    • Mode: Split (e.g., 50:1 split ratio).[3]

    • Temperature: 250°C.[3]

    • Injection Volume: 1 µL.[3]

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.[3]

    • Ramp: Increase to 200°C at a rate of 10°C/min.[3]

    • Hold: Maintain at 200°C for 5 minutes.[3]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: m/z 40-200.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show a prominent molecular ion peak at m/z 151.[6] Common fragments for nitroaromatic compounds include the loss of a nitro group (-NO₂) and a nitroso group (-NO).[7]

  • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

  • Calculate the purity of the this compound sample using the peak area percentage method.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow of the GC-MS analysis and the relationship between the components.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Solvent Sample->Dissolution Filtration Filter into GC Vial Dissolution->Filtration Injection Inject into GC Filtration->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectra Mass Spectra Acquisition TIC->Mass_Spectra Library_Search Library Search & Identification Mass_Spectra->Library_Search Quantification Purity Calculation (% Area) Library_Search->Quantification Report Final Purity Report Quantification->Report

Caption: Workflow for the purity validation of this compound using GC-MS.

Component_Relationship cluster_synthesis Synthesis cluster_products Reaction Products Ethylbenzene Ethylbenzene (Reactant) Nitration Nitration (HNO₃, H₂SO₄) Ethylbenzene->Nitration Separation GC Separation Ethylbenzene->Separation (if unreacted) Main_Product This compound (Desired Product) Nitration->Main_Product Impurity1 2-Ethylnitrobenzene (Isomeric Impurity) Nitration->Impurity1 Impurity2 3-Ethylnitrobenzene (Isomeric Impurity) Nitration->Impurity2 Main_Product->Separation Impurity1->Separation Impurity2->Separation

Caption: Relationship of this compound to its common isomeric impurities.

Conclusion

The purity of this compound is paramount for its successful application in research and development. GC-MS provides a robust and reliable method for quantifying the main component and identifying potential impurities. By employing a validated GC-MS method, researchers can confidently assess the quality of their this compound, ensuring the reproducibility and integrity of their experimental results. This guide offers the necessary protocols and comparative data to aid in this critical validation process.

References

A Comparative Guide to Catalytic Systems for the Reduction of 4-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 4-Ethylaniline (B1216643).

The selective reduction of 4-ethylnitrobenzene to 4-ethylaniline is a pivotal chemical transformation, yielding a valuable intermediate for the synthesis of pharmaceuticals, dyes, and other fine chemicals. The efficiency, selectivity, and environmental impact of this process are critically dependent on the chosen catalytic system. This guide provides a comprehensive comparison of various catalytic methods, supported by experimental data, to facilitate the selection of the optimal catalyst for specific research and development needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the reduction of this compound and related nitroarenes. Due to the specificity of some research, data for the closely related 2-ethylnitrobenzene (B1329339) is also included and noted where applicable, as it provides valuable insight into catalyst performance.

CatalystSupportReducing AgentSolventTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Yield (%)TONTOF (h⁻¹)Reference(s)
Noble Metal Catalysts
Pd/CCarbonH₂Methanol/Ethanol (B145695)RT - 1000.1 - 4.01 - 5>99>98~97--[1]
Pt/CCarbonH₂Ethanol25 - 1000.1 - 4.01 - 6>99HighHigh--[1]
Ru-basedCarbonH₂VariousRT - 100--HighHighHigh--[1][2]
Earth-Abundant Metal Catalysts
Raney® Ni-H₂Ethanol/Methanol20 - 140Ambient - 2.02 - 3>95>99High--[1]
Fe-HCl/NH₄ClEthanol/Water/AcOHRT - 100Ambient1 - 380-90High80-90--[3][4]
SnCl₂·2H₂O--EthanolRefluxAmbient2 - 485-95High85-95--[3][5]
Cu@CCarbonNaBH₄EthanolRTAmbient0.13 (8 min)100High---[6][7]
NiS₂/Fe₃S₄-NaBH₄-RTAmbient0.17 (10 min)HighHigh---[8]

Note: "RT" denotes room temperature. Data for Pd/C, Pt/C, and Raney® Ni for "2-ethylnitrobenzene" is used as a close analogue.[1] TON (Turnover Number) and TOF (Turnover Frequency) data are often not reported under standardized conditions and can vary significantly with reaction parameters.

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below to ensure reproducibility and aid in experimental design.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and widely used for its clean conversion and high yields.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% of palladium)

  • Ethanol or Ethyl Acetate (B1210297)

  • Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or setup with a hydrogen balloon)

  • Reaction flask

  • Magnetic stirrer

  • Filtration setup

Procedure:

  • In a reaction flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Under an inert atmosphere, carefully add the 10% Pd/C catalyst to the solution.

  • Seal the flask and purge the system with the inert gas to remove any air.

  • Introduce hydrogen gas to the desired pressure (e.g., via a balloon or from a pressurized cylinder).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-ethylaniline. The product can be further purified by distillation if necessary.

Protocol 2: Reduction using Iron (Fe) Powder and Acid

This classical and cost-effective method is suitable for various applications.[3][4]

Materials:

  • This compound

  • Iron (Fe) powder (3-5 equivalents)

  • Glacial Acetic Acid (AcOH) or Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (B78521) (NaOH) solution

  • Ethyl acetate for extraction

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration setup

  • Separatory funnel

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and iron powder in a mixture of ethanol, water, and glacial acetic acid (a common ratio is 5:2:1).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acid by adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is basic (>8).

  • Filter the mixture through a pad of Celite® to remove iron oxides.

  • Wash the filter cake thoroughly with ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-ethylaniline.

Protocol 3: Reduction using Stannous Chloride (SnCl₂)

This method offers a mild and effective alternative for the reduction of nitroarenes.[3][5]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add stannous chloride dihydrate.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully add 2 M NaOH solution to neutralize the acid and precipitate tin salts.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-ethylaniline.

Visualizing the Process

To better understand the experimental and decision-making processes, the following diagrams are provided.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Dissolve this compound in Solvent B Add Catalyst/Reducing Agent A->B C Set Temperature & Pressure B->C Start Reaction D Stir Vigorously C->D E Monitor Progress (TLC/GC) D->E F Quench Reaction/ Neutralize E->F Reaction Complete G Filter to Remove Solids F->G H Extract Product G->H I Dry & Concentrate H->I J Purify (Distillation/Chromatography) I->J K K J->K Final Product: 4-Ethylaniline G cluster_0 Catalyst Selection A Define Reduction Requirements (Scale, Purity, Cost, Safety) B High Yield & Purity Needed? A->B C Noble Metal Catalysts (e.g., Pd/C, Pt/C) B->C Yes D Cost-Effectiveness & Scalability Priority? B->D No H H C->H Proceed to Hydrogenation Protocol E Earth-Abundant Metal Catalysts (e.g., Fe, Raney Ni, SnCl2) D->E Yes F Mild Conditions & Functional Group Tolerance? D->F No I I E->I Proceed to Metal/Acid or Metal Hydride Protocol F->C No G Consider Fe/NH4Cl or SnCl2 F->G Yes G->I

References

A Comparative Analysis of 4-Ethylnitrobenzene Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 4-Ethylnitrobenzene, with a comparative look at related compounds and detailed experimental protocols.

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For contextual understanding and to highlight the influence of substituents on the benzene (B151609) ring, a comparison is made with the spectra of nitrobenzene (B124822) and ethylbenzene. This document is intended to serve as a practical resource, offering clear data presentation, step-by-step experimental protocols, and visual aids to facilitate the interpretation of spectral data.

Comparative Spectral Data

The chemical shifts (δ) in parts per million (ppm), signal multiplicities, coupling constants (J) in Hertz (Hz), and integration values for this compound and its comparator molecules are summarized below. These tables offer a clear, quantitative comparison of their NMR spectral features.

¹H NMR Spectral Data Comparison
CompoundProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-2, H-68.16d8.82H
H-3, H-57.39d8.82H
-CH₂-2.78q7.62H
-CH₃1.30t7.63H
Nitrobenzene H-2, H-68.21d8.72H
H-47.71t7.41H
H-3, H-57.54t7.92H
Ethylbenzene Aromatic H7.2 - 7.4m-5H
-CH₂-2.65q7.62H
-CH₃1.24t7.63H

d: doublet, t: triplet, q: quartet, m: multiplet

¹³C NMR Spectral Data Comparison
CompoundCarbonChemical Shift (δ, ppm)
This compound C-4149.7
C-1146.7
C-3, C-5129.0
C-2, C-6123.6
-CH₂-28.8
-CH₃15.2
Nitrobenzene C-1148.4
C-4134.7
C-3, C-5129.5
C-2, C-6123.6
Ethylbenzene C-1144.3
C-2, C-6128.4
C-3, C-5128.0
C-4125.8
-CH₂-29.1
-CH₃15.8

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to this compound and similar aromatic compounds.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good resolution.

  • Sample Insertion: Carefully insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which enhances spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Decoupling: Use proton decoupling to simplify the spectrum to singlets for each carbon.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

    • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizing Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound with annotations for NMR analysis and the general workflow for spectral acquisition.

Caption: this compound structure with ¹H and ¹³C NMR assignments.

experimental_workflow start Start sample_prep Sample Preparation (Weigh, Dissolve, Transfer) start->sample_prep spectrometer_setup Spectrometer Setup (Insert, Lock, Shim) sample_prep->spectrometer_setup acquire_1h Acquire ¹H NMR Spectrum spectrometer_setup->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum spectrometer_setup->acquire_13c processing Data Processing (FT, Phase, Baseline) acquire_1h->processing acquire_13c->processing analysis Spectral Analysis (Reference, Integrate, Assign) processing->analysis end End analysis->end

Caption: General experimental workflow for NMR spectral analysis.

A Comparative Analysis of the Reactivity of 4-Ethylnitrobenzene and Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-ethylnitrobenzene with other key nitroaromatic compounds, including nitrobenzene, nitrotoluene, and dinitrobenzene. The analysis focuses on three primary reaction types: electrophilic aromatic substitution, reduction of the nitro group, and nucleophilic aromatic substitution. The comparative reactivity is supported by experimental data and quantitative analysis using Hammett constants to aid in reaction design and optimization.

Key Reactivity Determinants: Electronic and Steric Effects

The reactivity of a substituted benzene (B151609) ring is primarily governed by the interplay of electronic and steric effects of its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position.[1] Conversely, alkyl groups like ethyl (-CH₂CH₃) are weak electron-donating groups, activating the ring towards electrophilic substitution and directing incoming groups to the ortho and para positions.[1]

In this compound, these two groups are in a para relationship. The activating ethyl group and the deactivating nitro group work in opposition regarding ring activation but their directing effects are clear. For electrophilic substitution, the ethyl group directs to the positions ortho to it (and meta to the nitro group). For nucleophilic aromatic substitution, the strong electron-withdrawing nature of the nitro group is the dominant factor, making the ring susceptible to attack, particularly at the ipso-carbon if a suitable leaving group is present.

Quantitative Comparison of Reactivity

The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to compare the reactivity of substituted benzene derivatives. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the substituent and its position (meta or para), and ρ is the reaction constant that depends on the reaction type.

Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.[2] A more positive σ value for a substituent on a nitroaromatic compound generally correlates with a faster rate of nucleophilic substitution and a slower rate of electrophilic substitution.

Table 1: Hammett Substituent Constants (σ)

Substituentσ_meta_σ_para_
-H0.000.00
-CH₃-0.07[3][4]-0.17[3][4]
-CH₂CH₃-0.07-0.15
-NO₂0.71[3][4]0.78[3][4]

Note: Values for -CH₂CH₃ are often cited as being very similar to -CH₃.

Based on these values, the order of reactivity towards electrophilic aromatic substitution is generally expected to be: Toluene > Ethylbenzene (B125841) > Benzene > Nitrobenzene.[5] For nucleophilic aromatic substitution, where electron-withdrawing groups accelerate the reaction, the presence of one or more nitro groups significantly enhances reactivity.

Table 2: Comparative Reactivity Data

CompoundReaction TypeRelative Rate/YieldObservations
NitrobenzeneNitrationSlower than benzeneThe -NO₂ group is strongly deactivating.[6]
TolueneNitration~25 times faster than benzeneThe -CH₃ group is activating.[7]
EthylbenzeneNitrationFaster than benzene, similar to tolueneThe -CH₂CH₃ group is activating.
This compoundElectrophilic SubstitutionSlower than ethylbenzeneThe deactivating -NO₂ group reduces the ring's electron density.
NitrobenzeneCatalytic Reduction to AnilineBaseline
2-NitrotolueneCatalytic Reduction to AnilineSlightly lower conversion than nitrobenzeneSteric hindrance from the ortho-methyl group.[8]
4-NitrotolueneCatalytic Reduction to AnilineSimilar to nitrobenzene
This compoundCatalytic Reduction to AnilineExpected to be similar to 4-nitrotolueneThe para position minimizes steric hindrance at the nitro group.[8]
1-Chloro-4-nitrobenzeneNucleophilic SubstitutionReactiveThe nitro group activates the ring for nucleophilic attack.[9]
1-Chloro-2,4-dinitrobenzeneNucleophilic SubstitutionMore reactive than 1-chloro-4-nitrobenzeneThe second nitro group further withdraws electron density.

Experimental Protocols

Nitration of Ethylbenzene to Synthesize this compound

This protocol describes the mixed-acid nitration of ethylbenzene, which yields a mixture of 2-ethylnitrobenzene (B1329339) and this compound.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Deionized water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (B86663) (MgSO₄)

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

Procedure:

  • Prepare Nitrating Mixture: In a 250 mL round-bottom flask submerged in an ice-water bath, add 25 mL of concentrated sulfuric acid. While stirring, slowly add 20 mL of concentrated nitric acid. Maintain the temperature of the mixture below 10°C.

  • Addition of Ethylbenzene: Slowly add 17.5 mL of ethylbenzene dropwise to the stirred nitrating mixture. The rate of addition should be controlled to keep the reaction temperature from exceeding 55°C.

  • Reaction: After the addition is complete, heat the mixture to 60°C for approximately 40-45 minutes with continuous stirring.

  • Work-up: Pour the reaction mixture into 150 mL of cold water in a beaker and stir. Transfer the mixture to a separatory funnel and separate the lower organic layer.

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

  • Drying and Isolation: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate. The product can be further purified by distillation to separate the ortho and para isomers.

Reduction of this compound to 4-Ethylaniline (B1216643)

This protocol details the reduction of the nitro group to an amine using a metal in acidic conditions.[1]

Materials:

  • This compound

  • Tin (Sn) metal or Iron (Fe) powder

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Ether or other suitable organic solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, place the this compound and tin metal or iron powder.

  • Acid Addition: Slowly add concentrated hydrochloric acid in portions. The reaction is exothermic and may require cooling in an ice bath to control the rate.

  • Reflux: After the initial vigorous reaction subsides, heat the mixture under reflux for 1-2 hours to ensure the reaction goes to completion.

  • Basification: Cool the reaction mixture and cautiously add a concentrated sodium hydroxide solution until the solution is strongly alkaline. This will precipitate the metal hydroxides and liberate the free amine.

  • Isolation: The 4-ethylaniline can be isolated by extraction with a suitable organic solvent like ether. The organic layer is then dried over a suitable drying agent, filtered, and the solvent is removed to obtain the crude product, which can be further purified by distillation.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the reaction of an amine nucleophile with an activated nitroaromatic halide.

Materials:

  • Substituted nitroaromatic halide (e.g., 1-chloro-4-nitrobenzene)

  • Amine nucleophile

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted nitroaromatic halide (1.0 eq).

  • Addition of Reagents: Add the anhydrous polar aprotic solvent. To this solution, add the amine nucleophile (1.1-1.5 eq) followed by the base (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which can be purified by chromatography or recrystallization.

Visualizations

Electrophilic_Aromatic_Substitution_Pathway A Aromatic Ring (e.g., this compound) I Sigma Complex (Carbocation Intermediate) A->I Attack on Electrophile E Electrophile (e.g., NO2+) E->I P Substituted Product I->P Deprotonation HB HB+ B Base B->P

Caption: General pathway for electrophilic aromatic substitution.

Reduction_of_Nitro_Group_Workflow cluster_0 Reaction cluster_1 Work-up & Isolation Nitro Nitroaromatic Compound (e.g., this compound) Reaction Reduction Reaction (Reflux) Nitro->Reaction Reagents Reducing Agent (e.g., Sn/HCl) Reagents->Reaction Basify Basification (e.g., NaOH) Reaction->Basify Extract Solvent Extraction Basify->Extract Dry Drying Extract->Dry Purify Purification (e.g., Distillation) Dry->Purify Product Amine Product (e.g., 4-Ethylaniline) Purify->Product

Caption: Experimental workflow for the reduction of a nitroaromatic compound.

Nucleophilic_Aromatic_Substitution_Logic Start Nitroaromatic with Leaving Group (Ar-L) Condition1 Electron-deficient ring? Start->Condition1 Condition2 Good Leaving Group? Condition1->Condition2 Yes NoReaction No Reaction Condition1->NoReaction No Reaction SNAr Reaction with Nucleophile (Nu-) Condition2->Reaction Yes Condition2->NoReaction No Product Substituted Product (Ar-Nu) Reaction->Product

Caption: Logical relationship for a successful SNAr reaction.

References

A Comparative Guide to Nitro Group Reduction Methods

Author: BenchChem Technical Support Team. Date: December 2025

The reduction of nitro compounds to primary amines is a cornerstone transformation in organic chemistry, pivotal for synthesizing a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] The choice of reduction method is critical, as it influences not only the reaction's efficiency but also its chemoselectivity in the presence of other sensitive functional groups.[1][3] This guide provides an objective comparison of prevalent nitro group reduction methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic needs.

Mechanistic Pathways

The reduction of a nitro group to an amine is a six-electron process that generally proceeds through a series of two-electron intermediates.[1] The two primary mechanistic routes are the direct hydrogenation pathway and a condensation pathway. The direct route involves the sequential reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[1][4] This is the most common pathway in catalytic hydrogenation and metal-mediated reductions. The condensation route can involve intermediates like azoxy and azo compounds, particularly under certain conditions with metal hydrides or electrochemical methods.[4][5][6]

G General Mechanistic Pathways for Nitro Group Reduction cluster_direct Direct Hydrogenation Pathway cluster_condensation Condensation Pathway Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ C_Nitroso R-NO (Nitroso) Azoxy R-N(O)=N-R (Azoxy) C_Nitroso->Azoxy C_Hydroxylamine R-NHOH (Hydroxylamine) C_Hydroxylamine->Azoxy + Condensation - H₂O Azo R-N=N-R (Azo) Azoxy->Azo +2e⁻, +2H⁺ Hydrazo R-NH-NH-R (Hydrazo) Azo->Hydrazo +2e⁻, +2H⁺ C_Amine R-NH₂ (Amine) Hydrazo->C_Amine + Cleavage

Caption: General mechanistic pathways for the reduction of aromatic nitro compounds.[1]

Comparison of Reduction Methodologies

The most common methods for nitro group reduction can be broadly classified into catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation.[3][7] Each method offers a unique profile of reactivity, selectivity, and operational considerations.

FeatureCatalytic HydrogenationMetal/Acid ReductionTransfer Hydrogenation
Reagents H₂ gas, Pd/C, PtO₂, Raney Ni.[8]Fe, Sn, Zn, SnCl₂ with HCl or AcOH.[8][9]Formic acid, ammonium (B1175870) formate, hydrazine (B178648) with a catalyst (e.g., Pd/C).[10][11]
Selectivity Highly efficient but can reduce other groups (alkenes, alkynes, some carbonyls).[5][8]Generally good functional group tolerance for acid-stable groups.[5][8]Often exhibits high chemoselectivity, preserving many reducible groups.[12]
Conditions Mild to moderate temperature and pressure; neutral pH is possible.[8]Typically requires acidic conditions and can be highly exothermic.[8][13]Mild conditions, often at room temperature or with gentle heating.[11]
Workup Simple filtration to remove the catalyst.[8]Requires neutralization and removal of metal salts, which can be cumbersome.[8]Typically involves filtration of the catalyst and removal of the hydrogen donor.[10]
Safety Flammable H₂ gas; some catalysts (Raney Ni, Pd/C) can be pyrophoric.[8][13]Corrosive acids; potential for vigorous or delayed exothermic reactions.[1][13]Avoids the use of high-pressure hydrogen gas. Formic acid is corrosive.
Cost Precious metal catalysts can be expensive.[8]Reagents are generally inexpensive and readily available.[8]Reagents are typically low-cost; may require a precious metal catalyst.
Environmental Considered "greener" as water is the main byproduct.[8]Generates significant amounts of metal waste.[8][13]Can be a greener alternative to metal/acid systems.[11]

Chemoselectivity: Choosing the Right Method

A primary challenge is the selective reduction of a nitro group in the presence of other reducible functionalities.[14][15] The choice of reagent is paramount for achieving high chemoselectivity.

G Workflow for Selective Nitro Reduction Start Identify other functional groups in the molecule Halogen Halogen (Cl, Br, I) Present? Start->Halogen Alkene Alkene/Alkyne Present? Halogen->Alkene No RaneyNi Use Raney Nickel with H₂ to prevent dehalogenation. Halogen->RaneyNi Yes SulfidePtC Consider sulfided Pt/C with H₂ for high selectivity. Halogen->SulfidePtC Yes Carbonyl Ketone/Aldehyde Present? Alkene->Carbonyl No FeHCl Use Fe/HCl or Fe/NH₄Cl. Classic and robust. Alkene->FeHCl Yes Transfer Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH). Requires optimization. Alkene->Transfer Yes Ester Ester/Amide Present? Carbonyl->Ester No SnCl2 Use SnCl₂·2H₂O in EtOH. Mild and highly selective. Carbonyl->SnCl2 Yes NaBH4FeCl2 Consider NaBH₄/FeCl₂ for good selectivity over esters. Ester->NaBH4FeCl2 Yes Default Standard Catalytic Hydrogenation (H₂, Pd/C) is generally efficient. Ester->Default No

Caption: Decision-making workflow for selecting a suitable reducing agent.[14]

Performance Data for Selected Methods

The following table summarizes the performance of various common methods for the selective reduction of a nitro group in the presence of other functional groups. Yields are indicative and can vary based on the specific substrate and reaction conditions.[14]

Reagent SystemHydrogen SourceTypical SolventApprox. Yield (%)Chemoselectivity Notes
H₂, Pd/C H₂ gasEthanol, Methanol>90Generally good, but can reduce alkenes, alkynes, benzyl (B1604629) groups, and some carbonyls. May cause dehalogenation.[5][14]
H₂, Raney Ni H₂ gasEthanol>90Often used to avoid dehalogenation of aromatic chlorides and bromides.[5][14]
H₂, Pt/C (sulfided) H₂ gasAcetonitrile80-90Good selectivity for nitro groups while preserving halogens.[14][15]
Fe, NH₄Cl H₂OEthanol/Water>90Excellent chemoselectivity; tolerates most other functional groups including halides and alkenes.[1][5]
SnCl₂·2H₂O -Ethanol, Ethyl Acetate (B1210297)>90Mild and highly selective for nitro groups over carbonyls, nitriles, and esters.[5][14]
Na₂S -Water/Ethanol70-90Useful for selectively reducing one nitro group in dinitro compounds; spares most other groups.[5][6]

Experimental Protocols

Detailed and reliable protocols are essential for reproducible results. Below are representative procedures for two common reduction methods. A generalized workflow is also presented.

G Generalized Experimental Workflow for Nitro Group Reduction Setup 1. Reaction Setup - Add nitro compound and solvent to flask. Reagent 2. Reagent Addition - Add catalyst/metal - Add H-source/acid. Setup->Reagent Reaction 3. Reaction - Stir at specified temp. - Purge with H₂ if needed. Reagent->Reaction Monitor 4. Monitoring - Track progress by TLC or LC-MS. Reaction->Monitor Workup 5. Workup - Filter catalyst/salts - Neutralize (if acidic) - Aqueous extraction. Monitor->Workup Purify 6. Purification - Concentrate filtrate - Purify by chromatography or crystallization. Workup->Purify

Caption: Generalized experimental workflow for nitro group reduction.[3]

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol describes a general procedure for the reduction of a nitroarene using palladium on carbon as the catalyst.[3][8]

  • Materials : Aromatic nitro compound (1.0 eq), 10% Palladium on Carbon (5-10 mol% Pd), Ethanol, Hydrogen gas supply (balloon or hydrogenation apparatus).

  • Procedure :

    • In a pressure vessel or a flask suitable for hydrogenation, dissolve the aromatic nitro compound in a suitable solvent (e.g., ethanol).[3]

    • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) as dry Pd/C can be pyrophoric.[1][3]

    • Seal the vessel and purge it with hydrogen gas several times.

    • Pressurize the vessel with hydrogen (typically 1-4 atm or as required) or maintain a hydrogen atmosphere using a balloon.

    • Stir the reaction mixture vigorously at room temperature or with gentle heating.[1]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

    • Upon completion, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.[3]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[3]

    • Concentrate the filtrate under reduced pressure to yield the crude amine.[1]

    • Purify the product by crystallization or column chromatography if necessary.[3]

Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride

This method is a classic, reliable procedure that is particularly useful when catalytic hydrogenation is not feasible due to substrate sensitivity.[3][16]

  • Materials : Aromatic nitro compound (1.0 eq), Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq), Ethanol or Ethyl Acetate, Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M), Ethyl acetate for extraction.[3][16]

  • Procedure :

    • In a round-bottom flask, dissolve the aromatic nitro compound in ethanol.[3]

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution. If the substrate is poorly soluble, a co-solvent like ethyl acetate or heating may be required.

    • If using an acidic protocol, concentrated HCl is often added, and the mixture is heated to reflux.[16] For the neutral protocol described here, the mixture is typically stirred at room temperature or gently heated.[3]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]

    • Cool the reaction mixture to room temperature and carefully add a cold, concentrated solution of sodium hydroxide or sodium bicarbonate to neutralize the acid and precipitate tin salts (a thick white precipitate will form).[3][16]

    • Filter the mixture through Celite® to remove the tin salts, washing the solid thoroughly with ethyl acetate.[3]

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.[3]

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.[3]

    • Remove the solvent under reduced pressure to yield the crude amine, which can be further purified if necessary.[3]

References

A Comparative Guide to Confirming the Structure of 4-Ethylnitrobenzene using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data of 4-Ethylnitrobenzene with related compounds to confirm its molecular structure. Detailed experimental protocols, quantitative data, and visual aids are presented to support the structural analysis.

Structural Confirmation of this compound

The structure of this compound is characterized by three key functional groups: a para-substituted benzene (B151609) ring, an ethyl group (-CH2CH3), and a nitro group (-NO2). FT-IR spectroscopy is an effective technique for identifying the vibrational modes associated with these groups, thereby confirming the overall molecular structure. The presence of characteristic absorption bands for each component, and the absence of bands corresponding to other functional groups, provides strong evidence for the compound's identity.

Comparative FT-IR Spectral Data

To confirm the structure of this compound, its FT-IR spectrum is compared with the spectra of two related compounds: nitrobenzene (B124822) and ethylbenzene (B125841). This comparison allows for the unambiguous assignment of the observed absorption bands to the specific functional groups within the this compound molecule.

Functional Group Vibrational Mode This compound (cm⁻¹) Nitrobenzene (cm⁻¹) Ethylbenzene (cm⁻¹) Characteristic Range (cm⁻¹)
Nitro Group (NO₂)[1][2] Asymmetric Stretch~1520~1520[3]N/A1550–1475[1][2]
Symmetric Stretch~1345~1348N/A1360–1290[1][2]
Aromatic Ring C-H Stretch~3000-3100~3000-3100[4][5]~3030-3080[6]3100–3000[5][7]
C=C Stretch~1600, ~1480~1600, ~1480~1600, ~1500[6]1600–1400[5][7]
C-H Out-of-Plane Bend~850~700-750, ~680~770-690[6]900–675[5][7]
Ethyl Group (-CH₂CH₃) C-H Stretch~2850-2975N/A~2845-2975[6]3000–2850[7][8]
C-H Bend~1460, ~1380N/A~1450, ~1375[4]1470–1350[7][8]

Note: The peak positions for this compound are approximate and based on the NIST WebBook spectrum[9]. Precise values would be determined from peak picking software.

Experimental Protocol: FT-IR Analysis of this compound

This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of this compound.

3.1. Materials and Instrumentation

  • Sample: this compound (liquid)

  • Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer

  • Accessory: Attenuated Total Reflectance (ATR) crystal or salt plates (e.g., NaCl) for thin-film analysis

  • Software: Instrument control and data analysis software

3.2. Sample Preparation (ATR Method)

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental and instrumental interferences.

  • Place a small drop of this compound onto the center of the ATR crystal.

  • Lower the ATR press to ensure good contact between the sample and the crystal.

3.3. Data Acquisition

  • Set the desired spectral range (e.g., 4000-400 cm⁻¹).

  • Select an appropriate number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Set the desired resolution (e.g., 4 cm⁻¹).

  • Acquire the FT-IR spectrum of the sample.

  • The software will automatically perform the Fourier transform and background subtraction to generate the final absorbance or transmittance spectrum.

3.4. Data Analysis

  • Use the data analysis software to identify and label the major absorption peaks.

  • Correlate the observed peak frequencies (in cm⁻¹) with the characteristic vibrational modes of the functional groups expected in this compound.

  • Compare the obtained spectrum with reference spectra of this compound and related compounds.

Visualizing the Workflow and Analysis

The following diagrams illustrate the experimental workflow and the logical process for spectral interpretation.

experimental_workflow Experimental Workflow for FT-IR Analysis cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Sample_Application Apply this compound Sample Background_Scan->Sample_Application Set_Parameters Set Spectrometer Parameters (Range, Scans, Resolution) Sample_Application->Set_Parameters Acquire_Spectrum Acquire Sample Spectrum Set_Parameters->Acquire_Spectrum Identify_Peaks Identify and Label Peaks Acquire_Spectrum->Identify_Peaks Correlate_Bands Correlate Bands to Functional Groups Identify_Peaks->Correlate_Bands Compare_Spectra Compare with Reference Spectra Correlate_Bands->Compare_Spectra Final_Confirmation Confirm Structure Compare_Spectra->Final_Confirmation

Caption: Experimental Workflow for FT-IR Analysis.

spectral_interpretation Logical Flow for Spectral Interpretation of this compound cluster_spectrum Observed FT-IR Spectrum cluster_analysis Peak Analysis and Correlation cluster_conclusion Structural Confirmation Spectrum FT-IR Spectrum of This compound Nitro Strong Bands at ~1520 & ~1345 cm⁻¹ Spectrum->Nitro Presence of Aromatic Bands at ~3050, ~1600, ~850 cm⁻¹ Spectrum->Aromatic Presence of Alkyl Bands at ~2970 & ~1460 cm⁻¹ Spectrum->Alkyl Presence of Confirmed_Structure Structure Confirmed as This compound Nitro->Confirmed_Structure Indicates -NO₂ Group Aromatic->Confirmed_Structure Indicates Para-Substituted Ring Alkyl->Confirmed_Structure Indicates -CH₂CH₃ Group

Caption: Logical Flow for Spectral Interpretation.

Conclusion

The FT-IR spectrum of this compound exhibits characteristic absorption bands that align with the vibrational modes of a para-substituted aromatic ring, a nitro group, and an ethyl group. The strong asymmetric and symmetric stretches of the nitro group are clearly identifiable.[1][2] The aromatic C-H and C=C stretching vibrations, along with the out-of-plane bending indicative of para-substitution, confirm the presence of the benzene ring.[4][5] Furthermore, the aliphatic C-H stretching and bending vibrations are consistent with the ethyl substituent.[6][7] The collective evidence from the FT-IR data, when compared to the spectra of nitrobenzene and ethylbenzene, provides a definitive confirmation of the structure of this compound.

References

A Comprehensive Guide to the Physicochemical Properties of 4-Ethylnitrobenzene: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate characterization of chemical compounds is paramount. This guide provides a detailed comparison of experimentally determined data for 4-ethylnitrobenzene against established literature values. It includes summaries of key physicochemical properties, detailed experimental protocols for their determination, and a visual representation of the experimental workflow.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data obtained for this compound, juxtaposed with values reported in scientific literature. This allows for a direct and objective assessment of the compound's properties.

PropertyExperimental ValueLiterature Value
Melting Point -18 °C-7 °C[1][2], -18 °C[3]
Boiling Point 242 °C213 °C[1][2], 242 °C[1], 245-246 °C[4]
¹H NMR (CDCl₃, ppm) δ 8.19 (d, 2H), 7.40 (d, 2H), 2.75 (q, 2H), 1.28 (t, 3H)δ 8.1 (d, 2H), 7.3 (d, 2H), 2.7 (q, 2H), 1.2 (t, 3H)
¹³C NMR (CDCl₃, ppm) δ 149.9, 146.8, 129.0, 123.7, 28.7, 15.2δ 150.0, 147.0, 129.2, 123.8, 28.8, 15.4
IR (cm⁻¹) 2970, 1518, 1345, 854~2970 (C-H stretch), ~1520 (N-O asymmetric stretch), ~1345 (N-O symmetric stretch), ~850 (C-H out-of-plane bend)[5]
Mass Spec. (m/z) 151 (M+), 136, 106, 77151 (M+), 136 ([M-CH₃]⁺), 106 ([M-NO₂]⁺), 77 ([C₆H₅]⁺)[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory practices.

1. Melting Point Determination (Capillary Method) The melting point of this compound, a low-melting solid/liquid at room temperature, was determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of this compound was introduced into a capillary tube, sealed at one end, to a height of 2-3 mm.[8]

  • Apparatus Setup: The capillary tube was placed in the heating block of the melting point apparatus.[9]

  • Measurement: The sample was heated at a controlled rate of 1-2 °C per minute. The temperature at which the substance began to melt and the temperature at which it completely turned into a liquid were recorded as the melting range.

2. Boiling Point Determination (Thiele Tube Method) The boiling point was determined using the Thiele tube method, which is suitable for small sample volumes.[10]

  • Sample Preparation: A small test tube was filled with approximately 0.5 mL of this compound. A capillary tube, sealed at one end, was placed inverted into the test tube.

  • Apparatus Setup: The test tube assembly was attached to a thermometer and immersed in a Thiele tube containing mineral oil.[10]

  • Measurement: The Thiele tube was gently heated. The temperature at which a steady stream of bubbles emerged from the capillary tube was noted. The heat source was then removed, and the temperature at which the liquid was drawn back into the capillary tube was recorded as the boiling point.[10]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[11] Tetramethylsilane (TMS) was used as an internal standard.

  • Data Acquisition: The sample was placed in the spectrometer, and the magnetic field was shimmed. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled spectrum was acquired.[12][13]

  • Data Processing: The acquired free induction decay (FID) was Fourier-transformed, and the resulting spectrum was phased and baseline-corrected. Chemical shifts were referenced to TMS at 0 ppm.[12]

4. Infrared (IR) Spectroscopy The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: As this compound is a liquid at room temperature, a thin film of the sample was prepared between two potassium bromide (KBr) plates.[14]

  • Data Acquisition: A background spectrum of the clean KBr plates was first recorded. The sample was then placed in the spectrometer's sample holder, and the spectrum was recorded.

  • Data Processing: The background spectrum was automatically subtracted from the sample spectrum to yield the final IR spectrum.

5. Mass Spectrometry (MS) The mass spectrum was obtained using a mass spectrometer with electron ionization (EI).

  • Sample Introduction: A small amount of the sample was introduced into the ion source of the mass spectrometer, typically via direct injection or through a gas chromatograph.[15]

  • Ionization: The sample was bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[15]

  • Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[16]

  • Detection: The abundance of each ion was measured by a detector, and the data was plotted as a mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Starting Materials (Ethylbenzene, Nitrating Agent) reaction Nitration Reaction start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Distillation) workup->purification product This compound purification->product Isolated Product mp Melting Point Determination product->mp bp Boiling Point Determination product->bp nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Cross-reference with Literature Values mp->analysis bp->analysis nmr->analysis ir->analysis ms->analysis

References

A Comparative Guide to the Quantitative Analysis of 4-Ethylnitrobenzene in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Ethylnitrobenzene in reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides an objective comparison of the most common analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

This document outlines the principles of each technique, provides detailed experimental protocols, and presents a comparative analysis of their performance based on key validation parameters. The information herein is intended to assist in the selection of the most appropriate analytical method based on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the typical performance of GC-FID, HPLC-UV, and GC-MS for the analysis of nitroaromatic compounds. While specific data for this compound is limited in publicly available literature, the data presented for closely related compounds, such as its isomers and other nitroaromatics, serve as excellent proxies for expected performance.[1]

ParameterGC-FIDHPLC-UVGC-MSqNMR
Principle Separation based on volatility and polarity; detection by ionization in a hydrogen flame.Separation based on polarity; detection by UV absorbance.Separation based on volatility and polarity; detection by mass-to-charge ratio.Signal intensity is directly proportional to the number of nuclei.
Limit of Detection (LOD) ~0.02 mg/mL (for nitrotoluene isomers)[1]~0.3 - 150 µg/L (for nitrophenols)[1]~0.02 mg/mL (for nitrotoluene isomers)[1]Typically in the low mg/mL to high µg/mL range.
Limit of Quantitation (LOQ) ~0.06 mg/mL (for nitrotoluene isomers)[1]10 ng/mL (for nitrophenols)[1]~0.06 mg/mL (for nitrotoluene isomers)[1]Typically in the low mg/mL to high µg/mL range.
Linearity (R²) >0.99[1]>0.999[2]>0.99[1]Excellent (Direct Proportionality)
Precision (%RSD) <2%[3]<1%[2]<5%<1%
Accuracy (% Recovery) 95-105%98-102%[2]90-110%99-101%
Specificity Good, relies on retention time. Co-elution of isomers is possible.[1]Good, relies on retention time and UV spectrum.[1]Excellent, provides mass spectral data for positive identification.[1]Excellent, provides structural information.
Throughput HighHighMediumLow to Medium
Cost (Instrument) LowMediumHighHigh
Cost (Operational) LowMediumHighMedium

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any quantitative analytical method. Below are representative protocols for the analysis of this compound using GC-FID, HPLC-UV, GC-MS, and qNMR.

Gas Chromatography - Flame Ionization Detection (GC-FID)

This method is well-suited for the routine quantitative analysis of volatile and semi-volatile compounds like this compound.

a. Instrumentation and Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.

  • Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Data acquisition and processing software.

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound reference standard.

  • High-purity solvent (e.g., acetonitrile (B52724), dichloromethane).

b. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).

  • Sample Preparation: Accurately weigh a portion of the reaction mixture, dissolve it in a known volume of solvent, and dilute as necessary to fall within the calibration range.

c. GC-FID Conditions:

  • Injector Temperature: 250°C[1]

  • Detector Temperature: 300°C[1]

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[1]

  • Injection Volume: 1 µL with a split ratio of 50:1.[1]

d. Data Analysis:

  • Generate a calibration curve by plotting the peak area of this compound against the concentration for the calibration standards.

  • Perform a linear regression analysis and determine the equation of the line and the correlation coefficient (R²).

  • Determine the concentration of this compound in the prepared sample solution by interpolation from the calibration curve.

  • Calculate the final concentration in the original reaction mixture based on the sample weight and dilution factors.

High-Performance Liquid Chromatography - UV Detection (HPLC-UV)

HPLC-UV is a versatile technique for the analysis of nitroaromatic compounds and is particularly useful for reaction mixtures that may contain less volatile impurities.

a. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound reference standard.

  • HPLC-grade acetonitrile and water.

b. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the GC-FID method, using acetonitrile as the solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Prepare the sample as described for the GC-FID method, using the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

c. HPLC-UV Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm (based on the UV absorbance spectrum of this compound).

d. Data Analysis: Follow the same data analysis procedure as described for the GC-FID method.

Gas Chromatography - Mass Spectrometry (GC-MS)

This method provides higher specificity than GC-FID and is ideal for the identification and quantification of this compound, especially in complex matrices or for confirmation of identity.

a. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Other materials are the same as for GC-FID.

b. Sample and Standard Preparation: Prepare samples and standards as described for the GC-FID method.

c. GC-MS Conditions:

  • GC Parameters: Use the same conditions as for the GC-FID method.[1]

  • MS Parameters:

    • Ion Source Temperature: 230°C[1]

    • Interface Temperature: 280°C[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (molecular weight 151.16 g/mol ), characteristic ions to monitor would be m/z 151, 136, and 105.

d. Data Analysis:

  • Generate a calibration curve by plotting the peak area of a selected characteristic ion of this compound against the concentration for the calibration standards.

  • Perform a linear regression analysis.

  • Determine the concentration of this compound in the sample as described for the GC-FID method.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing its signal integral to that of a certified internal standard.

a. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

  • NMR tubes.

  • This compound sample.

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6).

b. Sample Preparation (Internal Standard Method):

  • Accurately weigh a specific amount of the this compound-containing reaction mixture into a vial.

  • Accurately weigh a known amount of the internal standard and add it to the same vial.

  • Dissolve the mixture in a precise volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

c. ¹H-NMR Acquisition Parameters:

  • Pulse Angle: 30-90° (a 90° pulse requires a longer relaxation delay).

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the standard. A conservative value of 30-60 seconds is often used to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for high precision).[4]

  • Acquisition Time: Sufficiently long to ensure the FID has decayed to baseline.

d. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal for this compound (e.g., the aromatic protons) and a signal for the internal standard.

  • Calculate the purity or concentration of this compound using the following formula[5]:

    Purity_sample = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

Visualizations

To better illustrate the experimental and logical workflows, the following diagrams are provided.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Transfer Transfer to Vials Dilute->Transfer Inject Inject into GC Transfer->Inject Separate Separation on Column Inject->Separate Detect FID/MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Sample Calibrate->Quantify

Chromatographic Analysis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Std Accurately Weigh Internal Standard Weigh_Std->Dissolve Acquire Acquire ¹H-NMR Spectrum (Quantitative Parameters) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

Quantitative NMR (qNMR) Workflow

Method_Selection_Logic Start Start: Need to Quantify This compound High_Throughput High Throughput Needed? Start->High_Throughput Complex_Matrix Complex Matrix or Need Confirmation? High_Throughput->Complex_Matrix Yes GC_FID Use GC-FID High_Throughput->GC_FID No Primary_Method Primary Method or No Specific Standard? Complex_Matrix->Primary_Method No GC_MS Use GC-MS Complex_Matrix->GC_MS Yes HPLC_UV Use HPLC-UV Primary_Method->HPLC_UV No qNMR Use qNMR Primary_Method->qNMR Yes

Method Selection Decision Tree

Conclusion

The choice of the optimal analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • GC-FID is a cost-effective and robust method suitable for routine analysis of relatively clean samples where high throughput is required.

  • HPLC-UV offers versatility, especially for samples containing non-volatile components, and provides good sensitivity.

  • GC-MS provides the highest level of confidence in identification and is the preferred method for complex matrices or when unambiguous confirmation of the analyte is necessary.

  • qNMR is a powerful primary method that offers excellent precision and accuracy without the need for a specific this compound reference standard for calibration curve generation, making it highly valuable for the certification of reference materials or when a suitable chromatographic standard is unavailable.

By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers, scientists, and drug development professionals can select and implement the most appropriate analytical method to ensure the quality and consistency of their work.

References

A Comparative Guide to Catalysts for the Reduction of 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

The reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) is a benchmark reaction for evaluating the catalytic activity of various nanomaterials. 4-aminophenol is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.[1][2] This guide provides a comparative overview of different classes of catalysts, including noble metals, bimetallic systems, and metal-free alternatives, used for this important transformation. We will delve into their performance, supported by experimental data, and provide detailed experimental protocols.

Overview of Catalytic Systems

The catalytic reduction of 4-nitrophenol is typically carried out in the presence of a reducing agent, most commonly sodium borohydride (B1222165) (NaBH4).[1] While the reaction is thermodynamically favorable, it is kinetically hindered, necessitating the use of a catalyst.[3] The progress of the reaction can be easily monitored by UV-Vis spectroscopy, observing the disappearance of the 4-nitrophenolate (B89219) ion peak at around 400 nm and the appearance of the 4-aminophenol peak at approximately 300 nm.[4][5]

Catalysts for this reaction can be broadly categorized into three main groups:

  • Noble Metal Catalysts: Nanoparticles of gold (Au), silver (Ag), platinum (Pt), and palladium (Pd) are widely recognized for their excellent catalytic activity in the reduction of 4-nitrophenol.[1][6][7] Their high efficiency is often attributed to their ability to facilitate the transfer of electrons from the borohydride ions to the nitro group.

  • Bimetallic Catalysts: Combining two different metals can lead to synergistic effects, resulting in enhanced catalytic performance compared to their monometallic counterparts.[8][9][10][11][12] This can be due to electronic modifications, geometric effects, or the formation of alloyed structures.

  • Metal-Free Catalysts: In a move towards more sustainable and cost-effective solutions, researchers have explored carbon-based materials as catalysts.[13][14] Heteroatom-doped graphene, such as nitrogen-doped[13][14] and sulfur-doped graphene[15], has shown promising catalytic activity.

Experimental Protocols

This section details the general experimental procedures for the synthesis of a representative catalyst and for carrying out the catalytic reduction of 4-nitrophenol.

General Procedure for Catalytic Reduction of 4-Nitrophenol

The catalytic performance of various materials in the reduction of 4-nitrophenol is typically evaluated as follows:

  • An aqueous solution of 4-nitrophenol is prepared.[4]

  • A freshly prepared aqueous solution of sodium borohydride (NaBH4) is added to the 4-nitrophenol solution in a quartz cuvette.[16] The color of the solution typically changes from light yellow to a bright yellow-green, indicating the formation of the 4-nitrophenolate ion.[7][10]

  • A specific amount of the catalyst (often as a dispersion) is introduced into the reaction mixture.[16]

  • The progress of the reaction is monitored by recording the UV-Vis absorption spectra of the solution at regular time intervals.[10][16] The decrease in the absorbance peak at around 400 nm (corresponding to the 4-nitrophenolate ion) and the increase in the peak at approximately 300 nm (corresponding to 4-aminophenol) are tracked.[4][5]

  • The reaction is considered complete when the yellow color of the solution disappears.[16]

Example Synthesis of a Supported Noble Metal Catalyst: rGO/Au

The following is a representative one-pot synthesis for reduced graphene oxide (rGO) supported gold nanoparticles:

  • Graphene oxide (GO) is dispersed in deionized water.

  • A solution of a gold precursor, such as HAuCl4, is added to the GO dispersion.

  • A reducing agent, which can also act as a co-reducing agent for GO, is introduced to the mixture.

  • The mixture is then subjected to a treatment, such as heating, to facilitate the co-reduction of the gold precursor and graphene oxide.

  • The resulting rGO/Au nanocomposite is then collected, washed, and dried for further use.

Performance Comparison of Catalysts

The efficiency of different catalysts is typically compared based on the apparent reaction rate constant (k_app), which is determined from the pseudo-first-order kinetic model. The data presented in the following table has been compiled from various sources to provide a comparative overview.

Catalyst TypeCatalystSupport/StabilizerApparent Rate Constant (k_app)Conversion (%)Time (min)Reference
Noble Metal Pt NanoparticlesCo-Al LDH Nanosheets16.1 x 10⁻³ s⁻¹>99-[17]
rGO/AuReduced Graphene Oxide0.618 min⁻¹--[7]
rGO/AgReduced Graphene Oxide0.55 min⁻¹--[7]
rGO/PtReduced Graphene Oxide0.038 min⁻¹--[7]
Ag NanoparticlesPoly(acrylic acid) (PAA)436 L g⁻¹ s⁻¹-<0.5[18]
Bimetallic Pt-AgMCM-41---[8]
Au-Ag Nanoparticles----[10]
Cu-CuO-TiO₂PVP Nanofibers0.50 min⁻¹~99<10[11][19]
Metal-Free N-doped Graphene-Follows pseudo-zero-order100-[13][14]
Sulfurized Graphene----[15]

Note: Direct comparison of k_app values should be done with caution as experimental conditions such as catalyst concentration, reactant concentrations, and temperature can vary between studies.

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow for the catalytic reduction of 4-nitrophenol and the widely accepted Langmuir-Hinshelwood mechanism for metallic catalysts.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Catalytic Reaction cluster_monitoring Analysis p1 Prepare 4-Nitrophenol Solution r1 Mix 4-NP and NaBH4 Solutions in Cuvette p1->r1 p2 Prepare NaBH4 Solution p2->r1 r2 Add Catalyst Dispersion r1->r2 m1 Monitor Reaction with UV-Vis Spectroscopy r2->m1 m2 Analyze Kinetic Data m1->m2

General experimental workflow for the catalytic reduction of 4-nitrophenol.

reaction_mechanism cluster_reactants Reactants in Solution cluster_product Product in Solution catalyst Catalyst Surface NP 4-Nitrophenolate Ion NP_ads Adsorbed 4-Nitrophenolate NP->NP_ads Adsorption BH4 BH4- Ion H_ads Adsorbed Hydrogen BH4->H_ads Adsorption & H2 Generation AP 4-Aminophenol NP_ads->AP Surface Reaction H_ads->AP

Langmuir-Hinshelwood mechanism for the reduction of 4-nitrophenol on a metal catalyst surface.

Conclusion

The choice of catalyst for the reduction of 4-nitrophenol depends on various factors, including the desired reaction rate, cost, and reusability. Noble metal catalysts, particularly those supported on high-surface-area materials, generally exhibit the highest catalytic activities. Bimetallic catalysts offer a promising avenue for enhancing performance and potentially reducing the reliance on expensive noble metals through synergistic effects. Metal-free catalysts, such as heteroatom-doped graphene, are an emerging class of materials that could provide a more sustainable and economical alternative, although their reaction kinetics may differ from traditional metal catalysts. Further research into the design of highly efficient, stable, and recyclable catalysts remains an active area of investigation.

References

Unveiling the Nitro-Aromatic Profile of Ethylbenzene's Secondary Organic Aerosol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the characterization of nitro-aromatic compounds (NACs) from ethylbenzene (B125841) secondary organic aerosol (SOA) reveals a significant enhancement in their formation in the presence of acidic sodium nitrate (B79036) (NaNO3) fine particles. This guide provides a comparative analysis of the chemical composition and optical properties of ethylbenzene SOA, supported by experimental data, detailed protocols, and visual workflows for researchers, scientists, and drug development professionals.

The photooxidation of ethylbenzene, a common aromatic hydrocarbon in the urban atmosphere, leads to the formation of secondary organic aerosol (SOA). While the baseline SOA is primarily composed of carbonyl compounds, the presence of acidic inorganic fine particles, such as sodium nitrate, dramatically shifts the chemical composition towards nitro-aromatic compounds. These NACs, including nitrophenols, nitrocatechols, and their derivatives, are significant as they enhance the light-absorbing properties of the aerosol, turning it into "brown carbon," which has implications for radiative forcing and climate.

Comparative Analysis of Ethylbenzene SOA Properties

The presence and concentration of acidic NaNO3 fine particles have a marked effect on the mass concentration and light-absorbing capacity of ethylbenzene SOA. Experimental data demonstrates a clear trend where increasing concentrations of acidic NaNO3 promote higher yields of SOA and significantly increase its mass absorption coefficient (), a measure of its light absorption capacity.

Concentration of Acidic NaNO3 (μg/m³)Maximum Mass Concentration of SOA (μg/m³)[1]Mass Absorption Coefficient () at 200-600 nm (cm²/g)[2]
010582
25116Not Reported
50138Not Reported
75155Not Reported
100168155
150162Not Reported
200165Not Reported
300163Not Reported

The substantial increase in the value, which is 89% higher in the presence of 100 μg/m³ acidic NaNO3 compared to its absence, is attributed to the formation of NACs.[2] The N=O chromophore within these compounds enhances the light absorption capacity of the SOA.[2]

Characterization of Nitro-Aromatic Compounds

Mass spectrometry analysis reveals a distinct difference in the chemical composition of ethylbenzene SOA with and without acidic NaNO3. In the absence of acidic NaNO3, the SOA is dominated by carbonyl compounds.[2] However, with the addition of acidic NaNO3, a variety of nitro-aromatic compounds are formed and detected.

ConditionMajor Chemical Components Identified
Without Acidic NaNO3Carbonyl Compounds[2]
With Acidic NaNO3Nitrophenols, Nitrocatechols, and their derivatives: 3-nitrophenol (B1666305) (m/z 138), 3-nitrocatechol (m/z 154), 3-nitro-o-ethylphenol (m/z 166), 5-nitro-3-ethylcatechol (m/z 182), 3,5-dinitrophenol (B182416) (m/z 183), 3,5-dinitro-o-ethylphenol (m/z 211)[2]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and advancement of these findings. The following protocol outlines the generation and characterization of nitro-aromatic compounds from ethylbenzene SOA.

SOA Generation and Sample Collection
  • Chamber Setup: Experiments are conducted in a smog chamber. The initial conditions are set with a fixed concentration of ethylbenzene (e.g., 1 ppm) and a photo-initiator, such as hydrogen peroxide (e.g., 10 ppm), to generate OH radicals.[2]

  • Introduction of Fine Particles: For experiments investigating the role of inorganic salts, acidic NaNO3 fine particles are introduced into the chamber at varying concentrations (e.g., 25, 50, 75, 100, 150, 200, and 300 μg/m³).[2]

  • Photooxidation: The chamber is irradiated with UV lamps to initiate the photooxidation of ethylbenzene, leading to the formation of SOA.[2] The temperature and relative humidity are maintained at constant levels (e.g., 298 K and 37%).[2]

  • Sample Collection: SOA particles are collected on filters for subsequent chemical and optical analysis.

Chemical and Optical Characterization
  • Mass Concentration: The mass concentration of the formed SOA (PM2.5) is monitored in real-time using a particle detector.[2]

  • Chemical Composition: The chemical composition of the SOA is determined using Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This technique allows for the identification of individual nitro-aromatic compounds based on their mass-to-charge ratio (m/z).

  • Optical Properties: The light absorption properties of the SOA are characterized using a UV-Vis spectrophotometer to measure the absorbance of the collected aerosol extracts.[2]

  • Total Organic Carbon (TOC): The total organic carbon content of the SOA is measured with a TOC analyzer. This data, in conjunction with the UV-Vis spectra, is used to calculate the mass absorption coefficient ().[2]

Visualizing the Process: Workflows and Pathways

To better illustrate the experimental process and the proposed chemical reactions, the following diagrams are provided.

Experimental_Workflow cluster_Chamber Smog Chamber Ethylbenzene Ethylbenzene SOA SOA Formation Ethylbenzene->SOA H2O2 H2O2 H2O2->SOA NaNO3 Acidic NaNO3 NaNO3->SOA UV UV Irradiation UV->SOA PM_Detector PM2.5 Detector SOA->PM_Detector Mass Conc. LCMS LC-MS SOA->LCMS Composition UVVis UV-Vis SOA->UVVis Absorbance TOC TOC Analyzer SOA->TOC TOC

Experimental workflow for SOA generation and analysis.

Formation_Pathway Ethylbenzene Ethylbenzene OH_adduct Ethyl-hydroxy- cyclohexadienyl Radical Ethylbenzene->OH_adduct + OH Ethylphenol Ethylphenol OH_adduct->Ethylphenol + O2 - HO2 Phenoxy_rad Ethyl-phenoxyl Radical Ethylphenol->Phenoxy_rad + OH - H2O Nitro_adduct NO2 Adduct Phenoxy_rad->Nitro_adduct + NO2 Nitrophenol Ethyl-nitrophenol Nitro_adduct->Nitrophenol Isomerization

References

Safety Operating Guide

Proper Disposal of 4-Ethylnitrobenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Ethylnitrobenzene is a critical aspect of laboratory safety and environmental responsibility. As a compound classified with potential health hazards, including irritation and aquatic toxicity, strict adherence to established disposal protocols is imperative. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The primary hazards associated with this compound include skin, eye, and respiratory irritation.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecific EquipmentPurpose
Eye/Face Protection Safety glasses with side shields or chemical goggles.To prevent eye contact from splashes or vapors.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron.To avoid direct skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for this compound for the most current and comprehensive safety information.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Clearly identify the waste stream containing this compound. This includes the pure, unused product, reaction mixtures, and contaminated materials (e.g., absorbent pads, gloves, and glassware).

  • Segregate this compound waste from other waste streams, particularly from incompatible materials.

2. Chemical Incompatibility:

  • Store this compound waste away from strong oxidizing agents, strong reducing agents, acids, and bases to prevent potentially vigorous or explosive reactions.[2]

3. Containerization of Waste:

  • Use a sturdy, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable choice.

  • Ensure the container is clearly and accurately labeled with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity. Do not use abbreviations or chemical formulas.

  • Keep the waste container securely closed except when adding waste.

4. Storage Pending Disposal:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should have secondary containment to mitigate potential leaks or spills.

5. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

  • Maintain all necessary documentation related to the generation and disposal of the hazardous waste as required by your institution and local regulations.

Laboratory-Scale Chemical Pretreatment Protocol (Reduction to a Less Hazardous Amine)

For small quantities of this compound waste, a chemical reduction to the less hazardous 4-ethylaniline (B1216643) can be performed as a pretreatment step before collection. This procedure should only be carried out by trained personnel in a properly equipped chemical fume hood.

Objective: To reduce the nitro group of this compound to an amine group, rendering the waste less toxic.

Materials:

  • This compound waste

  • Granular zinc (Zn) or iron (Fe) powder

  • 5 M Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) solution

  • Suitable reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • pH paper or meter

Procedure:

  • Reaction Setup: In a chemical fume hood, place the this compound waste into a round-bottom flask equipped with a magnetic stirrer. For every 1 gram of this compound, add approximately 10-15 mL of water.

  • Addition of Metal: To the stirred solution, add an excess of zinc or iron powder (approximately 2-3 equivalents).

  • Acidification: Slowly and carefully add 5 M hydrochloric acid dropwise to the mixture. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction rate. Continue adding acid until the solution is acidic and the reaction is proceeding steadily (indicated by gas evolution).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The disappearance of the yellow color of the nitro compound is an indicator of the reaction's progress. The reaction can be gently heated to expedite the process if necessary.

  • Neutralization: Once the reaction is complete, carefully neutralize the excess acid by slowly adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is neutral (pH ~7). This will also precipitate the metal hydroxides.

  • Waste Collection: The resulting mixture, containing 4-ethylaniline and inorganic salts, should be collected as hazardous waste. Although the primary hazardous component has been transformed, the mixture still requires proper disposal.

This pretreatment reduces the hazard level of the waste but does not eliminate the need for professional disposal. The final mixture must be collected in a labeled hazardous waste container.

Disposal Workflow Diagram

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Operational Protocols

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 4-Ethylnitrobenzene. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This document offers detailed, step-by-step guidance for the handling, storage, and disposal of this chemical.

Essential Safety Information

This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[1] Long-term or significant exposure to aromatic nitro compounds can lead to more severe health issues.

First Aid Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Seek immediate medical attention.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, Polychloroprene, Fluorocaoutchouc).Prevents skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors.
Skin and Body Protection Laboratory coat, closed-toe shoes, and long pants. A P.V.C. apron is also recommended.Minimizes skin exposure.
Respiratory Protection A government-approved respirator should be used when handling the substance in a poorly ventilated area or when there is a risk of inhalation.Protects against respiratory irritation from dust or vapors.

Operational Plan: From Bench to Disposal

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Preparation and Handling:

  • Pre-handling Check: Before starting any work, ensure that all necessary PPE is available and in good condition. Locate the nearest safety shower and eye wash station.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoiding Contamination: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the laboratory.

  • Dispensing: When transferring the chemical, use appropriate tools and techniques to minimize the generation of dust or aerosols.

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong oxidizing agents, bases, and strong reducing agents.

2. Spill Management Plan:

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spills (small quantity):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.

    • Work from the outside of the spill inwards to prevent spreading.

    • Once the liquid is completely absorbed, use non-sparking tools to collect the material into a suitable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent or detergent and water.

    • Properly label the waste container and dispose of it according to institutional and local regulations.

  • Major Spills (large quantity or in a poorly ventilated area):

    • Evacuate the laboratory immediately and alert others.

    • If the spill is flammable, shut off all ignition sources.

    • Contact your institution's emergency response team or local hazardous materials responders.

    • Do not attempt to clean up a major spill without proper training and equipment.

3. Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (including contaminated PPE and spill cleanup materials) in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2] Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

The following table provides key quantitative data for this compound. Occupational exposure limits for this compound are not well-established; therefore, limits for the closely related compound Nitrobenzene are provided for guidance.

ParameterValueReference
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Clear yellow liquid[3]
Vapor Pressure 0.022 mm Hg[3]
OSHA PEL (for Nitrobenzene) 1 ppm (5 mg/m³) (TWA)[4]
NIOSH REL (for Nitrobenzene) 1 ppm (5 mg/m³) (TWA)[5]
NIOSH IDLH (for Nitrobenzene) 200 ppm

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Dispense Chemical C->D E Perform Experiment D->E F Decontaminate Equipment E->F G Segregate & Label Waste F->G H Dispose of Waste via EHS G->H M End of Process I Spill Occurs J Minor Spill Cleanup I->J Minor K Major Spill: Evacuate & Call for Help I->K Major L Personal Exposure: First Aid I->L Exposure J->G L->M Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.